molecular formula NbO B082092 Niobium(II) oxide CAS No. 12034-57-0

Niobium(II) oxide

Cat. No.: B082092
CAS No.: 12034-57-0
M. Wt: 108.906 g/mol
InChI Key: BFRGSJVXBIWTCF-UHFFFAOYSA-N
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Description

Niobium(II) Oxide (NbO) is a highly insoluble and thermally stable niobium source suited for advanced research in materials science, particularly in the development of functional oxides for electronics and energy storage . While niobium pentoxide (Nb₂O₅) is more widely studied for applications in biomaterials , catalysis , and as an electron transport layer in solar cells , the controlled synthesis and unique oxidation state of NbO make it a compound of significant interest for fundamental research. Niobium oxides are a complex system with many phases and polymorphs, and their properties are highly dependent on stoichiometry and structure . Research into sub-stoichiometric niobium oxides like NbO is crucial for understanding defect chemistry, oxygen vacancy dynamics, and charge transport mechanisms in correlated electron materials . This fundamental knowledge is a key enabler for developing next-generation technologies, including conductive oxides, memristive devices for neuromorphic computing, and high-power lithium-ion battery anodes based on titanium-niobium oxide systems . As a research material, this compound provides a valuable starting point for exploring these structure-property relationships and synthesizing novel materials with tailored electronic and catalytic functionalities.

Properties

IUPAC Name

oxoniobium
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InChI

InChI=1S/Nb.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BFRGSJVXBIWTCF-UHFFFAOYSA-N
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Canonical SMILES

O=[Nb]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NbO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

108.906 g/mol
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Physical Description

Black odorless powder; Insoluble in water; [MSDSonline]
Record name Niobium monoxide
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CAS No.

12034-57-0, 12627-00-8
Record name Niobium oxide (NbO)
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Foundational & Exploratory

niobium(II) oxide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of Niobium(II) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of this compound (NbO), a material with distinctive metallic conductivity and superconductive properties. This document outlines the crystallographic data, experimental methodologies for its characterization, and a visual representation of its unique atomic arrangement.

Introduction

This compound (NbO) is an inorganic compound that exhibits properties intermediate between a typical ionic oxide and a metallic system.[1] Its unusual defect rock-salt crystal structure is the basis for its notable physical and chemical characteristics, including metallic conductivity and superconductivity at low temperatures (below 1.38 K).[1][2] This technical guide delves into the specifics of its crystal lattice, providing researchers and professionals with the core data and methodologies essential for its study and application.

Crystal Structure Data

This compound crystallizes in a cubic system. The most commonly accepted space group is Pm-3m (No. 221).[1][3][4][5][6] An alternative representation with the space group Fm-3m (No. 225) has also been reported.[7] The fundamental difference lies in the description of the atomic positions within the unit cell, though both describe a cubic lattice. The structure is characterized as a rock-salt (NaCl) type with ordered vacancies in both the niobium and oxygen sublattices, resulting in a square planar coordination for both atoms.[2][8][9]

Crystallographic Parameters

The following tables summarize the key crystallographic data for NbO.

Table 1: General Crystallographic Data for this compound

ParameterValueReference
Crystal SystemCubic[1][7]
Space GroupPm-3m (No. 221)[1][3][5][6]
Alternate Space GroupFm-3m (No. 225)[7]
Lattice Parameter (a)4.2101 ± 0.0003 Å[3][6]
4.211 Å
4.51 Å (for Fm-3m)[7]
Unit Cell Volume91.80 ų (for Fm-3m)[7]
Density7.30 g/cm³
7.88 g/cm³ (for Fm-3m)[7]
Melting Point1937 °C[1]
Superconducting Transition Temperature1.38 K[1][2]

Table 2: Atomic Coordinates and Wyckoff Positions

For Space Group Pm-3m (No. 221)

AtomWyckoff PositionFractional CoordinatesReference
Nb3c(0, ½, ½), (½, 0, ½), (½, ½, 0)[3][6]
O3d(½, 0, 0), (0, ½, 0), (0, 0, ½)[3][6]

For Space Group Fm-3m (No. 225)

AtomWyckoff PositionFractional CoordinatesReference
Nb4a(0, 0, 0)[7]
O4b(½, 0, 0)[7]
Bond Distances

The unique structure of NbO results in specific interatomic distances.

Table 3: Interatomic Bond Distances in this compound

BondDistanceReference
Nb-O2.26 Å[7]
Nb-Nb2.98 Å (298 pm)[2]

Experimental Protocols for Crystal Structure Determination

The determination and confirmation of the NbO crystal structure have been primarily achieved through X-ray and neutron diffraction techniques. Advanced electron microscopy has also been employed for more detailed investigations.[4]

Synthesis of this compound

A common method for preparing NbO is through the comproportionation of niobium pentoxide (Nb₂O₅) and niobium metal at high temperatures.

  • Protocol:

    • A stoichiometric mixture of Nb₂O₅ and Nb powders is prepared.

    • The mixture is heated to 1700 °C in a vacuum of 5 x 10⁻⁶ torr or better for one hour.[3][6]

    • The resulting product is cooled to room temperature, yielding this compound.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the lattice parameters and space group of a crystalline material.

  • Protocol:

    • A powdered sample of NbO is prepared and mounted in the diffractometer.

    • A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54051 Å) is directed at the sample.[3][6]

    • The diffraction pattern is recorded as a function of the diffraction angle (2θ).

    • The positions and intensities of the diffraction peaks are analyzed to determine the lattice parameters and crystal system.

    • The systematic absences in the diffraction pattern are used to identify the space group.

Neutron Diffraction Analysis

Neutron diffraction is particularly useful for accurately determining the positions of light atoms like oxygen in the presence of heavier atoms like niobium, due to the comparable neutron scattering lengths of the elements.

  • Protocol:

    • A powdered NbO sample is contained in a holder made from a null-matrix alloy (e.g., Ti-Zr) to minimize background scattering.[3][6]

    • A monochromatic neutron beam (e.g., λ = 1.1357 Å) is directed at the sample.[3][6]

    • The neutron diffraction pattern is collected by a detector that is rotated around the sample.

    • The data is analyzed using Rietveld refinement to fit the observed diffraction pattern to a calculated pattern based on a structural model. This refinement allows for the precise determination of atomic positions and thermal parameters.

Visualizations

Crystal Structure of this compound

The following diagram illustrates the unit cell of this compound with the Pm-3m space group, highlighting the square planar coordination of the niobium and oxygen atoms and the ordered vacancies.

Caption: Unit cell of NbO (Pm-3m) showing atomic positions.

Experimental Workflow for Crystal Structure Analysis

The logical flow from material synthesis to structural determination is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Data Analysis start Stoichiometric Mixture (Nb + Nb2O5) synthesis High-Temperature Vacuum Annealing start->synthesis product Polycrystalline NbO Powder synthesis->product xrd X-ray Diffraction (XRD) product->xrd neutron Neutron Diffraction product->neutron rietveld Rietveld Refinement xrd->rietveld neutron->rietveld structure Crystal Structure Determination rietveld->structure

Caption: Workflow for NbO crystal structure analysis.

References

An In-depth Technical Guide to the Electronic Band Structure of Niobium Monoxide (NbO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium monoxide (NbO) is a fascinating material distinguished by its unique crystal structure and metallic conductivity.[1] Unlike many other transition metal monoxides, NbO exhibits a defective rock-salt cubic structure with a significant, ordered concentration of vacancies in both the niobium and oxygen sublattices.[2] This distinct atomic arrangement gives rise to interesting electronic properties, including metallic behavior and superconductivity at low temperatures, making it a subject of considerable scientific interest.[1][3] This guide provides a detailed technical overview of the electronic band structure of NbO, summarizing key structural and electronic data, outlining the experimental and computational methodologies used for its characterization, and visualizing the fundamental concepts of its electronic properties.

Crystal and Electronic Structure

Crystal Structure

NbO crystallizes in a cubic system with the space group Pm-3m.[4] Its structure can be conceptualized as a rock-salt (NaCl) lattice from which 25% of the atoms are systematically removed from both the cation and anion sites.[2][4] This results in a structure where both niobium and oxygen atoms possess a square planar coordination geometry.[1] The Nb-Nb bond length in NbO is 298 pm, which is comparable to the 285 pm distance in pure niobium metal, suggesting the presence of strong, nearly covalent bonds between the niobium centers.[1]

Table 1: Crystallographic Data for Niobium Monoxide (NbO)

ParameterValueReference
Crystal SystemCubic[1][5]
Space GroupPm-3m[4]
Pearson SymbolcP6[4]
Lattice Constant (a)0.4211 nm[1]
Nb-O Bond Length2.26 Å[5]
Nb-Nb Bond Length298 pm[1]
Formula Units (Z)3[1]
Density7.30 g/cm³[1]
Electronic Band Structure and Density of States

The electronic properties of NbO are intrinsically linked to its unique crystal structure. Band structure calculations, primarily using Density Functional Theory (DFT), reveal its metallic nature.[3] The electronic states near the Fermi level (EF) are predominantly derived from the hybridization of Niobium 4d and Oxygen 2p orbitals.[2]

The valence band is primarily formed by the O 2p states, while the conduction band is dominated by the Nb 4d states.[6] However, there is significant hybridization between these orbitals, which is crucial for the material's bonding and electronic properties. The density of states (DOS) at the Fermi level is non-zero, which is characteristic of a metal and is consistent with its observed metallic conductivity.[2][3] A notable feature in the electronic structure of NbO is the presence of a minimum in the density of states near the Fermi level, which is referred to as a pseudogap.[7][8] This feature arises from the specific bonding arrangement and can influence the material's transport and superconducting properties.

orbital_hybridization Hybridization of Atomic Orbitals in NbO cluster_NbO NbO Electronic Bands Nb_4d Nb 4d Bands Valence Band (O 2p character) Conduction Band (Nb 4d character) Nb_4d->Bands:cb Dominant contribution O_2p O 2p O_2p->Bands:vb Dominant contribution

// Axes "Energy" [pos="0,3!", shape=none]; "DOS" [pos="3,0!", shape=none]; x_axis [label="", pos="0,0!"]; y_axis [label="", pos="0,0!"]; y_axis -> "Energy" [style=invis]; x_axis -> "DOS" [style=invis];

// DOS curve points p1 [pos="0.2,0.5!", shape=point]; p2 [pos="1.5,0.8!", shape=point]; p3 [pos="2.5,2.0!", shape=point]; p4 [pos="1.0,2.5!", shape=point]; // Pseudogap p5 [pos="2.8,3.5!", shape=point]; p6 [pos="3.2,4.0!", shape=point];

// Draw the curve p1 -> p2 -> p3 -> p4 -> p5 -> p6 [style=solid, color="#EA4335"];

// Fermi Level fermi [label="E_F", pos="0,2.5!", fontcolor="#202124"]; fermi_line_start [pos="0.2,2.5!", shape=point]; fermi_line_end [pos="3.5,2.5!", shape=point]; fermi_line_start -> fermi_line_end [style=dashed, color="#34A853"];

// Labels vb [label="Valence Band\n(O 2p states)", pos="2.0,1.2!", fontcolor="#5F6368"]; cb [label="Conduction Band\n(Nb 4d states)", pos="3.0,4.5!", fontcolor="#5F6368"]; pseudogap [label="Pseudogap", pos="1.5,3.0!", fontcolor="#5F6368"];

label="Schematic Density of States (DOS) for NbO"; labelloc="b"; fontsize=14; } . Caption: Schematic Density of States (DOS) for NbO.

Methodologies for Characterization

The electronic structure of NbO is investigated through a combination of experimental spectroscopic techniques and theoretical computations.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[9][10]

  • Principle: The sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

  • Typical Protocol for NbO Analysis:

    • Sample Preparation: An ordered thin film of NbO is typically formed on a niobium single crystal (e.g., Nb(100)) by heating it under an oxygen atmosphere (e.g., at 1023 K for 2 minutes).[9]

    • Data Acquisition: The sample is placed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) is used to excite photoelectrons.

    • Analysis: The core-level spectra (e.g., Nb 3d and O 1s) are analyzed to determine the oxidation states and surface composition.[9][11] The valence band spectrum provides direct information about the occupied density of states.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental technique used to directly observe the electronic band structure of solids.[12][13]

  • Principle: ARPES is based on the photoelectric effect, where a photon of sufficient energy strikes a material and ejects an electron.[13] By measuring the kinetic energy and the emission angle of the photoemitted electrons, one can determine their binding energy and momentum, thus mapping the band structure.[12]

  • Typical Protocol:

    • Sample Preparation: A high-quality single crystal of NbO with a clean, atomically flat surface is required. The crystal is cleaved in-situ in a UHV environment to expose a fresh surface.

    • Data Acquisition: The sample is illuminated with monochromatic photons (typically from a synchrotron light source or a UV lamp). The emitted photoelectrons are collected by a hemispherical electron analyzer, which measures their kinetic energy and emission angle.

    • Analysis: The collected data is used to plot energy versus momentum, providing a direct map of the occupied electronic bands.

Computational Protocols

Density Functional Theory (DFT): DFT is the most widely used ab initio computational method to investigate the electronic structure of materials.[3][14]

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It uses the electron density as the fundamental quantity to calculate the system's energy and other properties.

  • Typical Workflow for NbO Band Structure Calculation:

    • Structure Definition: The crystal structure of NbO (space group, lattice parameters, and atomic positions) is provided as input.

    • Choosing Approximations: An exchange-correlation functional is chosen, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). For materials with stronger electron correlation, a Hubbard U correction (DFT+U) might be applied.[15][16]

    • Self-Consistent Field (SCF) Calculation: The calculation iteratively solves the Kohn-Sham equations until a self-consistent electron density is achieved.

    • Post-Processing:

      • Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

      • Density of States (DOS): The total and partial (projected onto specific orbitals) DOS are calculated to understand the contribution of different atomic orbitals to the electronic states.

dft_workflow DFT Workflow for Electronic Structure Calculation start Define Crystal Structure (Lattice, Atomic Positions) approx Select XC Functional (e.g., GGA, LDA, DFT+U) start->approx scf Self-Consistent Field (SCF) Calculation approx->scf post Post-Processing scf->post band Band Structure Plot post->band dos Density of States (DOS) post->dos

Conclusion

The electronic band structure of niobium monoxide is characterized by its metallic nature, arising from the significant hybridization of Nb 4d and O 2p orbitals, which results in a non-zero density of states at the Fermi level. Its unique, vacancy-ordered cubic crystal structure is fundamental to these properties. The presence of a pseudogap near the Fermi level is a key feature influencing its electronic transport and low-temperature superconducting behavior. The combination of advanced experimental techniques like XPS and ARPES with robust computational methods such as DFT provides a comprehensive understanding of NbO's electronic properties, paving the way for its potential application in advanced electronic devices.

References

In-Depth Technical Guide to the Synthesis of Stoichiometric Niobium(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of stoichiometric niobium(II) oxide (NbO). The synthesis of pure, stoichiometric NbO is crucial for a variety of advanced applications, including in the development of novel electronic components and catalytic systems. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthesis workflows.

Introduction to this compound

This compound, or niobium monoxide (NbO), is an inorganic compound with a unique cubic crystal structure. Its metallic conductivity and superconductivity at low temperatures make it a material of significant interest in various fields of research and development. The precise control of stoichiometry during synthesis is paramount, as deviations can significantly alter its electronic and physical properties.

Synthesis Methodologies

The synthesis of stoichiometric NbO primarily revolves around three main techniques: solid-state comproportionation, arc melting, and reactive magnetron sputtering. Each method offers distinct advantages and challenges in terms of scalability, purity, and the physical form of the final product.

Solid-State Comproportionation

This is a widely used and effective method for producing polycrystalline NbO powder. The process involves the reaction of niobium pentoxide (Nb₂O₅) with elemental niobium (Nb) in a stoichiometric ratio.

Experimental Protocol:

A detailed experimental protocol for the solid-state synthesis of NbO is outlined below.

  • Precursor Preparation: High-purity powders of niobium pentoxide (Nb₂O₅) and niobium metal are weighed in a stoichiometric molar ratio of 1:3. The powders are thoroughly mixed to ensure homogeneity. This can be achieved by ball milling or grinding in an agate mortar.

  • Pelletization: The mixed powder is uniaxially pressed into pellets to ensure good contact between the reactant particles.

  • Reaction Sintering: The pellets are placed in a high-temperature vacuum furnace. The furnace is evacuated to a high vacuum to prevent oxidation. The temperature is then ramped up to the reaction temperature and held for a specified duration to allow the comproportionation reaction (Nb₂O₅ + 3Nb → 5NbO) to complete.

  • Cooling: After the reaction, the furnace is cooled down to room temperature under vacuum.

Quantitative Data for Solid-State Synthesis:

ParameterValueReference
Reactant Molar Ratio (Nb₂O₅:Nb)1:3[1][2]
Reaction Temperature1600 - 1800 °C[1][2]
Reaction Time2 - 10 hours[2]
AtmosphereHigh Vacuum (<10⁻⁵ Torr)[3][4]
Product FormPolycrystalline Powder/Sintered Pellets[2]

Logical Workflow for Solid-State Comproportionation:

G cluster_0 Precursor Preparation cluster_1 Pelletization cluster_2 Reaction Sintering cluster_3 Product Recovery p1 Weigh Nb₂O₅ and Nb Powders (1:3 molar ratio) p2 Mix Powders p1->p2 p3 Uniaxially Press Powder into Pellets p2->p3 p4 Place Pellets in Vacuum Furnace p3->p4 p5 Heat to 1600-1800 °C p4->p5 p6 Hold for 2-10 hours p5->p6 p7 Cool to Room Temperature p6->p7 p8 Collect Stoichiometric NbO p7->p8

Fig. 1: Solid-State Synthesis Workflow
Arc Melting

Arc melting is a technique used to synthesize and purify materials with high melting points. For NbO, this method involves melting a mixture of Nb and Nb₂O₅ in an inert atmosphere.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity niobium and niobium pentoxide are weighed and mixed. The mixture is typically pressed into a pellet to prevent the powder from being dispersed during the melting process.

  • Melting Chamber Preparation: The arc melting chamber is evacuated and backfilled with a high-purity inert gas, such as argon, multiple times to ensure an oxygen-free environment.[5] A zirconium getter is often melted first to further purify the argon atmosphere.[5]

  • Melting: An electric arc is struck between a non-consumable tungsten electrode and the precursor pellet placed on a water-cooled copper hearth.[5] The pellet is melted and re-melted several times to ensure homogeneity of the resulting NbO button.[5]

  • Post-Melting Annealing: The resulting NbO button may be annealed at a high temperature in a vacuum furnace to improve crystallinity and relieve stress.

Quantitative Data for Arc Melting Synthesis:

ParameterValueReference
Reactant Molar Ratio (Nb₂O₅:Nb)1:3
AtmosphereHigh-Purity Argon[5]
Getter MaterialZirconium[5]
Post-Annealing Temperature900 - 1000 °C[5]
Post-Annealing Time3 - 60 hours[5]
Product FormSolid Ingot/Button[5]

Logical Workflow for Arc Melting Synthesis:

G cluster_0 Precursor Preparation cluster_1 Arc Melting cluster_2 Post-Processing a1 Weigh & Mix Nb₂O₅ and Nb a2 Press into Pellet a1->a2 a3 Evacuate & Purge Chamber with Ar a2->a3 a4 Melt Zr Getter a3->a4 a5 Melt Precursor Pellet Repeatedly a4->a5 a6 Anneal Ingot (Optional) a5->a6 a7 Characterize Stoichiometric NbO a6->a7

Fig. 2: Arc Melting Synthesis Workflow
Reactive Magnetron Sputtering

This thin-film deposition technique can be used to synthesize stoichiometric NbO films. It involves sputtering a niobium target in a reactive atmosphere containing a controlled amount of oxygen.

Experimental Protocol:

  • Substrate Preparation: A suitable substrate (e.g., silicon, sapphire) is cleaned to remove any surface contaminants.

  • Deposition: The substrate is placed in a vacuum chamber equipped with a high-purity niobium target. The chamber is evacuated to a high vacuum. A mixture of an inert gas (e.g., Argon) and a reactive gas (Oxygen) is introduced into the chamber. A plasma is generated, and niobium atoms are sputtered from the target. These atoms react with the oxygen in the plasma and deposit onto the substrate as a niobium oxide film. The stoichiometry of the film is controlled by the O₂ flow rate.

  • Post-Deposition Annealing: The as-deposited films are often amorphous.[6] A post-annealing step in a vacuum furnace is typically required to crystallize the film into the stoichiometric NbO phase.[1][7]

Quantitative Data for Reactive Magnetron Sputtering:

ParameterValueReference
TargetHigh-Purity Niobium[8]
Reactive GasOxygen (O₂)[1][7]
O₂ Flow Rate for NbO1 - 2 sccm[1][7]
Sputtering PowerVaries (e.g., Pulsed-DC)[9]
Substrate TemperatureModerate (can be room temperature)[1]
Post-Annealing Temperature600 - 700 °C[1][7]
Post-Annealing AtmosphereVacuum[1]
Product FormThin Film[1][7]

Logical Workflow for Reactive Magnetron Sputtering:

G cluster_0 Deposition cluster_1 Post-Processing s1 Prepare Substrate s2 Sputter Nb Target in Ar/O₂ Atmosphere s1->s2 s3 Post-Anneal Film in Vacuum (600-700 °C) s2->s3 s4 Obtain Crystalline NbO Film s3->s4

Fig. 3: Reactive Sputtering Workflow

Magnesiothermic Reduction

Another notable method for producing niobium oxides is the magnesiothermic reduction of Nb₂O₅. While often used to produce niobium metal, by controlling the stoichiometry of the reactants and the reaction conditions, it is possible to target the formation of NbO.

Experimental Protocol:

  • Precursor Preparation: Niobium pentoxide powder is mixed with magnesium powder. The molar ratio of Mg to Nb₂O₅ is a critical parameter that influences the final product.

  • Reduction Reaction: The mixture is heated in an inert atmosphere (e.g., Argon) to a temperature range of 700-950 °C.[2][10] During this process, magnesium reduces the niobium pentoxide.

  • Leaching: The reaction product is a mixture of niobium oxides and magnesium oxide (MgO). The MgO is selectively removed by leaching with an acid, such as hydrochloric acid (HCl).[2]

  • Product Recovery: After leaching, the remaining niobium oxide powder is washed and dried.

Quantitative Data for Magnesiothermic Reduction:

ParameterValueReference
Reducing AgentMagnesium (Mg)[2][10]
Reaction Temperature700 - 950 °C[2][10]
AtmosphereInert (e.g., Argon)[10]
Leaching AgentHydrochloric Acid (HCl)[2]
Product FormPowder[2]

Characterization of Stoichiometric NbO

The successful synthesis of stoichiometric NbO must be confirmed through various material characterization techniques. X-ray diffraction (XRD) is essential for confirming the crystal structure and phase purity. X-ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of niobium and confirm the stoichiometry. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to analyze the morphology and microstructure of the synthesized material.

Conclusion

The synthesis of stoichiometric this compound can be achieved through several methods, each with its own set of process parameters and resulting material forms. Solid-state comproportionation and arc melting are suitable for producing bulk NbO, while reactive magnetron sputtering is ideal for thin-film applications. The choice of synthesis method will depend on the desired material properties and the specific application. Careful control of the experimental conditions is critical to achieving the desired stoichiometry and purity of the final NbO product.

References

In-Depth Technical Guide to the Phase Stability of Niobium Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium monoxide (NbO) is a distinctive transition metal oxide that garners significant interest in materials science due to its unique defect rock salt crystal structure, metallic conductivity, and notable thermal stability.[1] It occupies a unique position between ionic oxides and metallic systems, exhibiting properties that make it a candidate for various advanced applications, including in capacitors, memristors, and as a component in high-temperature alloys.[1][2][3] The performance and reliability of NbO in these applications are intrinsically linked to its phase stability under diverse conditions of temperature, pressure, and chemical environment.

This technical guide provides a comprehensive overview of the phase stability of niobium monoxide, consolidating crystallographic, thermodynamic, and kinetic data from both experimental and theoretical investigations. It is intended to serve as a core reference for researchers and professionals working with or developing materials based on niobium monoxide.

Crystal Structure and Polymorphism

Ambient Pressure Cubic Phase

Under ambient conditions, niobium monoxide crystallizes in an unusual cubic structure with the space group Pm-3m (No. 221).[2][4] This structure can be described as a defective rock salt (NaCl) lattice where 25% of both the niobium and oxygen sites are vacant in an ordered manner.[1][5] This high concentration of ordered vacancies is a defining characteristic of NbO.[6] The niobium and oxygen atoms both exhibit square planar coordination geometries.[2] The presence of strong, nearly covalent bonds between niobium atoms is a key feature of its electronic structure.[2]

High-Pressure Rhombohedral Phase

Theoretical studies employing density functional theory (DFT) have predicted the existence of a stable, vacancy-free rhombohedral phase of NbO at high pressures.[3][7] This phase is predicted to become enthalpically more stable than the cubic phase with ordered vacancies at pressures exceeding 70 GPa.[3] The calculated formation energy of this rhombohedral polymorph is 0.248 eV/atom, indicating it is thermodynamically more stable than a hypothetical vacancy-free NbO with a B1 structure.[3][5]

Quantitative Data on Phase Stability

The following tables summarize the key quantitative data related to the phase stability of niobium monoxide.

Property Value Conditions Reference(s)
Crystal System CubicAmbient pressure[2][4]
Space Group Pm-3m (No. 221)Ambient pressure[2][4]
Lattice Constant (a) 0.4211 nmAmbient[1][2]
Formula Units (Z) 3-[2]
Density 7.30 g/cm³Ambient[1][2]
Melting Point 1937 °C (2210 K)-[1][2]
Superconducting Transition 1.38 K-[2]

Table 1: Crystallographic and Physical Properties of Cubic Niobium Monoxide.

Property Value Conditions Reference(s)
Crystal System RhombohedralHigh pressure (> 70 GPa, theoretical)[3][7]
Space Group R-3m (No. 166)High pressure (theoretical)[3]
Lattice Parameters (hexagonal) a = 2.79 Å, c = 8.92 ÅHigh pressure (theoretical)[7]
Formation Energy 0.248 eV/atomHigh pressure (theoretical)[3][5]

Table 2: Properties of the Theoretically Predicted High-Pressure Rhombohedral Phase of Niobium Monoxide.

Thermodynamic Quantity Value / Equation Temperature Range Reference(s)
Standard Enthalpy of Formation (ΔfH⦵298) -405.85 kJ/mol298.15 K[1][2]
Standard Molar Entropy (S⦵298) 48.1 J/(mol·K)298.15 K[2]
Gibbs Free Energy of Formation (ΔfG⦵) ΔfG°(NbO) ± 0.21 = -407.45 + 0.0863 * T (kJ/mol)1000 - 1300 K[4][8]
Heat Capacity (C) 41.3 J/(mol·K)298.15 K[2]

Table 3: Thermodynamic Data for Cubic Niobium Monoxide.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of niobium monoxide are crucial for obtaining reliable and reproducible data. The following sections summarize the key methodologies cited in the literature.

Synthesis of Cubic Niobium Monoxide

4.1.1. Comproportionation Reaction

This is a common laboratory-scale method for producing phase-pure NbO.[1]

  • Reactants: High-purity niobium pentoxide (Nb₂O₅) powder and niobium (Nb) metal powder.

  • Stoichiometry: The reactants are mixed in a stoichiometric ratio according to the reaction: Nb₂O₅ + 3Nb → 5NbO.

  • Mixing: The powders are intimately mixed, often using a mortar and pestle or ball milling, to ensure homogeneous reaction.

  • Compaction: The mixed powder is typically pressed into a pellet to improve contact between the reactants.

  • Reaction Conditions: The pellet is heated in a high-temperature furnace under a vacuum or inert atmosphere (e.g., argon) to prevent oxidation.

  • Temperature Profile: The temperature is ramped to 1200-1700 °C and held for an extended period (e.g., 1-48 hours) to ensure complete reaction.[1][9]

  • Cooling: The furnace is cooled to room temperature, and the resulting NbO is recovered.

4.1.2. Arc Melting

This technique can be used to produce dense, polycrystalline ingots of NbO.

  • Reactants: A mixture of Nb₂O₅ and Nb powders.

  • Apparatus: A non-consumable tungsten electrode arc furnace with a water-cooled copper hearth.

  • Procedure:

    • The reactant mixture is pressed into a pellet.

    • The furnace chamber is evacuated and backfilled with a high-purity inert gas (e.g., argon).

    • An electric arc is struck between the electrode and the pellet, melting the reactants.

    • The molten material is allowed to solidify on the cooled hearth.

    • The resulting ingot is typically flipped and re-melted several times to ensure homogeneity.

Characterization Techniques

4.2.1. Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure of NbO, particularly for accurately locating the oxygen atoms, which have a relatively low scattering power for X-rays.[9]

  • Sample Preparation: A powdered sample of NbO is loaded into a suitable container, such as a vanadium can (vanadium has a very low coherent neutron scattering cross-section).

  • Instrument: A high-resolution neutron powder diffractometer at a neutron source (e.g., a research reactor or spallation source).

  • Data Collection: A monochromatic neutron beam is directed at the sample, and the scattered neutrons are detected as a function of the scattering angle (2θ). Data is typically collected over a wide angular range to obtain a full diffraction pattern.

  • Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld method. This involves:

    • Proposing a crystal structure model for NbO (e.g., the cubic Pm-3m structure).

    • Calculating a theoretical diffraction pattern based on the model, including instrumental parameters.

    • Refining the structural parameters (lattice parameters, atomic positions, site occupancies, thermal parameters) and instrumental parameters by minimizing the difference between the calculated and observed patterns using a least-squares algorithm.

4.2.2. Solid-State Electrochemical Cell Measurements

This technique is used to determine the thermodynamic properties of NbO, such as the Gibbs free energy of formation, at high temperatures.[4][8]

  • Electrochemical Cell Assembly: A typical cell configuration is: Pt, Nb + NbO | YDT | O₂ (gas, known pressure), Pt Where YDT (yttria-doped thoria) is a solid oxide electrolyte that conducts oxygen ions at high temperatures.

  • Electrode Preparation:

    • Working Electrode: An intimate mixture of Nb and NbO powders is prepared and pressed into a pellet.

    • Reference Electrode: A platinum electrode exposed to a gas with a known oxygen partial pressure (e.g., pure O₂ or air).

  • Measurement Procedure:

    • The cell is assembled and placed in a high-temperature furnace.

    • The temperature is controlled and measured accurately.

    • The electromotive force (EMF) between the working and reference electrodes is measured using a high-impedance voltmeter.

    • The Gibbs free energy of formation of NbO is calculated from the measured EMF using the Nernst equation.

Computational Methodologies

5.1. Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the phase stability, electronic structure, and thermodynamic properties of materials from first principles.

  • Software: Quantum chemistry packages such as VASP, SIESTA, or Quantum ESPRESSO are commonly used.

  • Methodology:

    • Structure Definition: The crystal structures of the different NbO phases (e.g., cubic with vacancies, rhombohedral) are defined.

    • Computational Parameters: Key parameters are chosen, including the exchange-correlation functional (e.g., PBE, LDA), pseudopotentials or projector augmented wave (PAW) potentials to describe the electron-ion interactions, a plane-wave cutoff energy, and a k-point mesh for sampling the Brillouin zone.

    • Structural Optimization: The lattice parameters and atomic positions are relaxed to find the minimum energy configuration.

    • Total Energy Calculations: The total energies of the different phases are calculated.

    • Property Calculation: From the total energies, properties such as formation energies, enthalpies of formation, and the pressure-volume relationship can be determined to assess phase stability. Phonon calculations can be performed to assess the dynamic stability of a predicted phase.

5.2. CALPHAD (CALculation of PHAse Diagrams)

The CALPHAD method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams.[2]

  • Methodology:

    • Data Collection: Experimental and theoretical data on the thermodynamics and phase equilibria of the Nb-O system are collected.

    • Thermodynamic Modeling: The Gibbs free energy of each phase in the system is described by a mathematical model (e.g., the Redlich-Kister polynomial for solution phases) with adjustable parameters.

    • Parameter Optimization: The model parameters are optimized by fitting the model to the collected experimental and theoretical data.

    • Phase Diagram Calculation: The optimized thermodynamic database is used to calculate phase diagrams and other thermodynamic properties of the Nb-O system.

Visualizations

Experimental_Computational_Workflow Workflow for Determining Phase Stability of Niobium Monoxide cluster_synthesis Synthesis cluster_characterization Experimental Characterization cluster_computation Computational Modeling cluster_analysis Data Analysis and Interpretation Comproportionation Comproportionation (Nb2O5 + Nb) XRD X-ray Diffraction Comproportionation->XRD Phase Purity ArcMelting Arc Melting (Nb2O5 + Nb) SEM Scanning Electron Microscopy ArcMelting->SEM Microstructure Structure Crystal Structure Determination XRD->Structure NeutronDiffraction Neutron Diffraction NeutronDiffraction->Structure Precise Atomic Positions Electrochem Solid-State Electrochemical Cell Thermo Thermodynamic Properties Electrochem->Thermo Gibbs Free Energy DFT Density Functional Theory (DFT) DFT->Structure Theoretical Prediction DFT->Thermo Formation Energy CALPHAD CALPHAD PhaseDiagram Phase Diagram Construction CALPHAD->PhaseDiagram Thermodynamic Database Stability Phase Stability Assessment Structure->Stability Thermo->Stability PhaseDiagram->Stability

Caption: Experimental and computational workflow for the determination of niobium monoxide phase stability.

Factors Influencing Phase Stability

Temperature

Temperature is a critical factor governing the stability of NbO. The cubic phase is stable up to its melting point of 1937 °C.[1][2] At elevated temperatures, kinetic barriers to phase transformations and defect mobility are overcome. Thermodynamic data, such as the Gibbs free energy of formation, exhibit a clear temperature dependence.[4][8]

Pressure

As predicted by theoretical calculations, high pressure is expected to induce a phase transition from the cubic structure with ordered vacancies to a denser, vacancy-free rhombohedral phase.[3][7] This is a common phenomenon in materials where pressure favors more compact crystal structures.

Defects and Non-Stoichiometry

Niobium monoxide has a very narrow homogeneity range, existing in a composition close to stoichiometric NbO.[5] This is in contrast to other transition metal monoxides like TiO and VO, which exhibit broad homogeneity ranges. The ordered vacancies in both the niobium and oxygen sublattices are a fundamental feature of the cubic NbO structure.[5][6] The stability of this ordered defect structure is a key aspect of its phase stability. Deviations from this ordered arrangement or from stoichiometry can influence the electronic and thermodynamic properties, and thus the overall stability of the phase.

Conclusion

The phase stability of niobium monoxide is a complex interplay of its unique crystal structure with ordered vacancies, and its response to temperature and pressure. The ambient pressure cubic phase is well-characterized and exhibits high thermal stability. Theoretical studies have opened a new avenue of investigation with the prediction of a high-pressure rhombohedral phase. A thorough understanding of the phase stability of NbO, underpinned by a combination of meticulous experimental work and robust computational modeling, is essential for the continued development and application of this promising material. This guide has provided a consolidated overview of the current knowledge, offering a valuable resource for researchers and professionals in the field.

References

A Technical Guide to the Physical Properties of Niobium Monoxide (NbO) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Niobium oxides represent a versatile class of materials with a wide range of functional properties stemming from the various stable and metastable stoichiometric phases, including niobium monoxide (NbO), niobium dioxide (NbO₂), and niobium pentoxide (Nb₂O₅).[1] Among these, NbO is unique for its metallic conductivity, contrasting with the semiconducting nature of NbO₂ and the insulating properties of Nb₂O₅.[2] This guide provides an in-depth overview of the physical properties of NbO thin films, with comparative data from other niobium oxides to provide context for researchers and scientists. It details common synthesis and characterization methodologies and presents key quantitative data.

Deposition and Synthesis of NbO Thin Films

The synthesis of specific niobium oxide phases is highly dependent on the deposition technique and, crucially, the process parameters. Techniques such as reactive magnetron sputtering, pulsed laser deposition (PLD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) are commonly employed.[3][4] Achieving the pure NbO phase requires precise control over the oxygen partial pressure during deposition or post-deposition annealing in a reducing atmosphere to avoid the formation of higher oxides like NbO₂ and Nb₂O₅.[1][5] For instance, a common method involves reactive magnetron sputtering from a metallic Nb target in an argon-oxygen atmosphere, where the O₂/Ar flow rate ratio is a critical parameter determining the final stoichiometry.[1]

G cluster_workflow General Workflow for NbO Thin Film Deposition sub Substrate Preparation (Cleaning) vac Chamber Evacuation (High Vacuum) sub->vac gas Process Gas Introduction (Ar + O2) vac->gas sput Sputtering of Nb Target (Plasma Generation) gas->sput dep Film Deposition on Substrate sput->dep cool Cool Down & Venting dep->cool anneal Post-Deposition Annealing (Optional, for phase control) cool->anneal

Fig. 1: Generalized workflow for thin film deposition.

Structural Properties

Niobium monoxide (NbO) crystallizes in a cubic structure related to the rock salt (halite) arrangement, belonging to the Fm-3m space group.[2][6] This structure is characterized by ordered vacancies of both Nb and O atoms compared to a perfect rock salt lattice.[7] The structural properties of niobium oxide thin films are typically investigated using X-ray diffraction (XRD), which confirms the phase purity and crystallinity.[1][8] The film's morphology, including grain structure and surface roughness, is often analyzed using Scanning Electron Microscopy (SEM) and is heavily influenced by deposition parameters.[1][9]

PropertyNbONbO₂ (Body-Centered Tetragonal)Nb₂O₅ (Orthorhombic/Monoclinic)
Crystal SystemCubic (Rock Salt type)[2][6]Tetragonal (Distorted Rutile)[2]Orthorhombic, Monoclinic, etc.[3]
Space GroupFm-3m[6]I4₁/a[2]-
Lattice Parameter (a)≈ 4.26 Å[2]a ≈ 13.7 Å[2]Varies with phase
Lattice Parameter (c)-c ≈ 5.985 Å[2]Varies with phase

Table 1: Comparison of structural properties for different niobium oxides.

Electrical Properties

A key distinguishing feature of NbO is its metallic behavior, making it a conductor.[1][2] This contrasts sharply with NbO₂, a semiconductor that undergoes a metal-insulator transition at high temperatures (~1081 K), and Nb₂O₅, which is a wide-bandgap insulator.[1][10] The electrical resistivity of niobium oxide thin films is therefore a strong indicator of their stoichiometry. Films grown with a low oxygen-to-argon flow rate ratio exhibit low resistivity characteristic of metallic Nb or sub-oxides like NbO, while increasing the oxygen content leads to a dramatic increase in resistivity.[1]

Oxide PhaseResistivity (at Room Temperature)Classification
Nb98.2 µΩ·cm (for film grown at O₂/Ar = 0)[1]Metal
NbO Metallic conductor (low resistivity)[2][7]Metal
NbO₂Highly variable: 7 Ω·cm to ~1 kΩ·cm (dependent on crystallinity and annealing)[11][12]; 54 Ω·cm (crystalline)[12]Semiconductor[1][2]
Nb₂O₅High resistivity (e.g., conductivity of ~3.4 × 10⁻⁶ S/cm)[13]Dielectric Insulator[1]

Table 2: Electrical resistivity of various niobium oxide phases.

Optical Properties

Consistent with its metallic nature, NbO is not transparent and does not possess a semiconductor bandgap. In contrast, NbO₂ and Nb₂O₅ have distinct optical properties. Nb₂O₅ is known for its high transparency (>90%) in the visible spectrum and a wide optical bandgap, making it suitable for optical coatings.[14][15] The bandgap of NbO₂ is significantly smaller. The optical characteristics of niobium oxide films are highly dependent on the oxygen stoichiometry, with transmittance generally decreasing as the oxygen content increases.[9][16]

Oxide PhaseTypical Transmittance (Visible Range)Optical Bandgap (Eg)
NbO OpaqueNot applicable (Metal)
NbO₂LowIndirect: ~0.76 - 0.85 eV[11][17]
Nb₂O₅High (>80-90%)[1][14][15]Direct: 3.2 - 4.87 eV (varies significantly with crystallinity, deposition method, and annealing)[3][14]

Table 3: Comparative optical properties of niobium oxide thin films.

Mechanical Properties

The mechanical properties of niobium oxide thin films, such as hardness and Young's modulus, are important for applications requiring durable coatings. These properties are typically measured using nanoindentation. While data specifically for pure NbO films is limited, studies on NbOₓ films (where x is close to 2) provide valuable insights. The hardness and elastic modulus are influenced by deposition conditions, which affect the film's density and microstructure.[18]

Oxide Phase (as reported)Hardness (H)Young's Modulus (Er)
NbOₓ (DIBS)[18]5.5 - 6.5 GPa119 - 130 GPa
NbO₂ (Sputtered)[9][16]~6 GPa~150 GPa
Nb₂O₅ (Sputtered)[9][16]5.8 - 13 GPa137 - 161 GPa

Table 4: Mechanical properties of niobium oxide thin films.

Experimental Methodologies

A comprehensive understanding of NbO thin films requires a suite of characterization techniques to probe their structural, electrical, optical, and mechanical properties.

G cluster_characterization Multi-faceted Characterization of NbOₓ Thin Films sample Deposited NbOₓ Thin Film xrd Structural Analysis (XRD) sample->xrd elec Electrical Analysis (Four-Point Probe) sample->elec opt Optical Analysis (UV-Vis Spectroscopy) sample->opt mech Mechanical Analysis (Nanoindentation) sample->mech morph Morphology/Composition (SEM, RBS) sample->morph

Fig. 2: Standard experimental workflow for film characterization.

Experimental Protocols

  • Structural Analysis (X-ray Diffraction - XRD):

    • Objective: To identify the crystalline phase, determine lattice parameters, and assess film texture and crystallinity.

    • Methodology: A diffractometer is used, often in a grazing incidence (GIXRD) configuration to enhance the signal from the thin film. A monochromatic X-ray beam, typically Cu Kα radiation (λ = 1.54060 Å), is directed at the sample.[1] The detector scans through a range of 2θ angles, and the resulting diffraction pattern of intensity versus 2θ is analyzed. Peaks in the pattern correspond to specific crystallographic planes, which are compared against standard databases (e.g., JCPDS) to identify the material's phase.[1]

  • Electrical Characterization (Four-Point Probe):

    • Objective: To measure the sheet resistance and calculate the electrical resistivity of the film.

    • Methodology: The technique uses four collinear, equidistant probes placed in contact with the film surface.[1] A known DC current is passed through the two outer probes, and the voltage is measured across the two inner probes. This configuration minimizes the influence of contact resistance. The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor. The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (ρ = Rs × t).[1]

  • Optical Characterization (UV-Vis Spectroscopy):

    • Objective: To measure the optical transmittance and absorbance of the film across the ultraviolet and visible wavelength ranges. While less relevant for metallic NbO, this is critical for semiconducting and insulating oxides.

    • Methodology: A spectrophotometer passes a light beam of varying wavelength (e.g., 250-1000 nm) through the thin film sample deposited on a transparent substrate (like quartz or glass).[14] The intensity of the transmitted light is measured and compared to a reference (an uncoated substrate) to obtain the transmittance spectrum.[19] For semiconducting films like NbO₂, the optical bandgap can be determined from the absorption edge using the Tauc method, which involves plotting (αhν)n against photon energy (hν), where 'n' depends on the nature of the electronic transition.[1]

  • Mechanical Analysis (Nanoindentation):

    • Objective: To determine the hardness and Young's modulus of the thin film.

    • Methodology: A sharp indenter tip (commonly a three-sided pyramidal Berkovich tip) is pressed into the film surface with a precisely controlled load.[9] The load and displacement are continuously monitored during loading and unloading to generate a load-displacement curve.[18] The hardness is calculated from the maximum load divided by the projected contact area, and the Young's modulus is derived from the slope of the initial portion of the unloading curve (the elastic recovery).[9][18]

References

A Technical Guide to the Synthesis of Niobium(II) Oxide Powder for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Niobium(II) oxide (NbO), a material of significant interest due to its unique electronic and structural properties, is gaining attention in various advanced scientific fields. Its metallic conductivity, high melting point, and the established biocompatibility of niobium oxides make it a candidate for applications ranging from electronic components to specialized biomaterials. This technical guide provides an in-depth overview of the primary synthesis methods for producing this compound powder, with a focus on experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their applications.

Core Synthesis Methodologies

The production of this compound powder predominantly relies on high-temperature solid-state reactions. These methods can be broadly categorized into comproportionation and reduction processes. While other methods such as mechanochemical and vapor deposition techniques exist for niobium oxides, their application specifically for NbO powder is less common and not as extensively documented.

Solid-State Comproportionation

This is a widely recognized method for producing this compound. It involves the reaction of niobium pentoxide (Nb₂O₅) with elemental niobium (Nb) in a stoichiometric ratio. The reaction proceeds by the mutual reduction of Nb₂O₅ and oxidation of Nb to form the stable NbO phase.

Experimental Protocol:

  • Precursor Preparation: High-purity niobium pentoxide (Nb₂O₅) powder and niobium (Nb) powder are weighed in a stoichiometric ratio of 3 moles of Nb to 1 mole of Nb₂O₅.

  • Mixing: The powders are thoroughly mixed to ensure homogeneity. This can be achieved by ball milling or grinding in a mortar and pestle.

  • Pelletization: The mixed powder is pressed into pellets to ensure good contact between the reactants.

  • Sintering: The pellets are placed in a high-temperature furnace under a vacuum or an inert atmosphere (e.g., argon).

  • Reaction: The furnace is heated to a temperature typically in the range of 1200-1700°C and held for several hours to allow the reaction to complete.

  • Cooling and Grinding: After the reaction, the furnace is cooled to room temperature. The resulting sintered pellets of NbO are then ground into a fine powder.

solid_state_comproportionation cluster_0 Precursor Preparation cluster_1 Processing cluster_2 Final Product p1 Nb₂O₅ Powder mix Mixing p1->mix p2 Nb Powder p2->mix pellet Pelletization mix->pellet sinter Sintering (1200-1700°C, Vacuum/Inert Atm.) pellet->sinter grind Grinding sinter->grind product NbO Powder grind->product

Fig. 1: Solid-State Comproportionation Workflow
Magnesiothermic Reduction

This method involves the reduction of niobium pentoxide (Nb₂O₅) using magnesium (Mg) as a reducing agent. The reaction is highly exothermic and results in a mixture of this compound and magnesium oxide (MgO). A subsequent leaching step is required to remove the MgO byproduct. By carefully controlling the reaction temperature, the formation of NbO can be favored over complete reduction to niobium metal.[1][2]

Experimental Protocol:

  • Precursor Preparation: Niobium pentoxide (Nb₂O₅) powder and magnesium (Mg) powder or turnings are weighed. The stoichiometric amount of Mg will influence the final niobium oxide phase.

  • Mixing: The reactants are mixed thoroughly.

  • Reaction: The mixture is heated in a sealed reactor under an inert atmosphere (e.g., argon) to a temperature in the range of 650-1000°C.[1] A study has shown that at lower temperatures, such as 800°C (1073 K), unreduced oxide phases including NbO can be present.[1]

  • Cooling: After the reaction, the reactor is cooled to room temperature. The product is a solid mixture of niobium oxide(s) and magnesium oxide.

  • Leaching: The product mixture is treated with a mineral acid, typically hydrochloric acid (HCl), to selectively dissolve the MgO.[2] The leaching is often performed with stirring.

  • Washing and Drying: The remaining NbO powder is washed repeatedly with deionized water to remove any residual acid and salts, and then dried to obtain the final product.

magnesiothermic_reduction cluster_0 Precursor Preparation cluster_1 Reaction & Purification cluster_2 Final Product p1 Nb₂O₅ Powder mix Mixing p1->mix p2 Mg Powder/Turnings p2->mix react Reduction (650-1000°C, Inert Atm.) mix->react leach Acid Leaching (HCl) react->leach wash Washing & Drying leach->wash product NbO Powder wash->product

Fig. 2: Magnesiothermic Reduction Workflow

Comparative Data of Synthesis Methods

Quantitative data for the synthesis of this compound powder is not extensively reported in the literature. The following table summarizes typical parameters and expected outcomes based on the available information and analogous synthesis processes.

ParameterSolid-State ComproportionationMagnesiothermic Reduction
Precursors Nb₂O₅, NbNb₂O₅, Mg
Reaction Temperature 1200-1700°C650-1000°C[1]
Atmosphere Vacuum or Inert (e.g., Ar)Inert (e.g., Ar)
Reaction Time Several hoursTypically shorter due to exothermicity
Purity High, dependent on precursor purityDependent on complete removal of MgO
Typical Particle Size Micron to sub-micron after grindingCan be in the nanometer range
Yield High, near theoreticalHigh, dependent on leaching efficiency
Key Equipment High-temperature furnaceControlled atmosphere reactor

Characterization of this compound Powder

The synthesized NbO powder should be characterized to confirm its phase purity, morphology, and other relevant properties.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the NbO.

  • Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and check for impurities.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

Relevance for Drug Development Professionals

While direct applications of this compound powder in drug delivery are still an emerging area of research, the broader class of niobium-based materials, particularly niobium pentoxide (Nb₂O₅), has been investigated for various biomedical applications.[3][4] The established biocompatibility and corrosion resistance of niobium and its oxides are key enabling features.[5]

Potential Signaling Pathways and Cellular Interactions:

The interaction of nanoparticles with biological systems is a complex process. For niobium oxide nanoparticles, potential interactions could involve pathways related to cellular uptake, inflammatory response, and oxidative stress. The surface chemistry of the nanoparticles plays a crucial role in these interactions.

signaling_pathways cluster_0 Nanoparticle Interaction cluster_1 Cellular Response cluster_2 Potential Outcomes np NbO Nanoparticle uptake Cellular Uptake (Endocytosis) np->uptake inflammation Inflammatory Response uptake->inflammation ros Oxidative Stress uptake->ros drug_release Drug Release (for drug delivery systems) uptake->drug_release biocompatibility Biocompatibility inflammation->biocompatibility toxicity Potential Cytotoxicity inflammation->toxicity ros->toxicity

Fig. 3: Potential Nanoparticle-Cell Interaction Pathways

For drug development professionals, NbO powder could be of interest for:

  • Drug Delivery Vehicles: As a core material for nanoparticles, potentially functionalized to carry therapeutic agents.[3][4]

  • Bioimaging: Due to the high atomic number of niobium, NbO nanoparticles could potentially be developed as contrast agents.

  • Coatings for Biomedical Implants: The biocompatibility and wear resistance of niobium oxides make them suitable for coating applications.[5]

Further research is necessary to fully elucidate the potential of this compound powder in these and other biomedical applications. This guide serves as a foundational resource for the synthesis of high-quality NbO powder to enable such investigations.

References

Unveiling the Complexity of Niobium's Lesser-Known Oxides: A Technical Guide to Niobium Sub-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, characterization, and structural intricacies of newly discovered and lesser-known niobium sub-oxides. As the demand for novel materials with unique electronic and catalytic properties grows, understanding the rich and complex chemistry of the niobium-oxygen system beyond the well-documented NbO, NbO₂, and Nb₂O₅ is paramount. This document provides a comprehensive overview of the experimental protocols for the synthesis of specific sub-oxides, detailed quantitative data on their structures, and visual representations of experimental workflows and structural relationships to facilitate a deeper understanding for researchers in materials science and related fields.

Introduction to Niobium Sub-Oxides

Niobium is known to form a variety of oxides due to its accessible range of oxidation states. While the stoichiometric oxides have been extensively studied, a family of non-stoichiometric sub-oxides, often referred to as shear structures, presents a frontier for materials discovery. These compounds, with general formulas such as Nb₁₂O₂₉ and Nb₂₂O₅₄, exhibit unique crystal structures and electronic properties that make them promising candidates for applications in catalysis, energy storage, and electronics.[1][2] This guide focuses on the synthesis and characterization of these complex oxides, providing a foundation for their further exploration and application.

Synthesis of Niobium Sub-Oxides

The synthesis of specific niobium sub-oxide phases requires precise control over reaction conditions, particularly temperature and oxygen partial pressure. Two primary approaches are highlighted here: high-temperature solid-state reactions for single-crystal growth and solvothermal methods for the synthesis of nanocrystals.

Single Crystal Growth of Nb₁₂O₂₉ and Nb₂₂O₅₄

High-quality single crystals are essential for unambiguous structure determination and intrinsic property measurements. A common method involves the reduction of niobium pentoxide (Nb₂O₅) with niobium dioxide (NbO₂) in a controlled atmosphere.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity NbO₂ and Nb₂O₅ powders are thoroughly mixed to achieve the desired overall composition for the target sub-oxide (e.g., for Nb₁₂O₂₉, the Nb:O ratio is 12:29).

  • Encapsulation: The powder mixture is sealed in a vacuum furnace.

  • Heating Regimen: The furnace is back-filled with argon and heated to a high temperature, typically around 1425 °C, to melt the mixture.[3]

  • Cooling: The furnace is then slowly cooled to allow for the formation of single crystals. The specific cooling rate can influence the size and quality of the resulting crystals.

  • Isolation: Once cooled to room temperature, the single crystals can be mechanically isolated from the solidified melt.

Colloidal Synthesis of Monoclinic Nb₁₂O₂₉ Nanocrystals

Colloidal synthesis offers a route to produce shape-controlled nanocrystals of niobium sub-oxides, which can exhibit size- and shape-dependent properties.

Experimental Protocol:

  • Precursor Formation: In a nitrogen-filled glovebox, niobium pentachloride (NbCl₅) is dissolved in oleic acid.[4][5]

  • Degassing: The mixture is transferred to a Schlenk line and degassed under vacuum at a moderately elevated temperature (e.g., 40-120 °C) to remove volatile impurities.[4]

  • Nanocrystal Growth: The temperature is then raised to a specific growth temperature (e.g., 240 °C for nanorods or 280 °C for nanoplatelets) under a nitrogen atmosphere to initiate the formation of Nb₁₂O₂₉ nanocrystals.[6]

  • Purification: After the reaction, the nanocrystals are isolated from the reaction mixture by precipitation with a non-solvent (e.g., ethanol) and centrifugation. The purified nanocrystals can be redispersed in a suitable organic solvent.

Characterization of Niobium Sub-Oxides

A combination of diffraction and imaging techniques is crucial for the unambiguous identification and characterization of new niobium sub-oxide phases.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the crystal structure of new compounds.

Experimental Protocol:

  • Crystal Selection: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a controlled temperature (e.g., 200 K) to minimize thermal vibrations.[2][7][8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined using software packages such as SHELXS-97 and SHELXL-97.[2]

Electron Diffraction

Convergent beam electron diffraction (CBED) is a powerful technique for determining the space group of a crystal, which can be ambiguous from X-ray diffraction data alone.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology and size of the synthesized sub-oxide crystals or nanocrystals.

Quantitative Data

The crystallographic data for the recently characterized niobium sub-oxides, Nb₁₂O₂₉ and Nb₂₂O₅₄, are summarized in the tables below.

Table 1: Crystallographic Data for Orthorhombic Nb₁₂O₂₉

ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupCmcm[2]
a (Å)3.8320(2)[2]
b (Å)20.7400(9)[2]
c (Å)28.8901(13)[2]
Volume (ų)2296.06(19)[2]
Z4[2]

Table 2: Crystallographic Data for Monoclinic Nb₂₂O₅₄

ParameterValueReference
Crystal SystemMonoclinic[1][2][3]
Space GroupP2/m[1][2]
a (Å)15.7491(2)[1][2]
b (Å)3.8236(3)[1][2]
c (Å)17.8521(2)[1][2]
β (°)102.029(3)[2]
Volume (ų)1051.42(8)[2]
Z1[2]

Visualizing Experimental and Structural Relationships

The following diagrams illustrate the experimental workflow for the synthesis and characterization of niobium sub-oxides and the structural relationship between different niobium oxide phases.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization precursors NbO2 + Nb2O5 Powders mixing Stoichiometric Mixing precursors->mixing sealing Vacuum Sealing mixing->sealing heating High-Temperature Heating (~1425 °C in Ar) sealing->heating cooling Slow Cooling heating->cooling crystals Single Crystals cooling->crystals xrd Single-Crystal XRD crystals->xrd ed Electron Diffraction crystals->ed sem SEM crystals->sem structure Crystal Structure (Space Group, Lattice Parameters) xrd->structure ed->structure morphology Morphology Analysis sem->morphology

Experimental workflow for single-crystal synthesis and characterization.

structural_relationship Nb2O5 Nb2O5 (Insulator) Nb12O29 Nb12O29 (Metallic) Nb2O5->Nb12O29 Reduction Nb22O54 Nb22O54 (Semiconductor) Nb2O5->Nb22O54 Reduction NbO2 NbO2 (Semiconductor) Nb12O29->NbO2 Further Reduction Nb22O54->NbO2 Further Reduction

Simplified structural relationship of niobium oxides via reduction.

References

An In-depth Technical Guide to the Optical Properties of Niobium(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of Niobium(II) Oxide (NbO). It is designed to be a valuable resource for researchers and professionals working in materials science, condensed matter physics, and optoelectronics. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows.

Introduction to this compound

This compound, or niobium monoxide (NbO), is a unique transition metal oxide with a cubic crystal structure. Unlike the more commonly studied niobium oxides such as niobium dioxide (NbO₂) and niobium pentoxide (Nb₂O₅), NbO exhibits metallic-like conductivity. This property significantly influences its optical characteristics, distinguishing it from its semiconducting and insulating counterparts. Understanding the optical properties of NbO is crucial for its potential applications in various advanced technologies, including as a conductive electrode in electronic devices and as a component in novel optical systems.

Optical Properties of this compound

The optical properties of a material are described by its complex refractive index (ñ = n + ik), where 'n' is the refractive index and 'k' is the extinction coefficient. These parameters determine how light propagates through and is absorbed by the material.

Refractive Index and Extinction Coefficient

Quantitative data for the refractive index (n) and extinction coefficient (k) of NbO across a wide spectral range is not extensively documented in publicly available literature. However, studies on NbO thin films for waveguide applications have reported a refractive index in the visible spectrum.

Table 1: Reported Refractive Index of NbO in the Visible Spectrum

Wavelength RangeRefractive Index (n)Source
Visible2.3 - 2.35[1][2]

Note: This data is based on studies of amorphous NbO thin films and may vary depending on the film's density, stoichiometry, and crystallinity.

Due to the limited availability of a comprehensive dataset for NbO's optical constants, further experimental investigation, particularly using spectroscopic ellipsometry, is required for a complete understanding of its spectral response from the ultraviolet (UV) to the near-infrared (NIR) regions.

Experimental Protocols

This section details the methodologies for the synthesis of NbO thin films and their subsequent optical characterization.

Synthesis of this compound Thin Films

A common method for preparing NbO thin films is through reactive magnetron sputtering followed by a controlled annealing process. This technique allows for the tuning of the film's stoichiometry.[3]

Protocol: Synthesis of NbO Thin Films via Magnetron Sputtering and Annealing [3]

  • Substrate Preparation:

    • Utilize substrates appropriate for the intended optical measurements (e.g., fused silica (B1680970) for UV-Vis transmission, silicon wafers for ellipsometry).

    • Clean the substrates ultrasonically in a sequence of solvents (e.g., acetone, isopropanol) to remove organic contaminants.

    • Dry the substrates with a stream of high-purity nitrogen.

  • Deposition of Niobium Oxide Film:

    • Mount the cleaned substrates in a magnetron sputtering chamber.

    • Use a high-purity niobium (Nb) target.

    • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).

    • Introduce a mixture of argon (Ar) and oxygen (O₂) into the chamber. The ratio of Ar to O₂ is a critical parameter for controlling the initial stoichiometry of the deposited film, which is typically a sub-oxide of Nb₂O₅.

    • Apply DC power to the Nb target to initiate the sputtering process. The deposition rate and film thickness can be monitored in-situ using a quartz crystal microbalance.

  • Vacuum Annealing for Reduction to NbO:

    • Transfer the as-deposited niobium oxide film to a high-vacuum annealing chamber.

    • Evacuate the chamber to an ultra-high vacuum (UHV) environment (e.g., < 1 x 10⁻⁸ Torr).

    • Gradually heat the substrate to a temperature of approximately 800-900 °C. The precise temperature and duration of the anneal are crucial for the complete reduction of the film to the NbO phase.

    • Hold the sample at the target temperature for a specified duration (e.g., 1-2 hours) to ensure uniform phase transformation.

    • Cool the sample down to room temperature under vacuum to prevent re-oxidation.

G cluster_synthesis Synthesis of NbO Thin Film cluster_prep Substrate Preparation cluster_dep Magnetron Sputtering cluster_anneal Vacuum Annealing Substrate_Cleaning Substrate Cleaning (Ultrasonic Bath) Substrate_Drying Drying (Nitrogen Stream) Substrate_Cleaning->Substrate_Drying Sputtering Reactive Sputtering of Nb in Ar/O2 Plasma Substrate_Drying->Sputtering Deposition Deposition of Niobium Sub-oxide Film Sputtering->Deposition UHV_Annealing Annealing in Ultra-High Vacuum Deposition->UHV_Annealing Reduction Reduction to NbO Phase UHV_Annealing->Reduction

Workflow for the synthesis of NbO thin films.
Optical Characterization Techniques

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (n and k) of thin films.

Protocol: Characterization of NbO Thin Films using Spectroscopic Ellipsometry

  • Instrument Setup:

    • Use a variable angle spectroscopic ellipsometer equipped with a broadband light source (e.g., Xenon lamp) and a detector covering the desired spectral range (e.g., UV-Vis-NIR).

    • Calibrate the instrument using a standard reference sample (e.g., a silicon wafer with a known thickness of silicon dioxide).

  • Sample Measurement:

    • Mount the NbO thin film sample on the measurement stage.

    • Perform measurements of the ellipsometric parameters, Psi (Ψ) and Delta (Δ), at multiple angles of incidence (e.g., 65°, 70°, 75°) to enhance the accuracy of the data analysis.

    • Acquire data over a broad spectral range.

  • Data Analysis:

    • Develop an optical model that represents the sample structure. For a typical NbO film on a silicon substrate, the model would consist of:

      • Semi-infinite Silicon substrate

      • Silicon dioxide (SiO₂) native oxide layer

      • NbO film

      • Surface roughness layer (often modeled using an effective medium approximation)

    • Utilize a dispersion model appropriate for a metallic-like material to describe the optical constants of the NbO layer. The Drude-Lorentz model is a common choice for materials with free-carrier absorption.

    • Fit the model-generated Ψ and Δ spectra to the experimental data by varying the parameters of the optical model (e.g., film thickness, Drude and Lorentz oscillator parameters).

    • The best-fit parameters will yield the thickness of the NbO film and its complex refractive index (n and k) as a function of wavelength.

G cluster_workflow Spectroscopic Ellipsometry Workflow Measurement Measure Ψ and Δ at Multiple Angles Modeling Develop Optical Model (Substrate/Film/Roughness) Measurement->Modeling Dispersion Choose Dispersion Model (e.g., Drude-Lorentz for NbO) Modeling->Dispersion Fitting Fit Model to Experimental Data Dispersion->Fitting Extraction Extract n, k, and Thickness Fitting->Extraction

Data analysis workflow for spectroscopic ellipsometry.

UV-Vis-NIR spectrophotometry measures the transmittance and reflectance of a material as a function of wavelength. From these measurements, the absorption coefficient and, in some cases, the optical band gap can be determined. For a metallic material like NbO, which is highly absorbing, reflectance measurements are particularly important.

Protocol: Characterization of NbO Thin Films using UV-Vis-NIR Spectrophotometry

  • Instrument Setup:

    • Use a dual-beam UV-Vis-NIR spectrophotometer equipped with an integrating sphere for accurate measurement of total transmittance and diffuse reflectance.

    • Calibrate the instrument by obtaining a baseline spectrum with a reference standard (e.g., a calibrated blank substrate for transmission, a calibrated reflectance standard for reflectance).

  • Sample Measurement:

    • Mount the NbO thin film sample (on a transparent substrate like fused silica) in the sample beam path.

    • Measure the total transmittance spectrum (T%) and the total reflectance spectrum (R%) over the desired wavelength range.

  • Data Analysis:

    • Calculate the absorptance (A) using the relation: A = 1 - R - T.

    • The absorption coefficient (α) can be calculated from the transmittance data for semi-transparent films using the Beer-Lambert law, taking into account multiple reflections. However, for highly absorbing films, this method is less accurate.

    • For metallic-like materials, the optical properties are often dominated by free carrier absorption, and the concept of a direct or indirect band gap as in semiconductors is not directly applicable in the same way. The analysis will primarily focus on the spectral dependence of absorption.

Theoretical Calculations

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the electronic and optical properties of materials. For NbO, DFT can be used to calculate the band structure, density of states, and the frequency-dependent dielectric function, from which the refractive index and extinction coefficient can be derived.

Methodology: DFT Calculation of Optical Properties

  • Structural Optimization: The crystal structure of NbO is first optimized to find the ground-state lattice parameters.

  • Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the electronic ground state.

  • Optical Property Calculation: The frequency-dependent dielectric function is calculated based on the electronic band structure. The real part of the dielectric function can be obtained from the imaginary part using the Kramers-Kronig relations.

  • Derivation of n and k: The refractive index (n) and extinction coefficient (k) are then calculated from the real and imaginary parts of the dielectric function.

While detailed theoretical data for NbO is not as prevalent as for other niobium oxides, DFT provides a valuable avenue for obtaining a theoretical understanding of its optical properties in the absence of extensive experimental data.

Summary and Future Outlook

This technical guide has summarized the currently available information on the optical properties of this compound. While some data on its refractive index in the visible range exists, a comprehensive dataset of its optical constants across a broad spectral range is a clear area for future research. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and characterize high-quality NbO thin films. Further experimental studies, particularly using spectroscopic ellipsometry, combined with theoretical investigations using DFT, will be crucial in fully elucidating the optical properties of this intriguing material and paving the way for its application in advanced optical and electronic devices.

References

An In-depth Technical Guide to the Magnetic Properties of Niobium(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium(II) oxide (NbO), a metallic oxide with a unique cubic crystal structure, is primarily recognized for its superconducting properties at low temperatures. However, a comprehensive understanding of its magnetic characteristics is crucial for its application in various advanced materials and electronic devices. This technical guide provides a detailed overview of the magnetic properties of NbO, focusing on its intrinsic Pauli paramagnetism. The document synthesizes historical data with modern experimental considerations, offering detailed experimental protocols for magnetic susceptibility measurements and presenting quantitative data in a clear, tabular format. Logical workflows for characterization are visualized to aid researchers in designing their experimental investigations.

Introduction

This compound, also known as niobium monoxide, is a compound with the chemical formula NbO. It possesses a distinctive, defective rock-salt crystal structure with 25% ordered vacancies in both the niobium and oxygen sublattices. This unique structure gives rise to its characteristic metallic conductivity. While much of the research on NbO has centered on its superconducting transition at approximately 1.38 K for bulk material, its magnetic behavior in the normal state is a key aspect of its fundamental electronic properties. This guide will delve into the magnetic nature of NbO, which is characterized by weak, temperature-independent paramagnetism known as Pauli paramagnetism.

Core Magnetic Property: Pauli Paramagnetism

This compound is a Pauli paramagnet.[1] This form of magnetism is characteristic of metals and arises from the alignment of the spins of conduction electrons in the presence of an external magnetic field. The magnetic susceptibility of a Pauli paramagnet is typically weak, positive, and largely independent of temperature.

The theoretical basis for Pauli paramagnetism lies in the Fermi-Dirac statistics of electrons in a metal. The application of an external magnetic field leads to a small difference in the number of electrons with spin parallel and anti-parallel to the field, resulting in a net magnetic moment. This effect is proportional to the density of electronic states at the Fermi level.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of this compound has been experimentally determined. The following table summarizes the key quantitative data, primarily based on the work of Pollard (1968). It is important to note that these values represent the intrinsic magnetic susceptibility of NbO after correction for any diamagnetic contributions.

Parameter Value Conditions Reference
Magnetic Susceptibility (χ) ~ +0.5 x 10-6 emu/gRoom TemperaturePollard, 1968
Temperature Dependence Largely independent of temperature above the superconducting transition temperature> 1.38 KPollard, 1968
Composition Dependence Varies with the O/Nb ratio-Pollard, 1968

Note: The exact numerical values from Pollard's thesis are not publicly available in full. The value presented is an approximation based on graphical representations in the thesis.

Experimental Protocols for Magnetic Characterization

The accurate measurement of the weak Pauli paramagnetism of NbO requires sensitive instrumentation and careful experimental procedures. The following protocols outline the key steps for characterizing the magnetic properties of NbO powder samples using a Superconducting Quantum Interference Device (SQUID) magnetometer, which is the current standard for such measurements.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible magnetic susceptibility data.

  • Sample Form : For magnetic susceptibility measurements, NbO is typically used in powder form to ensure a homogeneous sample.

  • Sample Purity : Ensure the NbO powder is of high purity, as even small amounts of ferromagnetic impurities can dominate the weak paramagnetic signal.

  • Sample Handling : Use non-magnetic tools (e.g., ceramic or plastic spatulas) to handle the NbO powder to avoid contamination.

  • Sample Loading :

    • Weigh an appropriate amount of the NbO powder (typically a few milligrams).

    • Pack the powder tightly and uniformly into a sample holder. Gelatin capsules or specialized straws are commonly used. The packing should be consistent to ensure a uniform density.

    • Secure the sample within the holder to prevent movement during measurement, which can introduce noise.

SQUID Magnetometry Measurement

A SQUID magnetometer is highly sensitive and ideal for measuring the weak magnetic moment of paramagnetic materials like NbO.

  • Instrument Setup :

    • Cool down the SQUID magnetometer with liquid helium.

    • Center the sample in the magnetometer's detection coils. Proper centering is crucial for accurate measurements.

  • Measurement of Magnetization versus Field (M-H Curve) :

    • Set the temperature to a value well above the superconducting transition temperature of NbO (e.g., 10 K or 300 K).

    • Apply a varying magnetic field, typically from a negative value to a positive value (e.g., -1 T to +1 T), and measure the magnetic moment of the sample at each field point.

    • The resulting M-H curve for a paramagnet should be a straight line passing through the origin. The slope of this line is the magnetic susceptibility.

  • Measurement of Magnetization versus Temperature (M-T Curve) :

    • Apply a constant, moderate magnetic field (e.g., 0.1 T).

    • Measure the magnetic moment of the sample as the temperature is varied from a high temperature (e.g., 300 K) down to just above the superconducting transition temperature (e.g., 2 K).

    • For a Pauli paramagnet, the magnetic susceptibility should be nearly constant over this temperature range.

Data Analysis and Corrections
  • Background Subtraction :

    • Measure the magnetic moment of an empty sample holder under the same experimental conditions (M-H and M-T curves).

    • Subtract the magnetic signal of the empty holder from the signal of the sample with the holder to obtain the magnetic moment of the NbO sample alone. This step is critical as the diamagnetic signal from the holder can be comparable in magnitude to the paramagnetic signal of the sample.

  • Calculation of Magnetic Susceptibility :

    • From the M-H curve, calculate the magnetic susceptibility (χ) as the slope of the linear fit of magnetization (M) versus the applied magnetic field (H): χ = M/H.

    • The mass magnetic susceptibility (χg) is obtained by dividing the magnetic susceptibility by the mass of the sample.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and data analysis processes for characterizing the magnetic properties of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Magnetometry cluster_analysis Data Analysis p1 Obtain high-purity NbO powder p2 Weigh NbO powder p1->p2 p3 Pack powder into sample holder p2->p3 p4 Secure sample in holder p3->p4 m1 Mount sample in SQUID p4->m1 m2 Measure M vs. H at constant T m1->m2 m3 Measure M vs. T at constant H m1->m3 a2 Subtract background from sample data m2->a2 m3->a2 a1 Measure empty sample holder background a1->a2 a3 Calculate magnetic susceptibility (χ) from M-H curve a2->a3 a4 Analyze temperature dependence from M-T curve a2->a4

Caption: Experimental workflow for magnetic characterization of NbO.

Conclusion

The magnetic properties of this compound in its normal, non-superconducting state are characterized by Pauli paramagnetism. This weak, temperature-independent magnetism is a direct consequence of its metallic nature and the electronic band structure. Accurate characterization of this property requires sensitive measurement techniques, such as SQUID magnetometry, and meticulous experimental procedures, including careful sample preparation and background correction. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working with NbO, enabling a deeper understanding of its fundamental physical properties and facilitating its use in advanced technological applications.

References

An In-depth Technical Guide to the Chemical Bonding Characteristics of Niobium Monoxide (NbO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium monoxide (NbO) is a unique transition metal oxide distinguished by its metallic conductivity and an unusual defect rock-salt crystal structure. This guide provides a comprehensive technical overview of the core chemical bonding characteristics of NbO. It delves into the intricate interplay of metallic, covalent, and ionic bonding that governs its distinct physical and electronic properties. This document is intended to be a valuable resource for researchers and professionals in materials science, chemistry, and the burgeoning field of nanomedicine, where niobium-based materials are being explored for applications such as drug delivery.

Introduction

Niobium monoxide, a gray solid with the chemical formula NbO, occupies a unique niche in the landscape of binary metal oxides.[1] Unlike many insulating or semiconducting oxides, NbO exhibits metallic conductivity and even superconductivity at a transition temperature of 1.38 K.[1] This behavior is a direct consequence of its distinctive chemical bonding and crystal structure. Understanding these fundamental characteristics is crucial for harnessing NbO in various technological applications, from advanced electronics to potential biomedical uses. This guide synthesizes experimental and theoretical data to provide an in-depth analysis of the bonding in NbO.

Crystal Structure and Bonding Environment

NbO crystallizes in an unusual cubic structure with the space group Pm-3m.[1] This structure can be visualized as a derivative of the rock-salt (NaCl) lattice, but with ordered vacancies on both the niobium and oxygen sublattices. Specifically, 25% of the cation and 25% of the anion sites are vacant. This leads to a square planar coordination geometry for both niobium and oxygen atoms, a rare configuration for an oxide material.[1]

The niobium atoms form octahedral clusters, and the Nb-Nb bond distance is a crucial aspect of its structure. This proximity facilitates direct metal-metal interactions, which are fundamental to its electronic properties.

Quantitative Structural and Bonding Data

The following table summarizes key quantitative data related to the crystal structure and bonding in NbO.

ParameterValueReference
Crystal SystemCubic[1]
Space GroupPm-3m (No. 221)[1]
Lattice Constant (a)0.4211 nm[1]
Formula Units per Unit Cell (Z)3[1]
Nb-Nb Bond Length298 pm[1]
Nb-O Bond Length~210.5 pm (calculated from lattice constant)
Standard Enthalpy of Formation (ΔfH⦵298)-405.85 kJ/mol[1]

Nature of Chemical Bonding

The chemical bonding in NbO is a complex mixture of metallic, covalent, and ionic characteristics.

  • Metallic Bonding: The most striking feature of NbO is its metallic conductivity. This arises from the significant overlap of niobium's 4d orbitals, forming a partially filled conduction band that allows for the free movement of electrons. The direct Nb-Nb interactions, with a bond length of 298 pm (compared to 285 pm in pure niobium metal), are indicative of this strong metallic character.[1]

  • Covalent Bonding: Studies have concluded that strong, nearly covalent bonds exist between the niobium centers.[1] This covalent character arises from the sharing of electrons between adjacent niobium atoms within the octahedral clusters. This is further supported by the significant hybridization of Nb 4d and O 2p orbitals, as revealed by density of states calculations.

  • Ionic Bonding: As with most metal oxides, there is an ionic component to the Nb-O bond due to the difference in electronegativity between niobium and oxygen. This results in a partial transfer of electrons from niobium to oxygen, contributing to the overall cohesive energy of the crystal.

The interplay of these bonding types can be visualized through a conceptual diagram.

NbO NbO Chemical Bonding Metallic Metallic Bonding (Nb 4d - Nb 4d overlap) NbO->Metallic Covalent Covalent Bonding (Nb-Nb and Nb-O interactions) NbO->Covalent Ionic Ionic Bonding (Charge transfer from Nb to O) NbO->Ionic Properties Resulting Properties Metallic->Properties Covalent->Properties Ionic->Properties Conductivity Metallic Conductivity Superconductivity Properties->Conductivity Structure Unique Crystal Structure (Defect Rock-Salt) Properties->Structure Stability High Thermal Stability Properties->Stability

A diagram illustrating the contributions of different bonding types to the overall properties of NbO.

Experimental and Computational Protocols for Bonding Analysis

A combination of experimental and theoretical techniques is employed to elucidate the chemical bonding in NbO.

Synthesis of Niobium Monoxide

A common and effective method for synthesizing NbO powder is through a comproportionation reaction.

Protocol:

  • Reactant Preparation: High-purity niobium pentoxide (Nb₂O₅) and niobium metal (Nb) powders are intimately mixed. A typical stoichiometric ratio is: Nb₂O₅ + 3Nb → 5NbO[1]

  • Compaction: The powder mixture is compacted into a desired shape, such as a pellet or bar.

  • Reaction: The compacted material is heated in an inert atmosphere (e.g., argon) or under vacuum to a temperature typically ranging from 1200-1400 °C.

  • Homogenization: The reaction is held at the target temperature for an extended period (e.g., 24-48 hours) to ensure a complete and homogenous reaction.

  • Cooling and Characterization: The sample is cooled to room temperature, and the resulting NbO product is characterized to confirm its phase purity and structure.

X-ray Diffraction (XRD)

XRD is a primary technique for confirming the crystal structure of synthesized NbO.

Protocol:

  • Sample Preparation: A fine powder of the synthesized NbO is prepared and mounted on a sample holder.

  • Data Collection: A powder diffraction pattern is collected using a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation). Data is typically collected over a 2θ range that covers the principal diffraction peaks of NbO.

  • Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of the cubic NbO phase and to identify any impurities.

  • Rietveld Refinement: For a detailed structural analysis, Rietveld refinement of the powder diffraction data is performed. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data. The refinement process yields precise lattice parameters, atomic positions, and information about crystallite size and strain.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in NbO.

Protocol:

  • Sample Preparation: The NbO sample is placed in an ultra-high vacuum (UHV) chamber. The surface may be cleaned by sputtering with inert gas ions (e.g., Ar⁺) to remove surface contaminants.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

  • Spectral Analysis:

    • Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans of the Nb 3d and O 1s core level regions are acquired.

    • Peak Fitting: The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states. For NbO, the Nb 3d spectrum is expected to show a doublet (3d₅/₂ and 3d₃/₂) corresponding to the Nb²⁺ oxidation state. The binding energies of these peaks are characteristic of NbO and can be used to distinguish it from other niobium oxides like NbO₂ and Nb₂O₅.[2][3]

Computational Methods: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic structure and bonding of NbO from first principles.

Methodology:

  • Structural Model: The calculation begins with the experimentally determined crystal structure of NbO.

  • Computational Details:

    • Software: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is commonly used.

    • Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point.

    • Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials (e.g., Projector Augmented Wave - PAW).

    • Plane-Wave Cutoff Energy: The kinetic energy cutoff for the plane-wave basis set must be converged to ensure the accuracy of the calculation.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh must also be converged.

  • Calculations and Analysis:

    • Structural Optimization: The lattice parameters and atomic positions are relaxed to find the minimum energy structure.

    • Electronic Structure: The electronic band structure and the total and partial density of states (DOS) are calculated. The DOS provides insight into the contributions of different atomic orbitals (e.g., Nb 4d, O 2p) to the electronic states at various energy levels.

    • Bonding Analysis: The electron density distribution can be visualized to understand the nature of the chemical bonds. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative description of the bonding in terms of localized bonds and lone pairs.

The following diagram illustrates a typical workflow for a DFT-based investigation of NbO.

cluster_dft DFT Workflow for NbO start Define Crystal Structure setup Set Computational Parameters (Functional, Basis Set, k-points) start->setup relax Structural Relaxation (Optimize geometry) setup->relax scf Self-Consistent Field (SCF) Calculation relax->scf post Post-Processing and Analysis scf->post dos Density of States (DOS) post->dos band Band Structure post->band charge Charge Density Analysis post->charge

A simplified workflow for DFT calculations of NbO.

Relevance to Drug Development

While NbO itself is not directly used in drug formulations, niobium-based nanoparticles, particularly niobium pentoxide (Nb₂O₅), are gaining attention in the field of drug delivery.[2] The biocompatibility of niobium materials is a key factor driving this interest. Studies on niobium-containing alloys for biomedical implants have shown good biocompatibility. However, the cytotoxicity of niobium oxide nanoparticles needs careful consideration, as some in vitro studies have indicated potential for DNA damage at high concentrations.[2]

The general principle of using nanoparticles for drug delivery involves several key steps:

  • Functionalization: The surface of the nanoparticle is modified with targeting ligands (e.g., antibodies, peptides) that can specifically bind to receptors on diseased cells (e.g., cancer cells).

  • Drug Loading: The therapeutic drug is encapsulated within or attached to the nanoparticle.

  • Systemic Administration: The drug-loaded nanoparticles are introduced into the bloodstream.

  • Targeted Accumulation: The functionalized nanoparticles circulate through the body and preferentially accumulate at the target site due to the specific binding of the ligands.

  • Controlled Release: The drug is released from the nanoparticle in a controlled manner, often triggered by the local microenvironment of the diseased tissue (e.g., lower pH).

This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.

The following diagram illustrates the conceptual mechanism of nanoparticle-based drug delivery.

cluster_drug_delivery Nanoparticle-Based Drug Delivery np Niobium-based Nanoparticle func SurfaceFunctionalization (Targeting Ligands) np->func load Drug Loading func->load admin Systemic Administration load->admin target Targeted Accumulation (e.g., Tumor Site) admin->target release Controlled Drug Release target->release effect Therapeutic Effect release->effect

A conceptual diagram of targeted drug delivery using functionalized nanoparticles.

Conclusion

The chemical bonding in niobium monoxide is a fascinating and complex interplay of metallic, covalent, and ionic interactions. Its unique defect rock-salt structure gives rise to direct Nb-Nb bonding, which is responsible for its metallic conductivity. A comprehensive understanding of these bonding characteristics, derived from a combination of advanced experimental and computational techniques, is essential for the continued exploration of NbO in various technological fields. While the direct application of NbO in drug development is not established, the broader class of niobium-based nanomaterials shows promise in drug delivery systems, contingent on thorough biocompatibility and cytotoxicity assessments. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of niobium monoxide and related materials.

References

An In-depth Technical Guide to the Solubility of Niobium(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the solubility characteristics of Niobium(II) Oxide (NbO) in a variety of solvent systems. This guide consolidates available data on its behavior in aqueous, acidic, alkaline, and organic environments, providing a foundational resource for its application in research and development.

Executive Summary

Quantitative and Qualitative Solubility Data

The solubility of this compound is summarized below. It is important to note that quantitative data for NbO is scarce, and much of the understanding of its solubility is inferred from its general chemical properties as a metal oxide and the observed behavior of other niobium oxides.

Table 1: Solubility of this compound in Aqueous and Inorganic Solvents

SolventFormulaTemperature (°C)SolubilityNotes
WaterH₂O221.74 µg/LPractically insoluble.[9]
Nitric AcidHNO₃ElevatedInsolubleResistant to dissolution.[1][2]
Hydrochloric AcidHClRoom TemperatureSlightly Soluble / Slow DissolutionDissolution rate increases significantly above 60°C.[2]
Sulfuric AcidH₂SO₄---Likely Soluble (in hot, concentrated)Inferred from the solubility of metallic niobium in H₂SO₄ >14 M.[6]
Hydrofluoric AcidHF---Likely SolubleNiobium oxides are generally soluble in HF due to the formation of stable fluoride (B91410) complexes.[6][10]
Sodium Hydroxide (B78521)NaOH> 25Likely Soluble (in concentrated)Inferred from the reactivity of metallic niobium in NaOH >10%[7] and Nb₂O₅ under hydrothermal conditions.[5]

Table 2: Solubility of this compound in Organic Solvents

SolventFormulaTemperature (°C)SolubilityNotes
Common Organic Solventse.g., Alcohols, Ketones, Ethers---Data Not AvailableNo specific data found in the surveyed literature.
Organic Oxyacidse.g., Oxalic Acid, Citric Acid---Likely SolubleInferred from the solubility of niobium hydroxide oxide.[11]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not widely published. However, a general methodology can be adapted from standard procedures for determining the solubility of sparingly soluble inorganic compounds.

3.1 General Protocol for Solubility Determination in Aqueous Media (Acids and Bases)

This protocol outlines a general procedure for determining the solubility of NbO in acidic or basic solutions at various temperatures.

  • Material Preparation:

    • Use finely powdered this compound to maximize the surface area for dissolution.

    • Prepare a series of the desired solvent (e.g., HCl, H₂SO₄, NaOH) at various concentrations.

  • Equilibrium Saturation:

    • An excess amount of NbO powder is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

    • The suspension is agitated (e.g., using a magnetic stirrer or shaker bath) for an extended period (24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C, 60 °C).

  • Sample Separation:

    • After the equilibration period, the undissolved solid is separated from the solution. This is a critical step to avoid including solid particles in the analysis. Methods include:

      • High-speed centrifugation followed by decantation of the supernatant.

      • Filtration using a fine-pore membrane filter (e.g., 0.22 µm) that is chemically inert to the solvent.

  • Analysis of Dissolved Niobium:

    • The concentration of niobium in the clear, saturated solution is determined using a sensitive analytical technique, such as:

      • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

      • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

      • Atomic Absorption Spectroscopy (AAS)

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of niobium in the saturated solution and expressed in units such as g/L, mol/L, or ppm.

3.2 Autoclave Method for High-Temperature Solubility

For determining solubility at elevated temperatures and pressures, such as in hydrothermal conditions, an autoclave-based method is employed.

  • Apparatus: A high-pressure, high-temperature autoclave, often with a chemically inert liner (e.g., Teflon).

  • Procedure:

    • A known amount of NbO and the solvent are placed inside the liner.

    • The autoclave is sealed and heated to the desired temperature (e.g., 150-250 °C).

    • The system is held at temperature under constant agitation for a sufficient time to reach equilibrium.

    • The autoclave is then cooled, and the liquid and solid phases are separated for analysis as described in the general protocol.

Visualizations

4.1 Signaling Pathways and Logical Relationships

The dissolution of a basic metal oxide like this compound in an acidic medium can be represented as a chemical reaction pathway. The presence of complexing agents can further drive this reaction.

G cluster_solid Solid Phase cluster_aqueous Aqueous Phase NbO NbO(s) Nb_ion Nb²⁺(aq) NbO->Nb_ion Dissolution H_ion H⁺(aq) H_ion->Nb_ion Acid Attack H2O H₂O(l) Nb_ion->H2O Nb_complex [NbLₙ]⁽²⁻ⁿ⁾⁺(aq) Nb_ion->Nb_complex Complexing_Agent L⁻(aq) (e.g., F⁻, C₂O₄²⁻) Complexing_Agent->Nb_complex Complexation

Caption: Dissolution pathway of NbO in acidic and complexing media.

4.2 Experimental Workflow

The general workflow for determining the solubility of this compound follows a logical sequence of steps from preparation to analysis.

G start Start prep Prepare NbO Powder & Solvent start->prep mix Mix Excess NbO with Solvent prep->mix equilibrate Equilibrate with Agitation at Constant Temperature mix->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Niobium Concentration in Liquid (e.g., ICP-MS) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: General experimental workflow for NbO solubility determination.

References

Unveiling the Complexity: An In-depth Technical Guide to the Niobium Monoxide Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the niobium monoxide (NbO) phase diagram, a critical tool for understanding the material's behavior under varying conditions of temperature, pressure, and composition. A thorough knowledge of the NbO phase diagram is essential for its application in diverse fields, from advanced electronics to specialized applications in materials science that can intersect with drug delivery and biomedical devices. This document summarizes key quantitative data, details experimental protocols for phase diagram determination, and provides visualizations of fundamental relationships and workflows.

The Niobium-Oxygen System: A Landscape of Phases

The niobium-oxygen (Nb-O) binary system is characterized by the formation of several stable oxides, including niobium monoxide (NbO), niobium dioxide (NbO₂), and niobium pentoxide (Nb₂O₅)[1][2][3]. The equilibrium phase diagram of the Nb-O system reveals the stability regions of these oxides as a function of temperature and oxygen concentration[1]. NbO is a notable compound within this system, exhibiting metallic conductivity and an unusual cubic crystal structure derived from the rock salt (NaCl) structure but with 25% ordered vacancies in both the niobium and oxygen sublattices[4].

The stability and properties of NbO are intrinsically linked to its position within the broader Nb-O phase diagram. Understanding the phase boundaries and transition temperatures is crucial for controlling the synthesis of pure NbO and for predicting its behavior in various applications.

Quantitative Data on Niobium Monoxide Phases

The following tables summarize the available quantitative data for niobium monoxide, including its fundamental properties at ambient conditions and theoretically predicted high-pressure phases.

Table 1: Fundamental Properties of Niobium Monoxide (NbO) at Standard Conditions

PropertyValueReference
Chemical FormulaNbO[5]
Molar Mass108.906 g/mol [5]
Crystal StructureCubic (Rock Salt type with ordered vacancies)[4]
Space GroupPm3m
Lattice Constant (a)4.210 Å
Density7.3 g/cm³
Melting Point1945 °C (2218 K)[1]
Standard Enthalpy of Formation (ΔHf°)-419.7 kJ/mol[5]

Table 2: Calculated Invariant Reactions in the Nb-O System Involving NbO

ReactionTemperature (°C)Composition (at% O)Reference
L ↔ Nb(s) + NbO(s)19198.0[1]
L ↔ NbO(s) + NbO₂(s)181058.0[1]
Note: L denotes the liquid phase.

Table 3: Predicted High-Pressure Phases of Niobium Monoxide (Theoretical Data)

PhasePressure Range (GPa)Crystal SystemSpace GroupNotes
B1 (Rock Salt)> 25CubicFm-3mVacancy-free structure
RhombohedralHigh PressureRhombohedralR-3mTheoretically more stable than B1 at certain high pressures
Note: The data in this table is based on theoretical calculations and awaits full experimental verification.

Experimental Protocols for Phase Diagram Determination

The determination of the NbO phase diagram, particularly under high pressure, involves a combination of synthesis, characterization, and analytical techniques.

High-Pressure, High-Temperature Synthesis

High-pressure polymorphs of NbO are typically synthesized using a diamond anvil cell (DAC) coupled with laser heating.

Methodology:

  • Sample Preparation: A small, pure sample of NbO powder is loaded into a gasket, which is a thin metal foil (e.g., rhenium) pre-indented by the diamond anvils to create a sample chamber.

  • Pressure Medium: A pressure-transmitting medium (e.g., argon, neon, or silicone oil) is loaded into the sample chamber along with the sample and a pressure calibrant (e.g., a ruby sphere). The pressure medium ensures hydrostatic or quasi-hydrostatic pressure on the sample.

  • Pressure Application: The diamond anvils are mechanically driven to compress the gasket and the sample, generating high pressures.

  • In-situ Heating: A high-power laser (e.g., Nd:YAG or CO₂) is focused on the sample through the transparent diamond anvils to achieve high temperatures. The temperature is measured using pyrometry.

  • Quenching: The laser is turned off to rapidly cool the sample to ambient temperature, potentially preserving the high-pressure phase.

In-situ Characterization Techniques

In-situ measurements are crucial for observing phase transitions as they occur under high pressure and temperature.

  • Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of the material under investigation.

    • Workflow: A high-brilliance synchrotron X-ray beam is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on a 2D detector.

    • Data Analysis: The diffraction patterns are analyzed to identify the crystal structure, space group, and lattice parameters of the different phases present at various pressure and temperature points. This allows for the mapping of phase boundaries.

  • Raman Spectroscopy: This technique is sensitive to changes in vibrational modes of the crystal lattice and can be used to detect phase transitions.

    • Workflow: A laser is focused on the sample within the DAC, and the scattered light is collected and analyzed.

    • Data Analysis: The appearance, disappearance, or shift of Raman peaks indicates changes in the crystal structure, signaling a phase transition.

Thermodynamic Modeling (CALPHAD)

The Calculation of Phase Diagrams (CALPHAD) method is a computational approach used to assess thermodynamic data and calculate phase diagrams[1].

Methodology:

  • Data Collection: Experimental data on the thermodynamics and phase equilibria of the Nb-O system are collected from the literature. This includes Gibbs free energy of formation, enthalpy, entropy, and phase boundary information.

  • Thermodynamic Modeling: The Gibbs free energy of each phase is described by a mathematical model with adjustable parameters. For the Nb-O system, the liquid phase is often modeled as a substitutional solution, while the solid phases are described using appropriate models (e.g., sublattice models for compounds with ordered vacancies like NbO).

  • Parameter Optimization: The model parameters are optimized to reproduce the experimental data.

  • Phase Diagram Calculation: Once the thermodynamic descriptions of all phases are established, the equilibrium phase diagram is calculated by minimizing the total Gibbs free energy of the system at different temperatures and compositions.

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in the exploration of the NbO phase diagram.

Experimental_Workflow cluster_synthesis High-Pressure Synthesis cluster_characterization In-situ Characterization cluster_analysis Data Analysis & Modeling start Start: Pure NbO Powder load_dac Load into Diamond Anvil Cell (DAC) start->load_dac pressurize Apply Pressure load_dac->pressurize laser_heat Laser Heating pressurize->laser_heat quench Quench to Ambient Temperature laser_heat->quench xrd Synchrotron XRD laser_heat->xrd Measure during heating raman Raman Spectroscopy laser_heat->raman Measure during heating structure Crystal Structure Determination xrd->structure phase_id Phase Identification raman->phase_id phase_diagram Construct Phase Diagram structure->phase_diagram phase_id->phase_diagram calphad CALPHAD Modeling calphad->phase_diagram

Figure 1: Experimental workflow for determining the high-pressure phase diagram of NbO.

NbO_Phase_Relationships Ambient_NbO Ambient Pressure NbO (Cubic, Pm-3m) (with ordered vacancies) HP_B1 High-Pressure B1 Phase (Cubic, Fm-3m) (vacancy-free) Ambient_NbO->HP_B1 High Pressure (> 25 GPa, Theoretical) HP_Rhombohedral High-Pressure Rhombohedral Phase (R-3m) Ambient_NbO->HP_Rhombohedral High Pressure (Theoretical)

Figure 2: Relationship between ambient and predicted high-pressure phases of NbO.

Conclusion

The exploration of the niobium monoxide phase diagram is an ongoing field of research, with significant progress made in understanding its behavior at ambient and elevated pressures and temperatures. While the atmospheric pressure phase diagram is well-established, the high-pressure domain remains an area of active investigation, largely guided by theoretical predictions. The experimental methodologies outlined in this guide, particularly the combination of high-pressure synthesis in diamond anvil cells with in-situ synchrotron X-ray diffraction and Raman spectroscopy, are pivotal for validating these theoretical models and for the discovery of novel NbO polymorphs. A comprehensive and experimentally validated phase diagram for NbO will undoubtedly pave the way for its tailored application in advanced materials and technologies.

References

Methodological & Application

Application Notes and Protocols: Solvothermal Synthesis of Niobium Oxide (Nb₂O₅) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Niobium oxide nanoparticles, particularly niobium pentoxide (Nb₂O₅), have garnered significant interest due to their unique physicochemical properties, including high chemical stability, diverse crystal structures, and versatile electrochemical characteristics.[1][2] These properties make them highly suitable for a wide range of applications in catalysis, energy storage, electronics, and biomedicine.[1][3] In the biomedical field, Nb₂O₅ nanoparticles show great promise for drug delivery, biosensing, and photodynamic therapy, owing to their biocompatibility and the ability to functionalize their surface.[2][3]

Solvothermal synthesis is a versatile and scalable method for producing high-quality, crystalline niobium oxide nanoparticles.[1] This technique involves a chemical reaction in a sealed vessel (autoclave) using a solvent at temperatures above its boiling point, leading to controlled nucleation and growth of nanoparticles.[4] This document provides detailed protocols for the solvothermal synthesis of niobium oxide nanoparticles, their characterization, and a summary of their properties and applications.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Nb₂O₅ Nanoparticles from Niobium (V) Chloride

This protocol is based on the non-aqueous sol-gel route described for synthesizing Nb₂O₅ nanoparticles from a niobium chloride precursor in benzyl (B1604629) alcohol.[1]

1. Materials and Equipment:

  • Niobium (V) chloride (NbCl₅)

  • Benzyl alcohol (anhydrous)

  • Ethanol (B145695) (anhydrous)

  • Autoclave with a Teflon liner

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Drying oven or vacuum oven

  • Schlenk line or glovebox (for handling air-sensitive NbCl₅)

2. Step-by-Step Procedure:

  • Precursor Solution Preparation: Inside a glovebox or under an inert atmosphere, dissolve a specific amount of NbCl₅ in anhydrous benzyl alcohol. The concentration can be varied to control particle size. A typical reaction involves the dissolution of NbCl₅ to form octahedral [NbCl₆₋ₓOₓ] complexes.[1]

  • Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 200-300°C) for a specified duration (e.g., 1-24 hours).[1] The heating process initiates polymerization of the niobium-oxo-alkoxide complexes, leading to the formation of nanoparticle nuclei.[1]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Open the autoclave and collect the precipitate. Wash the resulting nanoparticles multiple times with anhydrous ethanol to remove any unreacted precursors, byproducts, and residual solvent. Centrifugation is used to separate the nanoparticles from the washing solvent after each step.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain a fine powder.

3. Characterization: The synthesized nanoparticles should be characterized to determine their crystal structure, morphology, size, and composition. Common techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phase (e.g., orthorhombic T-Nb₂O₅ or monoclinic H-Nb₂O₅) and estimate crystallite size.[2][5]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology (e.g., nanospheres, nanorods) and size distribution of the nanoparticles.[5][6]

  • Raman Spectroscopy: To confirm the vibrational modes characteristic of the specific Nb₂O₅ polymorph.[6]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states.[7]

Visualized Workflows and Relationships

G Experimental Workflow for Solvothermal Synthesis A Precursor Preparation (NbCl₅ in Benzyl Alcohol) B Solvothermal Reaction (Autoclave, 200-300°C) A->B C Cooling & Collection B->C D Washing & Purification (Ethanol, Centrifugation) C->D E Drying (Vacuum Oven) D->E F Nb₂O₅ Nanoparticle Powder E->F G Characterization and Analysis Pathway cluster_char Characterization Techniques cluster_analysis Data Analysis Synth Synthesized Nb₂O₅ Nanoparticles XRD XRD Synth->XRD SEM SEM / TEM Synth->SEM Raman Raman Spectroscopy Synth->Raman XPS XPS Synth->XPS Struc Crystal Structure & Phase XRD->Struc Morph Morphology & Size SEM->Morph Raman->Struc Comp Composition & Purity XPS->Comp G Properties to Applications Relationship NP Nb₂O₅ Nanoparticles P1 High Surface Area & Reactivity NP->P1 P2 Biocompatibility & Chemical Stability NP->P2 P3 Electrochemical Properties NP->P3 P4 Optical & Electronic Properties NP->P4 A1 Catalysis P1->A1 A2 Drug Delivery & Biosensing P2->A2 A3 Energy Storage (Batteries) P3->A3 A4 Electrochromics & Capacitors P4->A4

References

Application Notes and Protocols for Pulsed Laser Deposition of Niobium(II) Oxide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Niobium(II) Oxide (NbO) thin films using Pulsed Laser Deposition (PLD). This document is intended to guide researchers in fabricating high-quality NbO films for various applications, including those in the biomedical and drug development fields, owing to the unique electronic and biocompatible properties of niobium oxides.[1][2]

Introduction to this compound and Pulsed Laser Deposition

This compound (NbO) is a unique transition metal oxide exhibiting metallic conductivity, in contrast to its semiconducting (NbO₂) and insulating (Nb₂O₅) counterparts.[2] This property, along with the general biocompatibility of niobium oxides, makes NbO thin films promising candidates for applications such as biocompatible coatings for medical implants, electrodes in biosensors, and components in electronic drug delivery systems.[1][2]

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate.[3] PLD offers several advantages for the growth of complex materials like NbO, including stoichiometric transfer from the target to the substrate, the ability to deposit in a reactive gas environment, and precise control over film thickness and uniformity.[3][4]

Experimental Protocols

Target and Substrate Preparation

A detailed protocol for the preparation of the target and substrate is crucial for achieving high-quality, uniform NbO films.

Protocol 1: Target and Substrate Preparation

  • Target Material:

    • Utilize a high-purity, stoichiometric NbO ceramic target. The target should be dense and uniform to ensure consistent ablation.

    • Prior to deposition, the target surface should be cleaned with a suitable solvent (e.g., acetone, isopropanol) in an ultrasonic bath to remove any surface contaminants.

    • Pre-ablate the target for several minutes before the actual deposition to remove any surface irregularities and ensure a stable ablation rate.

  • Substrate Material:

    • Commonly used substrates for NbO film growth include silicon (Si), sapphire (α-Al₂O₃), and magnesium oxide (MgO).[5] The choice of substrate will depend on the intended application and the desired crystallographic orientation of the film.

    • For applications requiring conductive substrates, indium tin oxide (ITO)-coated glass can be used.

  • Substrate Cleaning:

    • Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, each for 10-15 minutes.

    • Dry the substrates with a high-purity nitrogen gun.

    • For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution may be used to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.

Pulsed Laser Deposition of NbO Films

The following protocol outlines the key steps and parameters for the deposition of NbO thin films using PLD. It is important to note that the optimal parameters may vary depending on the specific PLD system being used.

Protocol 2: Pulsed Laser Deposition Procedure

  • System Preparation:

    • Mount the cleaned substrate onto the substrate heater in the PLD chamber.

    • Mount the prepared NbO target onto the rotating target holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination from residual gases.[3]

  • Deposition Parameters:

    • Laser: A KrF excimer laser (wavelength 248 nm) is commonly used for ablating oxide targets.[3]

    • Laser Fluence: Set the laser fluence in the range of 1-3 J/cm². The fluence will affect the ablation rate and the kinetic energy of the ablated species.[6]

    • Repetition Rate: Use a laser repetition rate between 1 and 10 Hz.

    • Target-to-Substrate Distance: Maintain a target-to-substrate distance of 4-7 cm.

    • Substrate Temperature: Heat the substrate to a temperature between 400°C and 700°C. The substrate temperature is a critical parameter that influences the crystallinity and morphology of the film.[7]

    • Background Gas: While NbO is the target, a controlled low-pressure oxygen environment may be necessary to compensate for any oxygen loss during ablation and maintain stoichiometry. The optimal oxygen partial pressure is typically in the range of 10⁻⁵ to 10⁻² Torr.[8] Alternatively, deposition in a high vacuum can also be explored.

  • Deposition Process:

    • Initiate the laser and open the shutter to begin the deposition process.

    • The deposition time will determine the final thickness of the film. The deposition rate can be pre-calibrated for a given set of parameters.

  • Post-Deposition Cooling:

    • After the desired thickness is achieved, turn off the laser and close the shutter.

    • Cool the substrate down to room temperature in the same background gas pressure used during deposition to prevent thermal shock and potential film cracking.

Data Presentation: PLD Parameters and Film Properties

The following tables summarize typical PLD parameters for niobium oxide deposition and the resulting film properties. Note that specific values for stoichiometric NbO are limited in the literature; therefore, data for other niobium oxides are also included for reference and comparison.

Table 1: Typical Pulsed Laser Deposition Parameters for Niobium Oxide Films

ParameterValueReference
Laser TypeKrF Excimer[3]
Wavelength248 nm[3]
Laser Fluence1.0 - 3.0 J/cm²[6]
Repetition Rate1 - 10 Hz[3]
Target MaterialNbO, NbO₂, Nb₂O₅[9]
Substrate MaterialSi, Sapphire, MgO[5]
Substrate Temperature400 - 700 °C[5][7]
Target-Substrate Distance4 - 7 cm
Background GasOxygen (O₂) or Vacuum[8]
Oxygen Partial Pressure10⁻⁵ - 10⁻² Torr[8]
Base Pressure< 1 x 10⁻⁶ Torr[3]

Table 2: Properties of Niobium Oxide Films

PropertyValueDeposition MethodReference
Crystal Structure (NbO)CubicPost-annealed Sputtered Film[10]
Resistivity (NbO)Metallic behaviorPost-annealed Sputtered Film[9]
Oxidation StatesNb²⁺, Nb⁴⁺, Nb⁵⁺DC Magnetron Sputtering[1]
Band Gap (Nb₂O₅)3.2 - 4.0 eVVarious[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pulsed laser deposition of NbO thin films.

PLD_Workflow cluster_prep Preparation cluster_pld Pulsed Laser Deposition cluster_char Characterization Target_Prep NbO Target Preparation & Cleaning Mounting Mount Target & Substrate Target_Prep->Mounting Substrate_Prep Substrate Cleaning Substrate_Prep->Mounting Evacuation Chamber Evacuation (<10⁻⁶ Torr) Mounting->Evacuation Heating Substrate Heating (400-700 °C) Evacuation->Heating Gas_Intro Introduce Background Gas (e.g., O₂ at 10⁻⁵-10⁻² Torr) Heating->Gas_Intro Deposition Laser Ablation & Film Deposition Gas_Intro->Deposition Cooling Cool Down to Room Temperature Deposition->Cooling Structural Structural Analysis (XRD) Cooling->Structural Morphological Morphological Analysis (SEM, AFM) Cooling->Morphological Compositional Compositional Analysis (XPS, RBS) Cooling->Compositional Electrical Electrical Properties (Resistivity) Cooling->Electrical

Pulsed Laser Deposition Workflow for NbO Films.
Parameter-Property Relationships

This diagram illustrates the influence of key PLD parameters on the properties of the resulting NbO thin films.

PLD_Parameters cluster_params PLD Parameters cluster_props Film Properties Laser_Fluence Laser Fluence Morphology Surface Morphology Laser_Fluence->Morphology Droplet Density Thickness Film Thickness Laser_Fluence->Thickness Deposition Rate Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Grain Size Substrate_Temp->Morphology Surface Roughness O2_Pressure Oxygen Partial Pressure O2_Pressure->Crystallinity Stoichiometry Stoichiometry O2_Pressure->Stoichiometry Oxygen Content

Influence of PLD Parameters on NbO Film Properties.

References

Application Note: Characterization of Niobium Monoxide (NbO) Thin Films using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium monoxide (NbO) is a material of significant interest due to its unique properties, including metallic conductivity and its use in applications such as capacitors and superconducting devices.[1] The precise characterization of NbO thin films is critical to ensure the desired material properties and device performance. This application note provides a detailed protocol for the characterization of NbO thin films using X-ray Diffraction (XRD) for structural analysis and X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical state analysis. Distinguishing NbO from other niobium oxides like NbO₂, and Nb₂O₅ is a key challenge that these techniques can address.[2][3]

Principles of the Techniques

2.1. X-ray Diffraction (XRD)

XRD is a non-destructive technique used to determine the crystallographic structure of a material. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in specific directions. The resulting diffraction pattern is a fingerprint of the crystal structure. For NbO thin films, XRD is used to:

  • Confirm the cubic crystal structure of NbO.[1][4][5]

  • Determine the lattice parameters.

  • Assess the crystallinity and preferential orientation of the film.

  • Distinguish the NbO phase from other niobium oxides.

2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. For NbO thin films, XPS is used to:

  • Determine the elemental composition and stoichiometry.

  • Identify the oxidation states of niobium (e.g., Nb²⁺ in NbO, Nb⁴⁺ in NbO₂, Nb⁵⁺ in Nb₂O₅).[3][6]

  • Analyze the chemical environment of oxygen.

Experimental Protocols

3.1. Thin Film Deposition

A common method for depositing niobium oxide thin films is reactive magnetron sputtering.[2][7][8]

  • Target: A high-purity niobium (Nb) target.

  • Substrate: (100) Si wafers are commonly used.[3][9]

  • Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O₂). The O₂/Ar flow rate ratio is a critical parameter to control the stoichiometry of the deposited film.[8]

  • Deposition Temperature: Can range from room temperature to several hundred degrees Celsius, influencing the crystallinity of the film.[2][7]

  • Post-deposition Annealing: To obtain the desired NbO phase, a deposited niobium oxide film (often predominantly Nb₂O₅) can be annealed in a high vacuum. For example, annealing at 600 °C in ultrahigh vacuum (UHV) can reduce the film to the NbO phase.[3][9]

3.2. XRD Analysis Protocol

  • Sample Preparation: Mount the NbO thin film on a zero-background sample holder to minimize signal interference from the substrate.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano (θ-2θ) configuration is common for thin film analysis. Grazing incidence XRD (GIXRD) can be used to enhance the signal from the thin film.

    • Scan Range (2θ): 20° to 80° is a typical range to capture the main diffraction peaks of niobium oxides.

    • Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficiently long dwell time (e.g., 1-2 seconds) to ensure good data quality.

  • Data Acquisition: Perform the 2θ scan to obtain the diffraction pattern.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions with standard diffraction patterns for NbO (JCPDS card no. 01-078-0723) and other niobium oxides.[9]

    • Use software to refine the lattice parameters and determine the crystallite size using the Scherrer equation.

3.3. XPS Analysis Protocol

  • Sample Preparation:

    • Cleave the sample to an appropriate size for the XPS sample holder.

    • Perform in-situ surface cleaning using a low-energy Ar⁺ ion beam to remove surface contaminants. Use caution to avoid preferential sputtering that could alter the surface stoichiometry.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Analyzer: A hemispherical electron energy analyzer.

    • Vacuum: Maintain ultra-high vacuum (UHV) conditions ( < 10⁻⁹ mbar) in the analysis chamber.

  • Data Acquisition:

    • Survey Scan: Acquire a wide-range survey spectrum (0-1200 eV) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the Nb 3d and O 1s core levels.

  • Data Analysis:

    • Charge Correction: Calibrate the binding energy scale by referencing the adventitious C 1s peak at 284.8 eV.

    • Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra to deconvolute the different chemical states. The Nb 3d region will show a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling.

    • Quantification: Determine the atomic concentrations from the peak areas using relative sensitivity factors (RSFs).

Data Presentation

Table 1: XRD Data for Niobium Oxides

CompoundCrystal SystemSpace GroupJCPDS Card No.Major Diffraction Peaks (2θ) for Cu Kα
NbO CubicPm-3m01-078-072336.7° (111), 42.5° (200), 61.8° (220)[9]
NbO₂ TetragonalI4₁/a01-071-002026.0° (400), 35.0°, 52.0°, 61.8° (800)[9]
Nb₂O₅ OrthorhombicPbam00-030-087322.3°, 29.6°, 31.9°, 37.3°, 45.7°[10]

Table 2: XPS Binding Energies for Niobium Oxides

Oxidation StateCompoundNb 3d₅/₂ Binding Energy (eV)O 1s Binding Energy (eV)
Nb²⁺ NbO~203.7 - 204.5[3][6]~530.5
Nb⁴⁺ NbO₂~205.6 - 206.8[3][6][11]~530.2
Nb⁵⁺ Nb₂O₅~207.4 - 208.6[3][12]~530.1

Note: Binding energies can vary slightly depending on the instrument calibration and sample charging.

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis p1 NbO Thin Film Deposition p2 Mount on Zero-Background Holder p1->p2 d1 XRD Instrument Setup (Cu Kα, Bragg-Brentano) p2->d1 d2 Perform 2θ Scan d1->d2 a1 Peak Identification d2->a1 a2 Phase Matching (JCPDS) a1->a2 a3 Lattice Parameter & Crystallite Size Calculation a2->a3

Caption: XRD Experimental Workflow.

XPS_Workflow cluster_prep_xps Sample Preparation cluster_acq_xps Data Acquisition cluster_ana_xps Data Analysis xp1 Load Sample into UHV xp2 In-situ Ar+ Sputter Cleaning xp1->xp2 xd1 Acquire Survey Scan xp2->xd1 xd2 Acquire High-Resolution Nb 3d and O 1s Scans xd1->xd2 xa1 Charge Correction (C 1s) xd2->xa1 xa2 Peak Fitting & Deconvolution xa1->xa2 xa3 Quantification (Atomic %) xa2->xa3

Caption: XPS Experimental Workflow.

Conclusion

The combined use of XRD and XPS provides a comprehensive characterization of NbO thin films. XRD confirms the desired crystal structure and phase purity, while XPS provides detailed information on the surface chemistry and stoichiometry. Following the protocols outlined in this application note will enable researchers to reliably and accurately characterize their NbO thin films, which is essential for the development of advanced materials and devices.

References

Application Note: Transmission Electron Microscopy (TEM) for the Characterization of Niobium(II) Oxide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Niobium(II) oxide (NbO) is a unique transition metal oxide with a defective rock-salt crystal structure, exhibiting metallic conductivity and high chemical stability.[1] These properties make NbO nanostructures promising candidates for applications in catalysis, energy storage, and electronics.[2][3] For researchers in drug development, the high stability and potential biocompatibility of niobium-based materials open avenues for exploring NbO nanoparticles as novel drug delivery vehicles, contrast agents for bioimaging, or components in theranostic systems that combine diagnosis and therapy.[4][5][6]

The functionality of nanoparticles in any application, especially in a biological context, is critically dependent on their physical and chemical properties.[7] Transmission Electron Microscopy (TEM) is an indispensable suite of techniques for providing comprehensive, nanoscale characterization of these materials.[8] This application note provides detailed protocols for the synthesis, sample preparation, and TEM analysis of NbO nanostructures.

Experimental Protocols

Protocol 1: Synthesis of NbO Nanoparticles

This protocol is adapted from a method that utilizes a silica (B1680970) shell to control particle size and stoichiometry at high temperatures.[2]

Objective: To synthesize crystalline NbO nanoparticles with a controlled size (e.g., < 10 nm).

Materials:

Methodology:

  • Microemulsion Formation: Prepare a reverse microemulsion by mixing cyclohexane and Igepal® CO-520.

  • Precursor Hydrolysis: In a separate vial, mix Nb(OEt)₅ with ethanol. Add this solution to the microemulsion and stir. Add ammonium hydroxide to hydrolyze the niobium precursor, forming Nb₂O₅·nH₂O nanoparticle cores within the micelles.

  • Silica Encapsulation: Add TEOS to the solution, followed by additional ammonium hydroxide. Allow the reaction to proceed for 24-48 hours to form a silica shell (NbOₓ@SiO₂) around the niobium oxide cores.

  • Particle Recovery: Break the emulsion by adding a polar solvent like acetone (B3395972) or ethanol. Centrifuge the solution to collect the NbOₓ@SiO₂ nanoparticles. Wash the particles repeatedly with ethanol and water to remove residual reactants.

  • Calcination and Reduction: Dry the recovered powder. Place the NbOₓ@SiO₂ nanoparticles in a tube furnace. Calcine the sample in air to remove organic residues. Subsequently, reduce the sample at high temperature (e.g., 1100 °C) under a forming gas atmosphere (e.g., 50% H₂ / 50% N₂) to convert the Nb₂O₅ cores to the NbO phase.[2]

  • Silica Shell Removal (Optional): If required for the final application, the silica shell can be etched away using a dilute hydrofluoric acid (HF) solution. (Warning: HF is extremely hazardous and requires specialized safety protocols and personal protective equipment).

Table 1: Example Synthesis and Treatment Parameters
Parameter Value/Condition
PrecursorNiobium(V) ethoxide
SurfactantIgepal® CO-520
Encapsulation MaterialSilica (from TEOS)
Reduction Temperature1100 °C
Reduction Atmosphere50% H₂ / 50% N₂
Resulting PhaseThis compound (NbO)
Average Particle Size< 10 nm[2]
Protocol 2: TEM Sample Preparation

Objective: To prepare a well-dispersed sample of NbO nanoparticles on a TEM grid for analysis.[9][10]

Materials:

  • Synthesized NbO nanoparticle powder

  • Ethanol or isopropanol (B130326) (high purity)

  • Ultrasonic bath or probe sonicator

  • TEM grids (e.g., 400-mesh copper grids with a lacey carbon support film)[8]

  • Micropipette

  • Filter paper

Methodology:

  • Dispersion: Add a small amount (e.g., < 1 mg) of the NbO nanoparticle powder to 1-2 mL of high-purity ethanol in a small glass vial.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to break up agglomerates and form a colloidal suspension. For highly agglomerated samples, a probe sonicator may be used for short bursts.[10]

  • Grid Preparation: Place a TEM grid, film side up, on a piece of clean filter paper.

  • Deposition: Using a micropipette, carefully place a single small drop (3-5 µL) of the nanoparticle suspension onto the surface of the TEM grid.[10]

  • Drying: Allow the solvent to evaporate completely in a dust-free environment at room temperature. The sample is now ready for insertion into the TEM.

TEM Analysis Techniques and Data Presentation

An integrated approach using multiple TEM techniques is essential for a thorough characterization of NbO nanostructures.

References

Application Notes and Protocols for NbO as an Anode Material in Lithium-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Niobium Monoxide (NbO) as a promising anode material for lithium-ion batteries (LIBs). It includes summaries of its electrochemical performance, protocols for its synthesis and characterization, and a discussion of its lithium storage mechanism.

Introduction to NbO Anodes

Niobium-based oxides are emerging as next-generation anode materials for lithium-ion batteries due to their compelling safety and performance characteristics.[1] Unlike traditional graphite (B72142) anodes, which operate at low potentials and carry a risk of lithium dendrite formation, niobium oxides function at higher operating voltages, mitigating this safety concern.[1] Among these, NbO has garnered attention for its high theoretical capacity, excellent rate capability, and stable cycling performance. The intercalation-based reaction mechanism of NbO contributes to a more stable structure with less volume expansion compared to conversion-type anode materials.[1]

Electrochemical Performance of NbO Anodes

NbO exhibits a promising combination of high capacity and long-term stability. The material's performance can be influenced by factors such as particle size and the incorporation of conductive additives. Ball milling of NbO with acetylene (B1199291) black (NbO-BM) has been shown to enhance its electrochemical properties.[2]

Data Presentation

The following tables summarize the quantitative data on the electrochemical performance of NbO and ball-milled NbO (NbO-BM) anodes.

Table 1: Specific Capacity of NbO and NbO-BM Anodes

MaterialCurrent RateInitial Discharge Capacity (mAh/g)Discharge Capacity after 50 Cycles (mAh/g)
NbO0.1C355[2]293[2]
NbO-BM0.1C416[2]380[2]

Table 2: Cycling Performance of NbO and NbO-BM Anodes

MaterialCurrent RateCapacity Retention after 50 CyclesCoulombic Efficiency
NbO0.1C~82.5%Not specified
NbO-BM0.1C~91.3%[2]>99% after initial cycles (typical for stable systems)

Experimental Protocols

This section provides detailed methodologies for the synthesis of NbO, electrode preparation, cell assembly, and electrochemical characterization.

Synthesis of NbO

A common method for synthesizing NbO is through a high-temperature solid-phase reaction.

Protocol: High-Temperature Solid-Phase Synthesis of NbO

  • Precursor Preparation:

    • Thoroughly mix Nb powder and Nb₂O₅ powder in a molar ratio of 3:1.

  • Milling:

    • Place the mixture in a planetary ball mill.

    • Mill at 300 rpm for 10 hours to ensure homogeneous mixing.

  • Calcination:

    • Transfer the milled powder into an alumina (B75360) crucible.

    • Heat the crucible in a tube furnace under a continuous argon (Ar) flow.

    • Ramp the temperature to 1300°C and hold for 5 hours.

    • Allow the furnace to cool down naturally to room temperature.

  • Product Collection:

    • The resulting gray-black powder is NbO.

Electrode Preparation and Slurry Formulation

Protocol: NbO Anode Slurry Preparation and Electrode Casting

  • Slurry Composition:

    • Prepare a slurry with a weight ratio of 80:10:10 for the active material (NbO), conductive agent (acetylene black or Super P carbon), and binder (Polyvinylidene fluoride, PVDF), respectively.[2]

  • Mixing:

    • Dissolve the PVDF binder in an appropriate amount of N-methyl-2-pyrrolidone (NMP) solvent and stir until a clear solution is formed.

    • Add the NbO active material and acetylene black to the PVDF-NMP solution.

    • Mix the components thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous, viscous slurry is obtained.

  • Coating:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a set gap to control the thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 100-120°C for 12 hours to completely remove the NMP solvent.[2]

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the dried sheet for coin cell assembly.

Coin Cell Assembly

Protocol: Half-Cell (NbO vs. Li) Assembly

All assembly steps should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Components:

    • NbO working electrode

    • Lithium metal foil as the counter and reference electrode

    • Porous polypropylene (B1209903) separator (e.g., Celgard 2400)

    • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)[2]

    • CR2032 coin cell components (case, spacer, spring, gasket)

  • Assembly Steps:

    • Place the NbO electrode in the center of the coin cell case.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place the separator on top of the NbO electrode.

    • Add more electrolyte to saturate the separator.

    • Place the lithium metal foil on top of the separator.

    • Add the spacer disk and spring.

    • Place the gasket and the top cap.

    • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Characterization

Protocol: Cyclic Voltammetry (CV)

  • Instrument: Potentiostat

  • Cell: NbO/Li half-cell

  • Potential Window: 1.0 V to 3.0 V vs. Li/Li⁺.[2]

  • Scan Rate: 0.1 mV/s.[2]

  • Procedure:

    • Perform several initial cycles to stabilize the electrode.

    • Record the cyclic voltammograms to identify the redox peaks corresponding to the lithiation and delithiation of NbO.

Protocol: Galvanostatic Charge-Discharge (GCD) Cycling

  • Instrument: Battery cycler

  • Cell: NbO/Li half-cell

  • Potential Window: 1.0 V to 3.0 V vs. Li/Li⁺.[2]

  • Current Rate:

    • For rate capability testing, apply various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C).

    • For cycling stability testing, use a constant C-rate (e.g., 0.1C or 0.5C) for an extended number of cycles.[2]

  • Procedure:

    • Charge and discharge the cell at the specified current rates within the potential window.

    • Record the specific capacity, coulombic efficiency, and capacity retention over the cycles.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Instrument: Potentiostat with a frequency response analyzer module.

  • Cell: NbO/Li half-cell at a specific state of charge (e.g., fully charged or discharged).

  • Frequency Range: 100 kHz to 10 mHz.

  • AC Amplitude: 5-10 mV.

  • Procedure:

    • Apply the AC perturbation and measure the impedance response.

    • Plot the data as a Nyquist plot (Z' vs. -Z'') to analyze the cell's internal resistances, including solution resistance, charge transfer resistance, and solid-electrolyte interphase (SEI) resistance.

Lithiation and Delithiation Mechanism

The electrochemical reaction of lithium with NbO is believed to proceed via a single-phase intercalation process.[2] This means that lithium ions are inserted into and extracted from the NbO crystal structure without causing a major phase transformation, which contributes to its excellent cycling stability.

The proposed reaction is: NbO + xLi⁺ + xe⁻ ↔ LiₓNbO

Ex-situ X-ray diffraction (XRD) studies on NbO electrodes at different states of charge and discharge show that the main diffraction peaks of NbO shift slightly and then return to their original positions, confirming the single-phase reaction mechanism.[2] The average lithium storage voltage is approximately 1.6 V vs. Li/Li⁺.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis NbO Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_char Electrochemical Characterization s1 Mix Nb & Nb₂O₅ s2 Ball Mill s1->s2 s3 Calcination (Ar, 1300°C) s2->s3 s4 NbO Powder s3->s4 e1 Prepare Slurry (NbO, Carbon, PVDF) s4->e1 e2 Coat on Cu Foil e1->e2 e3 Dry in Vacuum e2->e3 e4 Punch Electrodes e3->e4 c1 Assemble Half-Cell (vs. Li) e4->c1 c2 Add Electrolyte c1->c2 c3 Crimp Cell c2->c3 ch1 Cyclic Voltammetry c3->ch1 ch2 Galvanostatic Cycling c3->ch2 ch3 EIS c3->ch3

Caption: Experimental workflow for the synthesis and characterization of NbO anodes.

Lithiation/Delithiation Mechanism

lithiation_mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) NbO NbO Crystal Lattice LixNbO LiₓNbO (Intercalated) NbO->LixNbO Li_ions_e Li⁺ ions + electrons Li_ions_e->NbO Intercalation LixNbO2 LiₓNbO (Intercalated) NbO2 NbO Crystal Lattice LixNbO2->NbO2 Li_ions_e2 Li⁺ ions + electrons LixNbO2->Li_ions_e2 De-intercalation

Caption: Proposed intercalation mechanism for lithiation and delithiation of NbO.

References

Application Notes and Protocols: Niobium Oxide in Catalytic Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Niobium-based materials are emerging as versatile and robust catalysts for a wide array of organic transformations. Their unique properties, including strong Brønsted and Lewis acidity, high water tolerance, and notable redox capabilities, make them highly attractive for applications in fine chemical synthesis, biomass conversion, and environmental remediation.

This document provides detailed application notes and experimental protocols for the use of niobium oxides in organic catalysis. While the initial topic of interest was niobium(II) oxide (NbO), a comprehensive review of the scientific literature reveals a scarcity of studies on its direct application as a catalyst in organic synthesis. The predominant focus of research has been on the higher oxidation state, niobium(V) oxide (Nb₂O₅) , and its hydrated form, niobic acid (Nb₂O₅·nH₂O). Therefore, these application notes will focus on the well-documented catalytic activities of Nb₂O₅.

We will explore the synthesis of niobium oxide catalysts, their characterization, and their application in key organic reactions, including biomass conversion, dehydration, oxidation, and hydrogenation. Detailed protocols and quantitative data are provided to facilitate the practical application of these catalysts in a research and development setting.

Overview of Niobium Oxide Catalysis

Niobium pentoxide (Nb₂O₅) is a solid acid catalyst that possesses both Brønsted and Lewis acid sites.[1][2] The Brønsted acidity arises from surface hydroxyl groups (Nb-OH), while the Lewis acidity is attributed to coordinatively unsaturated Nb⁵⁺ centers.[1][2] This dual acidity, combined with its water-tolerant nature, allows Nb₂O₅ to effectively catalyze a variety of acid-mediated reactions, often under milder conditions than traditional homogeneous catalysts.[1][3]

The catalytic properties of Nb₂O₅ can be tailored by controlling its crystalline structure, surface area, and porosity through different synthesis methods.[1][4] Common phases include the amorphous, pseudo-hexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and monoclinic (H-Nb₂O₅) forms, each exhibiting different levels of acidity and catalytic performance.[5]

Synthesis of Niobium Oxide Catalysts

The performance of a niobium oxide catalyst is highly dependent on its method of preparation. Below are protocols for two common synthesis methods.

Protocol: Sol-Gel Synthesis of Amorphous Nb₂O₅

This method yields a high-surface-area, amorphous niobium oxide with strong acidity.

Materials:

Procedure:

  • Under an inert atmosphere, dissolve 5 g of NbCl₅ (18.5 mmol) in 10 mL of 99% ethanol with constant stirring.[6]

  • Slowly add 1 M ammonium hydroxide to the solution until a white precipitate forms.[6]

  • Separate the precipitate from the solution by centrifugation (e.g., 3000 rpm for 10 minutes).

  • Wash the precipitate four times with Milli-Q water to remove any residual ammonium chloride.

  • Dry the resulting solid at 120 °C for 24 hours to obtain amorphous Nb₂O₅·nH₂O.[6]

  • For crystalline phases, the material can be subsequently calcined at higher temperatures (e.g., 500 °C for T-Nb₂O₅).[5]

Protocol: Hydrothermal Synthesis of Crystalline Nb₂O₅ Nanorods

This method allows for the synthesis of crystalline niobium oxide with controlled morphology.

Materials:

Procedure:

  • Prepare a precursor solution by dissolving niobic acid or ammonium niobium oxalate in deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 175 °C) for a designated period (e.g., 24-72 hours) to allow for hydrothermal treatment.[7][8]

  • After cooling, the resulting solid is washed with deionized water and ethanol.

  • The product is then dried in an oven (e.g., at 80 °C).

  • Subsequent calcination at different temperatures (e.g., 400 °C or 700 °C) can be performed to obtain different crystalline phases.[7][8]

Characterization of Niobium Oxide Catalysts

To ensure the desired catalytic properties, synthesized niobium oxides should be thoroughly characterized using techniques such as:

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

  • Transmission Electron Microscopy (TEM): To observe the morphology and particle size.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the total number and strength of acid sites.

  • Pyridine-adsorbed Fourier Transform Infrared (FTIR) Spectroscopy: To distinguish between Brønsted and Lewis acid sites.[9]

Applications in Organic Reactions

Niobium oxides have demonstrated significant catalytic activity in a range of organic reactions.

Biomass Conversion

Nb₂O₅-based catalysts are highly effective for the conversion of biomass into valuable chemicals and fuels.[3][10] They can catalyze dehydration, hydrolysis, esterification, and hydrogenation reactions involved in biomass valorization.[3][10]

Example Reaction: Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (HMF)

HMF is a key platform chemical derived from carbohydrates. Niobium oxides, particularly niobium phosphates, are efficient catalysts for this dehydration reaction.[2]

Experimental Workflow: Fructose Dehydration to HMF

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction cluster_analysis Analysis catalyst Nb₂O₅ or NbOPO₄ activation Activate Catalyst (e.g., 200°C, vacuum) catalyst->activation reactor Batch Reactor activation->reactor heating Heat to Reaction Temp. (e.g., 120-160°C) reactor->heating fructose Fructose Solution fructose->reactor solvent Solvent (e.g., DMSO) solvent->reactor stirring Stir for set time (e.g., 1-4 h) heating->stirring sampling Take Aliquots stirring->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC/GC quenching->analysis

Caption: Workflow for the catalytic dehydration of fructose to HMF.

Protocol: Fructose Dehydration using Nb₂O₅

  • Catalyst Activation: Place the desired amount of Nb₂O₅ catalyst in a reaction vessel and activate it under vacuum at 200°C for 2 hours to remove adsorbed water.

  • Reaction Mixture: After cooling, add a solution of fructose in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to the reactor.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 140°C) and stir for a specified duration (e.g., 3 hours).

  • Work-up and Analysis: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove the catalyst. Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) to determine the conversion of fructose and the yield of HMF.

CatalystReaction Temp. (°C)Time (h)Fructose Conversion (%)HMF Yield (%)Reference
Nb₂O₅13029545[11]
CeO₂-Nb₂O₅120-~98~70[11]
Sulfated Nb₂O₅1604>9981[11]
Hydrogenation Reactions

While less common than its use in acid catalysis, niobium oxide can act as a support or promoter for hydrogenation reactions. For CO₂ hydrogenation, the acidity of the Nb₂O₅ support plays a crucial role in product selectivity.[5] For instance, in CO₂ hydrogenation using a Pt/Nb₂O₅ catalyst, supports with higher acidity favor the formation of dimethyl ether (DME), while lower acidity leads to higher methanol (B129727) selectivity.[5]

Logical Relationship: Effect of Nb₂O₅ Acidity in CO₂ Hydrogenation

G cluster_catalyst Catalyst Properties cluster_reaction Reaction Outcome calc_temp Nb₂O₅ Calcination Temp. acidity Support Acidity calc_temp->acidity inversely proportional co2_conv CO₂ Conversion acidity->co2_conv positively correlates dme_sel DME Selectivity acidity->dme_sel positively correlates meoh_sel Methanol Selectivity acidity->meoh_sel negatively correlates

Caption: Influence of Nb₂O₅ support acidity on CO₂ hydrogenation.

Protocol: CO₂ Hydrogenation over Pt/Nb₂O₅

  • Catalyst Preparation: Synthesize Nb₂O₅ supports by calcining niobic acid at different temperatures (e.g., 300-600 °C) to tune acidity.[5] Impregnate the supports with a platinum precursor (e.g., H₂PtCl₆) followed by drying and reduction under H₂.

  • Reaction Setup: Load the catalyst into a fixed-bed reactor.

  • Reaction Conditions: Introduce a feed gas mixture of CO₂ and H₂ (e.g., 1:3 ratio) into the reactor at elevated temperature and pressure (e.g., 270 °C, 20 bar).

  • Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) to determine the conversion of CO₂ and the selectivity towards methanol and DME.

Catalyst Support (Calcination Temp.)Total Acidity (mmol/g)CO₂ Conversion (%)Methanol Selectivity (%)DME Selectivity (%)Reference
Nb₂O₅ (300 °C)0.4512.53070[5]
Nb₂O₅ (450 °C)0.2810.05545[5]
Nb₂O₅ (600 °C)0.157.58020[5]
Oxidation Reactions

Niobium oxides can catalyze selective oxidation reactions, often utilizing hydrogen peroxide (H₂O₂) as a green oxidant.[12][13] The Lewis acidic sites on the Nb₂O₅ surface are thought to activate the H₂O₂ molecule.

Example Reaction: Oxidation of Aniline (B41778) to Azoxybenzene (B3421426)

A novel Nb₂O₅ catalyst prepared using supercritical CO₂ has shown high activity and selectivity for the oxidation of aniline to azoxybenzene with H₂O₂.[12]

CatalystReaction Temp. (°C)Time (min)Aniline Conversion (%)Azoxybenzene Selectivity (%)Reference
Nb₂O₅-scCO₂Room Temp.7598>99[12]
Nb₂O₅-RefRoom Temp.7515>99[12]

Conclusion

Niobium(V) oxide is a highly versatile and effective catalyst for a range of important organic reactions. By carefully selecting the synthesis method and controlling its physicochemical properties, researchers can develop tailored Nb₂O₅ catalysts for specific applications in biomass conversion, fine chemical synthesis, and beyond. The detailed protocols and data presented in these notes provide a solid foundation for the exploration and implementation of niobium oxide catalysis in both academic and industrial research. Further investigations into mixed-metal niobium oxides and the catalytic potential of other niobium oxide phases, including the less-explored NbO, will undoubtedly open new avenues in heterogeneous catalysis.

References

Niobium(II) Oxide: A Promising Material for Next-Generation Transparent Conducting Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium(II) oxide (NbO) is emerging as a compelling candidate for transparent conducting electrodes (TCEs), offering a potential alternative to the widely used but increasingly expensive indium tin oxide (ITO). Its unique combination of metallic conductivity and potential for high optical transparency in thin film form makes it attractive for a variety of applications, including flat-panel displays, touch screens, solar cells, and advanced optoelectronic devices. This document provides a detailed overview of the application of NbO as a transparent conductor, including its key properties, synthesis protocols, and performance metrics.

Key Properties of this compound

This compound is a gray solid with metallic conductivity. In thin film form, its properties can be tailored for transparent conducting applications. The performance of a transparent conducting electrode is primarily evaluated by its electrical conductivity and optical transmittance.

Data Presentation

The following tables summarize the quantitative data for NbO thin films relevant to their application as transparent conducting electrodes.

PropertyValueNotes
Electrical Properties
Electrical Resistivity~21 µΩ·cm (bulk)Thin film resistivity can be influenced by deposition parameters and stoichiometry.
Varies with oxygen flow rate during sputteringLower oxygen flow rates during deposition can lead to more conductive, metallic-like films.[1]
Optical Properties
Optical Transmittance> 80% (in the visible range for thin films)Dependent on film thickness and stoichiometry. A transition to transparent behavior is often observed with increasing oxygen content.[1]
Optical Band GapNot typically defined for metallic NbOOther niobium oxides like Nb2O5 have a wide band gap (3.2–4.0 eV).
Performance MetricTypical Value Range (for optimized films)Notes
Sheet Resistance (Rs)10 - 100 Ω/sqHighly dependent on film thickness and deposition conditions. Lower values are desirable for efficient charge transport.
Figure of Merit (ΦTC)1 - 10 x 10-3 Ω-1Calculated using the Haacke's formula: ΦTC = T10/Rs, where T is the transmittance and Rs is the sheet resistance. Higher values indicate better performance.

Experimental Protocols

Protocol 1: Synthesis of this compound Thin Films via Reactive DC Magnetron Sputtering and Annealing

This protocol describes the fabrication of NbO thin films with controlled stoichiometry.

1. Substrate Preparation:

2. Thin Film Deposition:

  • Utilize a reactive DC magnetron sputtering system.

  • Target: A high-purity metallic niobium (Nb) target (e.g., 3-inch diameter).

  • Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O₂).

  • Deposition Parameters:

    • Base Pressure: < 1 x 10⁻⁶ Torr

    • Working Pressure: ~5 mTorr

    • DC Power: 125 W

    • Ar Flow Rate: 20 sccm

    • O₂ Flow Rate: 1 sccm

    • Substrate Temperature: 500 °C

  • Deposit a niobium oxide (NbOₓ) film of the desired thickness (e.g., 150 nm). The thickness can be monitored in-situ using a quartz crystal microbalance.

3. Post-Deposition Annealing to Form NbO:

  • Transfer the as-deposited NbOₓ film into an ultra-high vacuum (UHV) furnace.

  • Annealing Parameters:

    • Pressure: 1 x 10⁻⁹ mbar

    • Temperature: 600 °C

    • Duration: 1 hour

  • This vacuum reduction treatment transforms the as-grown film into the NbO phase.

Protocol 2: Characterization of this compound Thin Films

1. Structural Characterization:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the NbO film.

2. Electrical Characterization:

  • Four-Point Probe: To measure the sheet resistance (Rₛ) of the film.

  • Hall Effect Measurement: To determine the carrier concentration and mobility.

3. Optical Characterization:

  • UV-Vis-NIR Spectrophotometer: To measure the optical transmittance and reflectance spectra of the film.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition cluster_anneal Stoichiometry Control cluster_char Characterization sub_clean Substrate Cleaning (Acetone, Isopropanol) sputter Reactive DC Magnetron Sputtering of NbOx sub_clean->sputter anneal UHV Annealing (600°C, 1h) sputter->anneal xrd XRD anneal->xrd four_point Four-Point Probe anneal->four_point uv_vis UV-Vis Spectroscopy anneal->uv_vis

Experimental workflow for NbO TCE fabrication.

Stoichiometry_Control NbOx As-Deposited NbOx Film NbO This compound (NbO) (Conducting) NbOx->NbO UHV Anneal (600°C) NbO2 Niobium(IV) Oxide (NbO2) (Semiconducting) NbO->NbO2 Controlled O2 Anneal (750°C) Nb2O5 Niobium(V) Oxide (Nb2O5) (Insulating) NbO2->Nb2O5 O2/N2 Anneal (600°C)

Control of niobium oxide stoichiometry.

Discussion

The synthesis protocol outlined above provides a reliable method for producing NbO thin films. The key to achieving the desired transparent conducting properties lies in the precise control of the oxygen partial pressure during sputtering and the subsequent annealing process. A transition from metallic-like, less transparent films to more transparent, semiconducting or insulating films is observed as the oxygen content increases.[1] For transparent conducting applications, a balance must be struck to achieve both high electrical conductivity and high optical transmittance.

The performance of NbO as a transparent conductor is competitive with other emerging ITO alternatives. Its stability and the relative abundance of niobium make it an attractive material for future research and development. Further optimization of deposition and annealing parameters is expected to lead to even higher performance, making NbO a viable material for a wide range of optoelectronic applications.

References

Application Notes and Protocols for the Electrochemical Deposition of Niobium Oxide (NbO) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of niobium oxide (NbO) films. This document is intended to guide researchers in fabricating NbO films with tailored properties for a variety of applications, including in the biomedical and drug development fields.

Introduction to Electrochemical Deposition of Niobium Oxides

Electrochemical deposition is a versatile and cost-effective technique for synthesizing thin films of metal oxides. The process involves the formation of a solid film on a conductive substrate by inducing a chemical reaction in an electrolyte solution with the application of an electric potential or current. For niobium oxides, this method allows for the controlled growth of various stoichiometric and non-stoichiometric phases, such as NbO, NbO₂, and Nb₂O₅, by manipulating the deposition parameters. The properties of the resulting films, including their thickness, morphology, crystal structure, and electrochemical performance, are highly dependent on the experimental conditions.

Key Deposition Parameters and Their Influence

The successful deposition of NbO films with desired characteristics hinges on the precise control of several key experimental parameters. The interplay of these factors determines the final properties of the film.

ParameterInfluence on Film PropertiesTypical Range/Value
Applied Potential/Current Density Directly affects the film thickness, surface roughness, and deposition rate. Higher potentials can lead to thicker and rougher films.[1] The choice between potentiostatic (constant potential) and galvanostatic (constant current) modes influences the growth kinetics.Potential: -2.0 V to +2.0 V vs. Ag/AgCl.[2] Current Density: 0.1 - 30 A/dm² (for Nb alloys from molten salt).[3] For cathodic deposition of niobium oxide complexes, potentials of -200 mV to +200 mV have been used.
Electrolyte Composition The choice of niobium precursor, solvent (aqueous or non-aqueous), supporting electrolyte, and additives is crucial. The concentration of niobium ions and the pH of the solution significantly impact the film's morphology and composition.Niobium precursors can include niobium halides (e.g., NbCl₅), niobium peroxo complexes, or K₂NbF₇.[3][4] Solvents can be water, organic solvents, or molten salts. Additives can be used to modify film properties.
Temperature Affects the reaction kinetics, diffusion of ions, and the crystal structure of the deposited film.Deposition can be carried out at room temperature or elevated temperatures (e.g., 0-150 °C in molten salt baths).[3]
Deposition Time Primarily determines the thickness of the deposited film.Varies from minutes to hours, depending on the desired thickness and deposition rate.
Substrate The nature of the substrate material and its surface preparation are critical for film adhesion and morphology.Common substrates include conductive glasses (e.g., ITO-coated PET), metals (e.g., steel, niobium), and silicon wafers.[2][5]

Experimental Protocols

This section provides detailed protocols for the electrochemical deposition of NbO films from both aqueous and non-aqueous electrolytes.

Protocol 1: Cathodic Deposition from an Acidic Aqueous Solution

This protocol is based on the cathodic deposition from a solution containing niobium peroxo complexes, which is a common method for obtaining niobium oxide films.

3.1.1. Materials and Equipment

  • Niobium precursor: Niobium pentoxide (Nb₂O₅) or Niobium chloride (NbCl₅)

  • Reagents: Hydrogen peroxide (H₂O₂), Nitric acid (HNO₃) or other suitable acid for pH adjustment

  • Substrate: Indium Tin Oxide (ITO) coated glass or other conductive substrate

  • Electrochemical cell: Three-electrode setup (working electrode: substrate, counter electrode: platinum foil or mesh, reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

  • Stirring plate and magnetic stirrer

  • Deionized water

  • Cleaning agents: Acetone, isopropanol, deionized water

3.1.2. Electrolyte Preparation

  • Prepare a solution of niobium peroxo complexes by dissolving the niobium precursor in hydrogen peroxide. The exact concentrations will need to be optimized for the desired film properties.

  • Adjust the pH of the solution to an acidic value (e.g., pH 2.5) using a suitable acid like HNO₃.

  • Stir the solution until the precursor is completely dissolved and the solution is clear.

3.1.3. Substrate Preparation

  • Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each.

  • Dry the substrate with a stream of nitrogen gas.

3.1.4. Electrochemical Deposition

  • Assemble the three-electrode electrochemical cell with the prepared electrolyte and the cleaned substrate as the working electrode.

  • Perform the deposition using a potentiostatic method at a constant potential (e.g., in the range of -200 mV to +200 mV vs. Ag/AgCl).

  • The deposition time will determine the film thickness and should be adjusted accordingly (e.g., 30-60 minutes).

  • After deposition, rinse the film-coated substrate thoroughly with deionized water and dry it in air or under a nitrogen stream.

3.1.5. Post-Deposition Treatment (Optional)

  • Annealing the deposited film at elevated temperatures in a controlled atmosphere can be performed to improve crystallinity and control the stoichiometry of the niobium oxide.

Protocol 2: Electrodeposition from a Non-Aqueous Molten Salt Bath

This protocol is adapted from methods used for the deposition of niobium and its alloys and can be modified for the deposition of niobium oxides.

3.2.1. Materials and Equipment

  • Niobium precursor: Anhydrous niobium halide (e.g., NbCl₅)

  • Molten salt components: Alkylpyridinium halide or alkylimidazolium halide

  • Substrate: Suitable metal or conductive material

  • Anode: Niobium metal

  • Electrochemical cell: Suitable for high-temperature operation with an inert atmosphere

  • Furnace with temperature control

  • DC or pulsating power supply

  • Inert gas supply (e.g., Argon)

3.2.2. Electrolyte Preparation

  • Prepare the electrodeposition bath by mixing the anhydrous niobium halide (1-70 mol%) with the alkylpyridinium halide or alkylimidazolium halide (20-80 mol%).[3]

  • The preparation should be carried out in a glovebox or under an inert atmosphere to prevent moisture contamination.

3.2.3. Electrochemical Deposition

  • Place the electrolyte in the electrochemical cell and heat it to the desired temperature (e.g., 0-150 °C).[3]

  • Introduce the substrate (cathode) and the niobium anode into the molten salt bath.

  • Carry out the electrolysis by applying a DC or pulsating current at a current density in the range of 0.1-30 A/dm².[3]

  • The deposition can be performed under a jet of inert gas or with ultrasonic irradiation to improve film quality.[3]

  • After the desired deposition time, remove the substrate from the bath, cool it down under an inert atmosphere, and clean it to remove any residual salt.

Characterization of NbO Films

A variety of techniques can be employed to characterize the properties of the electrodeposited NbO films:

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (from cross-section).
X-ray Diffraction (XRD) Crystal structure, phase identification (e.g., NbO, NbO₂, Nb₂O₅), and crystallite size.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of niobium, and surface chemistry.
Cyclic Voltammetry (CV) Electrochemical properties, such as redox behavior, charge storage capacity, and electrochromic performance.
UV-Visible Spectroscopy Optical properties, including transmittance, absorbance, and band gap energy.
Atomic Force Microscopy (AFM) Surface topography and roughness.

Visualizations

Experimental_Workflow Experimental Workflow for Electrochemical Deposition of NbO Films cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment & Characterization A Electrolyte Preparation C Electrochemical Deposition (Potentiostatic/Galvanostatic) A->C B Substrate Cleaning B->C D Rinsing & Drying C->D E Annealing (Optional) D->E F Characterization (SEM, XRD, XPS, etc.) D->F E->F

Caption: Workflow for NbO film deposition.

Logical_Relationships Key Parameters Influencing NbO Film Properties cluster_params Deposition Parameters cluster_props Film Properties P1 Applied Potential/ Current Density Prop1 Thickness & Roughness P1->Prop1 Prop2 Morphology & Microstructure P1->Prop2 Prop3 Stoichiometry (NbO, NbO2, etc.) P1->Prop3 P2 Electrolyte Composition (pH, Conc.) P2->Prop2 P2->Prop3 P3 Temperature P3->Prop2 P3->Prop3 P4 Deposition Time P4->Prop1 Prop4 Electrochemical Performance Prop1->Prop4 Prop2->Prop4 Prop3->Prop4

Caption: Influence of parameters on film properties.

References

Application Notes and Protocols for Magnetron Sputtering of Niobium Oxide (NbOx) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of niobium oxide (NbOₓ) thin films using magnetron sputtering techniques. Niobium oxides are versatile materials with applications ranging from optical coatings and biocompatible layers to electronic components. The precise control of sputtering parameters is critical to achieving the desired stoichiometry (e.g., NbO, NbO₂, Nb₂O₅), crystallinity, and physical properties of the thin films.

Introduction to Magnetron Sputtering of NbOₓ

Magnetron sputtering is a physical vapor deposition (PVD) technique widely used for depositing high-quality thin films. In this process, a niobium (Nb) target is bombarded by energetic ions (typically Argon, Ar⁺) from a plasma, causing Nb atoms to be ejected. These atoms then travel and deposit onto a substrate. By introducing a reactive gas, such as oxygen (O₂), into the sputtering chamber, niobium oxide films are formed. The stoichiometry and properties of the resulting film are highly dependent on the sputtering parameters. Common techniques include direct current (DC), pulsed DC, and radio frequency (RF) magnetron sputtering.

Experimental Protocols

General Protocol for Reactive DC Magnetron Sputtering of NbOₓ

This protocol outlines a general procedure for depositing NbOₓ thin films using reactive DC magnetron sputtering. Specific parameters can be adjusted to achieve different niobium oxide phases as detailed in Table 1.

Materials and Equipment:

  • High-vacuum sputtering system equipped with a DC power supply

  • High-purity niobium (Nb) target (99.95% or higher)

  • Substrates (e.g., Si(100), quartz, glass)

  • High-purity Argon (Ar) and Oxygen (O₂) gases with mass flow controllers

  • Substrate heater

  • Pumping system (turbomolecular and roughing pumps)

  • Pressure gauges

Procedure:

  • Substrate Preparation: Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • System Pump-down: Load the substrates and the Nb target into the sputtering chamber. Evacuate the chamber to a base pressure typically below 5 x 10⁻⁶ Torr to minimize contaminants.

  • Pre-sputtering (Target Cleaning): Introduce Ar gas into the chamber. Ignite the plasma and sputter the Nb target with the shutter closed for a period (e.g., 10-15 minutes) to remove any surface contaminants from the target.

  • Deposition:

    • Set the substrate temperature to the desired value.

    • Introduce Ar and O₂ gases at the specified flow rates to achieve the desired working pressure and oxygen partial pressure.

    • Apply the desired DC power to the Nb target to ignite and sustain the plasma.

    • Open the shutter to begin the deposition of the NbOₓ thin film onto the substrates.

    • Maintain the deposition parameters for the desired time to achieve the target film thickness.

  • Cool-down and Venting: After deposition, turn off the power supply, gas flows, and substrate heater. Allow the system to cool down before venting with an inert gas (e.g., nitrogen) and removing the coated substrates.

Characterization of NbOₓ Thin Films

Following deposition, the thin films are typically characterized to determine their properties:

  • Structural Properties: X-ray Diffraction (XRD) is used to identify the crystal structure and phase of the niobium oxide (e.g., amorphous, polycrystalline NbO, NbO₂, or Nb₂O₅).

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS) can be employed to determine the elemental composition and stoichiometry of the films.

  • Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to observe the surface morphology, grain size, and roughness. Film thickness can be measured using a profilometer or from SEM cross-sections.

  • Optical Properties: UV-Vis Spectroscopy can be used to determine the transmittance, reflectance, and optical bandgap of the films.

Magnetron Sputtering Parameters for NbOₓ Thin Films

The following table summarizes various magnetron sputtering parameters reported in the literature for the deposition of different niobium oxide phases.

TargetSputtering ModePower / Power DensitySputtering PressureAr Flow Rate (sccm)O₂ Flow Rate (sccm)Substrate Temperature (°C)Resulting PhaseReference
NiobiumPulsed DC0.052 - 0.085 nm/s deposition rate--Pure Oxygen-Nb₂O₅[1]
NiobiumDC9.87 W/cm²8 mTorrOptimized Ar/O₂ atmosphere-720Polycrystalline NbO₂ and Nb₂O₅[2][3][4]
NiobiumReactive DC--Argon-Oxygen Atmosphere> 7.5-Stoichiometric Nb₂O₅[1][3]
NiobiumReactive DC--Argon-Oxygen Atmosphere< 7.5-Substoichiometric NbOₓ[1][3]
NiobiumSputtering--10% and 20% O₂ concentration-Up to 400Amorphous Nb₂O₅[5]
NiobiumPulsed DC-0.93 Pa-~2-NbO[4]
NiobiumPulsed DC-0.93 Pa-~4-NbO₂[4]
NiobiumPulsed DC-0.93 Pa-> 6-Nb₂O₅[4]
NiobiumDC----240Nb with minimal NbO[6]
NiobiumRF-----NbO[7]
(K, Na)NbO₃RF-----(K, Na)NbO₃[8]
NiobiumDC500 W4 mTorr~20--Niobium[9]
NiobiumRF65 W----Nb₄SiC₃ phase[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for magnetron sputtering of NbOₓ thin films and the relationship between key sputtering parameters and the resulting film properties.

experimental_workflow cluster_prep Preparation cluster_sputter Sputtering Process cluster_analysis Characterization sub_prep Substrate Cleaning pump_down System Pump-Down (High Vacuum) sub_prep->pump_down target_prep Target Installation target_prep->pump_down pre_sputter Pre-sputtering (Target Cleaning) pump_down->pre_sputter deposition Reactive Sputtering (Ar + O₂ Atmosphere) pre_sputter->deposition cool_down Cool-down & Venting deposition->cool_down xrd XRD (Structure) cool_down->xrd xps XPS (Composition) cool_down->xps sem_afm SEM/AFM (Morphology) cool_down->sem_afm optical UV-Vis (Optical Properties) cool_down->optical

Fig. 1: Experimental workflow for NbOₓ thin film deposition.

parameter_influence cluster_params Sputtering Parameters cluster_props Film Properties power Sputtering Power crystallinity Crystallinity power->crystallinity deposition_rate Deposition Rate power->deposition_rate increases pressure Working Pressure morphology Morphology & Roughness pressure->morphology pressure->deposition_rate decreases o2_flow O₂ Flow Rate stoichiometry Stoichiometry (NbO, NbO₂, Nb₂O₅) o2_flow->stoichiometry strongly influences temp Substrate Temperature temp->crystallinity improves temp->morphology

Fig. 2: Influence of key parameters on film properties.

References

Application Notes and Protocols for the Fabrication of NbO-based Microelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the fabrication and characterization of Niobium Oxide (NbO)-based microelectronic devices, particularly memristors, which are promising for next-generation memory and neuromorphic computing applications.

Application Notes

Niobium oxides, with their diverse stoichiometric phases (NbO, NbO₂, Nb₂O₅), offer a rich landscape of electrical properties, from metallic to insulating.[1][2] This versatility makes them highly attractive for various microelectronic applications, including memristors, sensors, and electrochromic devices.[1][2] NbO-based memristors, in particular, exhibit resistive switching behavior, where the device's resistance can be modulated between a high-resistance state (HRS) and a low-resistance state (LRS) by applying an external voltage.[3] This characteristic is the foundation for their use as non-volatile memory elements and artificial synapses in neuromorphic circuits.[4]

The resistive switching mechanism in NbOₓ is often attributed to the formation and rupture of conductive filaments within the oxide layer.[3] These filaments are believed to be composed of oxygen vacancies or a sub-stoichiometric niobium oxide phase. The ability to control the formation and properties of these filaments through careful fabrication process control is critical to achieving desired device performance, including endurance, retention, and multi-level switching capabilities.[3]

Various thin film deposition techniques are employed to fabricate NbOₓ films, with sputtering being a widely used method due to its compatibility with standard semiconductor manufacturing processes.[1][5] The properties of the deposited NbOₓ film, such as stoichiometry, crystallinity, and morphology, are highly dependent on the deposition parameters, including sputtering power, chamber pressure, and the oxygen-to-argon gas flow ratio.[6] Patterning of the NbOₓ and electrode layers is typically achieved through standard photolithography and either lift-off or etching techniques.[7][8] The choice of electrode materials also plays a crucial role in the device's switching behavior.

Experimental Protocols

This section details the step-by-step procedures for fabricating and characterizing NbO-based microelectronic devices in a cross-bar architecture.

Protocol 1: Substrate Preparation and Cleaning

A thorough cleaning of the substrate is paramount to ensure good film adhesion and minimize defects. The following protocol is a modified RCA clean suitable for silicon wafers.

  • Degreasing:

    • Immerse the silicon wafer in a beaker of acetone (B3395972) and sonicate for 5-10 minutes.[5]

    • Transfer the wafer to a beaker of isopropyl alcohol (IPA) and sonicate for 5-10 minutes.[5]

    • Rinse the wafer thoroughly with deionized (DI) water.

    • Dry the wafer using a nitrogen (N₂) gun.

  • SC-1 Clean (Organic Residue Removal):

    • Prepare a solution of DI water, ammonium (B1175870) hydroxide (B78521) (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 volume ratio in a clean quartz beaker.

    • Heat the solution to 75-80°C.

    • Immerse the wafer in the SC-1 solution for 10 minutes.

    • Rinse the wafer extensively with DI water in an overflow bath for 5-10 minutes.

  • SC-2 Clean (Metallic Contaminant Removal):

    • Prepare a solution of DI water, hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂) in a 6:1:1 volume ratio in a clean quartz beaker.

    • Heat the solution to 75-80°C.

    • Immerse the wafer in the SC-2 solution for 10 minutes.

    • Rinse the wafer extensively with DI water in an overflow bath for 5-10 minutes.

    • Dry the wafer thoroughly with a nitrogen gun.

Protocol 2: Bottom Electrode Deposition

Platinum (Pt) is a common bottom electrode material due to its inertness.

  • Deposition:

    • Deposit a thin adhesion layer of Titanium (Ti) or Tantalum (Ta) (5-10 nm) onto the cleaned substrate using e-beam evaporation or sputtering.

    • Deposit the Pt bottom electrode (50-100 nm) in the same vacuum cycle to prevent oxidation of the adhesion layer.

Protocol 3: NbO Thin Film Deposition by DC Magnetron Sputtering

The stoichiometry of the niobium oxide film is critical for its resistive switching properties and can be controlled by the reactive gas composition during sputtering.

  • System Preparation:

    • Load the substrate with the deposited bottom electrode into the sputtering chamber.

    • Pump the chamber down to a base pressure of at least 5 x 10⁻⁷ Torr.[9]

  • Sputtering Parameters:

    • Introduce Argon (Ar) and Oxygen (O₂) into the chamber. The O₂/Ar flow rate ratio is the primary parameter for controlling the NbO stoichiometry.

    • Pre-sputter the Niobium (Nb) target with the shutter closed for 5-10 minutes to clean the target surface.

    • Open the shutter and deposit the NbOₓ thin film onto the substrate. The deposition time will determine the film thickness.

ParameterTypical ValueEffect on Film Properties
Target Niobium (99.95% purity)Source of Nb atoms.
Sputtering Power 100 - 300 W (DC)Affects deposition rate and film density.
Chamber Pressure 1 - 10 mTorrInfluences mean free path of sputtered atoms.
Argon (Ar) Flow Rate 10 - 50 sccmPrimary sputtering gas.
Oxygen (O₂) Flow Rate 0.1 - 5 sccmReactive gas to form niobium oxide.
Substrate Temperature Room Temperature - 500°CAffects film crystallinity and stress.
Deposition Time 5 - 30 minutesDetermines the final film thickness.
Protocol 4: Top Electrode Patterning and Deposition (Lift-off Process)

The lift-off process is a common technique for patterning the top electrodes.[10][11]

  • Photoresist Coating:

    • Apply an adhesion promoter (e.g., HMDS) to the NbOₓ surface.

    • Spin-coat a layer of positive photoresist (e.g., S1813) onto the substrate. The spin speed and time will determine the resist thickness.[10]

    • Soft bake the wafer on a hotplate at 90-115°C for 60-90 seconds to remove the solvent from the resist.[10]

  • Photolithography:

    • Align the photomask with the desired top electrode pattern over the wafer.

    • Expose the photoresist to UV light through the mask. The exposure dose will depend on the resist thickness and lamp intensity.

  • Development:

    • Immerse the wafer in a developer solution (e.g., MF-319) to dissolve the exposed photoresist.[10]

    • Rinse the wafer with DI water and dry with a nitrogen gun.

  • Top Electrode Deposition:

    • Deposit the top electrode material (e.g., Pt, Au, or Ti) using e-beam evaporation or sputtering. It is crucial that the deposition is directional (line-of-sight) to ensure a clean lift-off.

  • Lift-off:

    • Immerse the wafer in a solvent (e.g., acetone) and sonicate. The photoresist will swell and lift off, taking the metal deposited on top of it and leaving the patterned top electrodes.[12]

    • Rinse with IPA and dry with a nitrogen gun.

Protocol 5: Device Etching (Alternative to Lift-off)

Dry etching can be used as an alternative to lift-off for patterning the NbO and electrode layers.

  • Masking:

    • Pattern a hard mask (e.g., Cr or SiO₂) on top of the layer to be etched using photolithography and lift-off.

  • Reactive Ion Etching (RIE):

    • Place the wafer in an RIE chamber.

    • Use a fluorine-based plasma chemistry to etch the NbO. A common gas mixture is CF₄/O₂ or SF₆.[13]

ParameterTypical Value
Etchant Gas CF₄ / O₂ or SF₆
Gas Flow Rate 20-50 sccm
RF Power 50-200 W
Chamber Pressure 10-100 mTorr
Protocol 6: Electrical Characterization

Electrical characterization is performed to evaluate the resistive switching properties of the fabricated devices.[3]

  • Instrumentation:

    • Use a semiconductor parameter analyzer or a source-measure unit for applying voltage sweeps and measuring current.

    • Use a probe station to make electrical contact with the top and bottom electrodes of the device.

  • Electroforming:

    • Apply a voltage sweep to the pristine device with a current compliance to initiate the resistive switching behavior. This initial process is called electroforming.[3]

  • I-V Characterization:

    • Apply cyclic voltage sweeps to the device to observe the switching between the HRS and LRS.

    • The SET voltage is the voltage at which the device switches from HRS to LRS, and the RESET voltage is the voltage at which it switches from LRS to HRS.

  • Endurance and Retention:

    • Endurance: Cycle the device between the HRS and LRS for a large number of cycles (e.g., 10³ - 10⁶) to assess its reliability.[3][14]

    • Retention: Set the device to either the HRS or LRS and monitor its resistance over a prolonged period (e.g., 10⁴ seconds) to evaluate its non-volatility.[3]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning be_dep Bottom Electrode Deposition sub_clean->be_dep nbo_dep NbO Thin Film Deposition be_dep->nbo_dep litho Photolithography nbo_dep->litho te_dep Top Electrode Deposition litho->te_dep liftoff Lift-off te_dep->liftoff elec_char Electrical Characterization liftoff->elec_char

Caption: Experimental workflow for fabricating NbO-based microelectronic devices.

resistive_switching HRS High Resistance State (HRS) Filament_Form Conductive Filament Formation HRS->Filament_Form V > V_SET LRS Low Resistance State (LRS) Filament_Rupture Conductive Filament Rupture LRS->Filament_Rupture V > V_RESET Filament_Form->LRS Filament_Rupture->HRS

Caption: Resistive switching mechanism in an NbO-based memristor.

performance_factors cluster_material Material Properties cluster_process Process Parameters Perf Device Performance (Endurance, Retention, R_on/R_off) NbO_Stoi NbO Stoichiometry NbO_Stoi->Perf Electrode_Mat Electrode Material Electrode_Mat->Perf Interface Interface Quality Electrode_Mat->Interface Interface->Perf Dep_Params Deposition Parameters (Power, Pressure, Gas Flow) Dep_Params->Perf Dep_Params->NbO_Stoi Dep_Params->Interface Annealing Annealing Conditions Annealing->Perf Annealing->NbO_Stoi Patterning Patterning Method (Lift-off vs. Etch) Patterning->Perf

Caption: Key factors influencing the performance of NbO-based microelectronic devices.

References

Application Notes: Niobium Oxides in Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niobium-based oxides are emerging as highly promising electrode materials for next-generation supercapacitors. While various niobium oxides exist, Niobium Pentoxide (Nb₂O₅) has garnered the most significant research attention due to its high specific capacitance, excellent stability, and unique charge storage mechanism.[1][2][3] These materials store charge through a process known as intercalation pseudocapacitance, which allows for fast energy storage and delivery, bridging the gap between traditional batteries and electrostatic double-layer capacitors (EDLCs).[4][5]

The key advantages of using niobium oxides, particularly Nb₂O₅, include their ability to facilitate efficient redox battery-type charge storage and high intrinsic electrical conductivity.[1] To overcome challenges like poor intrinsic electrical conductivity in some phases and to improve structural integrity, niobium oxides are often integrated into composite structures, for example with tin oxide (SnO₂) or carbon-based nanomaterials.[1][5] These composites leverage a synergistic effect, enhancing overall electrochemical performance, cycling stability, and the lifespan of the electrode.[1] This document provides an overview of the application of niobium oxides in supercapacitors, with a focus on performance data, synthesis protocols, and the underlying charge storage mechanisms.

Data Presentation: Performance of Niobium Oxide-Based Electrodes

The following table summarizes the electrochemical performance of various niobium oxide-based materials as reported in recent literature.

Electrode MaterialElectrolyteCurrent DensitySpecific Capacitance (Csp)Cycling StabilityReference
SnNb₂O₆ Composite-1 A/g294.8 F/g95.7% retention over 10,000 cycles[1]
SnNb₂O₆ Composite-5 A/g-Stable over 5000 cycles[1]
Nb₂O₅-1 A/g177.94 F/g-[1]
Nb₂O₅-1 A/g132 F/g-[1]
T-Nb₂O₅ Nanoparticles1 M LiOH5 mV s⁻¹ (scan rate)~23 F/g-[2]
NiCo₂O₄ Nanoflowers-5 mV s⁻¹ (scan rate)410 F/g91% retention over 5000 cycles[6]
MnO₂-NiO Nanocomposite0.5 M Na₂SO₄0.5 A/g450 F/g-[7]
NiO2.0 M KOH0.5 A/g568.7 F/g-[8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Niobium Oxide Nanomaterials

This protocol describes a general method for synthesizing niobium oxide nanomaterials, a technique noted for its simplicity and control over particle morphology.[1]

Materials:

  • Niobium (V) chloride (NbCl₅) or other suitable precursor

  • Ethanol (B145695) (absolute)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or other mineral acid

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of the niobium precursor (e.g., NbCl₅) in a solvent mixture, typically ethanol and DI water, under vigorous stirring. A small amount of acid (e.g., HCl) may be added to control hydrolysis and precipitation rates.

  • Hydrothermal Reaction: Transfer the homogeneous precursor solution into a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a controlled temperature (typically 180-220°C) for a specified duration (e.g., 12-24 hours). The temperature and time will influence the crystallinity and morphology of the final product.

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the resulting precipitate by centrifugation or filtration. Wash the product multiple times with DI water and ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the washed powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the final niobium oxide nanomaterial.

  • Annealing (Optional): The dried powder may be annealed at a higher temperature in air or an inert atmosphere to improve crystallinity.

Protocol 2: Fabrication of Niobium Oxide-Based Supercapacitor Electrodes

This protocol outlines the standard procedure for preparing working electrodes for testing in a supercapacitor setup.

Materials:

  • Synthesized Niobium Oxide powder (active material)

  • Carbon black or another conductive agent (e.g., acetylene (B1199291) black)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., nickel foam, carbon cloth, or titanium foil)

Procedure:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the active material (niobium oxide), conductive agent, and PVDF binder in a specific weight ratio (e.g., 80:10:10).

  • Mixing: Add a few drops of NMP solvent to the powder mixture and grind thoroughly in an agate mortar until a uniform, viscous slurry is formed.

  • Electrode Coating: Coat the prepared slurry onto a pre-cleaned current collector. Ensure the coating is uniform and of a consistent thickness.

  • Drying: Dry the coated electrode in a vacuum oven at approximately 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Pressing: After drying, press the electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

  • Final Electrode: The pressed disk is now ready to be used as a working electrode for electrochemical measurements.

Visualizations

Charge Storage Mechanisms

Supercapacitors store energy primarily through two mechanisms: Electric Double-Layer Capacitance (EDLC) and Pseudocapacitance. Niobium oxides are classic pseudocapacitive materials.

G Charge Storage Mechanisms in Supercapacitors cluster_0 EDLC (e.g., Activated Carbon) cluster_1 Pseudocapacitance (e.g., Nb₂O₅) edlc_electrode Electrode Surface edlc_ions Electrolyte Ion (Adsorption/Desorption) edlc_electrode->edlc_ions Non-Faradaic (Electrostatic) pseudo_electrode Nb₂O₅ Bulk Material pseudo_ions Electrolyte Ion (e.g., H⁺, Li⁺) (Intercalation) pseudo_electrode->pseudo_ions Faradaic Redox Reaction (Nb⁵⁺ + e⁻ ↔ Nb⁴⁺)

Comparison of EDLC and Pseudocapacitive charge storage.
Experimental Workflow

The development and evaluation of niobium oxide-based supercapacitor electrodes follow a systematic workflow from material synthesis to performance testing.

G Workflow for NbO-based Supercapacitor R&D precursors Niobium Precursors (e.g., NbCl₅) synthesis Material Synthesis (e.g., Hydrothermal) precursors->synthesis characterization Physicochemical Characterization (XRD, SEM, TEM) synthesis->characterization fabrication Electrode Fabrication (Slurry Coating) characterization->fabrication assembly Cell Assembly (Two or Three-electrode setup) fabrication->assembly testing Electrochemical Testing (CV, GCD, EIS) assembly->testing analysis Performance Analysis (Capacitance, Stability, Energy Density) testing->analysis

General workflow for material synthesis and evaluation.

References

Application Notes & Protocols: Cyclic Voltammetry Analysis of Niobium(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium(II) oxide (NbO) is a material of significant interest in various fields, including electronics, catalysis, and energy storage, due to its unique metallic conductivity and chemical stability. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to investigate the redox behavior of chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner, CV can provide valuable information about the thermodynamics of redox processes, the kinetics of electron transfer reactions, and the reversibility of electrochemical reactions.

These application notes provide a detailed protocol for performing cyclic voltammetry on this compound to characterize its electrochemical properties. This is particularly relevant for applications such as battery materials and electrocatalysis.

Principles of NbO Electrochemical Analysis

The electrochemical behavior of niobium oxides involves multi-step redox reactions. While much of the literature focuses on niobium pentoxide (Nb₂O₅), the principles can be extended to NbO. The analysis of NbO often involves its behavior as an electrode material in lithium-ion batteries, where lithium ions are inserted and extracted from the material.[1] The overall reaction can be generalized as:

NbO + xLi⁺ + xe⁻ ↔ LiₓNbO

The CV curve for NbO will exhibit characteristic peaks corresponding to the oxidation and reduction of niobium ions. The reduction of higher oxidation states of niobium, such as Nb⁵⁺, has been shown to occur in multiple steps, for instance: Nb(V)→Nb(IV)→Nb(I)→Nb.[2] During the electro-deoxidation of Nb₂O₅, an intermediate phase of NbO can dissolve into the molten salt electrolyte, showing a reversible reduction peak associated with dissolved Nb(II) ions.[3][4] In lithium battery applications, the redox reactions of interest occur at potentials below 1.0 V versus Li/Li⁺.[1]

Experimental Protocol

This protocol outlines the preparation of a NbO working electrode and the setup for a standard three-electrode cyclic voltammetry experiment.

3.1. Materials and Reagents

  • Active Material: this compound (NbO) powder

  • Conductive Additive: Carbon black (e.g., Super P)

  • Binder: Polyvinylidene fluoride (B91410) (PVDF)[5]

  • Solvent: N-methyl-2-pyrrolidone (NMP)[5]

  • Working Electrode Substrate: Stainless steel foil, nickel foam, or Indium Tin Oxide (ITO) coated glass.[5][6]

  • Electrolyte: e.g., 1 M LiClO₄ in propylene (B89431) carbonate (PC) for non-aqueous measurements or 1 M H₂SO₄ for aqueous measurements.[6][7]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) for aqueous systems or a silver wire pseudo-reference for non-aqueous systems.[8]

  • Counter Electrode: Platinum wire or graphite (B72142) rod.[9]

  • Equipment: Potentiostat/Galvanostat, electrochemical cell, argon- or nitrogen-filled glovebox (for non-aqueous systems).

3.2. Working Electrode Preparation

  • Slurry Preparation: Prepare a slurry by mixing the NbO active material, carbon black, and PVDF binder in a weight ratio of approximately 70:20:10.[5]

  • Mixing: Add NMP solvent to the mixture and stir or grind in a mortar and pestle until a homogeneous slurry is formed.[5]

  • Coating: Coat the resulting slurry onto the chosen substrate (e.g., stainless steel foil) using a doctor blade or by drop-casting to achieve a uniform thickness.[5]

  • Drying: Dry the coated electrode in a vacuum oven at approximately 80-120°C for 12-24 hours to completely remove the NMP solvent.[5]

3.3. Electrochemical Cell Setup

  • Assemble the electrochemical cell using a three-electrode configuration.[10]

  • Place the prepared NbO electrode as the working electrode.

  • Insert the reference electrode (e.g., Ag/AgCl) and the counter electrode (e.g., platinum wire).

  • Fill the cell with the chosen electrolyte, ensuring the electrodes are sufficiently immersed.

  • For non-aqueous systems, the entire assembly should be performed inside a glovebox under an inert atmosphere to prevent interference from oxygen and moisture.[8]

3.4. Cyclic Voltammetry Measurement

  • Connect the electrodes to the potentiostat.

  • Set the CV parameters. A typical starting point would be:

    • Potential Window: -1.0 V to 1.2 V (for aqueous systems)[7] or a relevant range for the specific redox couple under investigation (e.g., below 1.0 V vs Li/Li⁺ for lithium-ion insertion).[1]

    • Scan Rate: 50 mV/s. This can be varied (e.g., 50, 75, 100 mV/s) to investigate the kinetics of the reaction.[2][6]

    • Number of Cycles: 3-5 cycles to observe the stability and evolution of the electrochemical response.

  • Run the experiment and record the resulting voltammogram (current vs. potential plot).

Data Presentation

The quantitative data obtained from the cyclic voltammograms should be summarized for clear analysis and comparison. The table below presents representative parameters for niobium oxide-based materials. Note that specific values are highly dependent on the exact oxide phase, electrode preparation, and electrolyte system used.

ParameterSymbolUndoped Nb₂O₅ Film[6]Li⁺ Doped Nb₂O₅ Film[6]NbO (vs Li/Li⁺)[1]UnitDescription
Cathodic Peak PotentialEpc~ -1.0~ -1.0< 1.0VPotential at which reduction is maximal.
Anodic Peak PotentialEpa--< 1.0VPotential at which oxidation is maximal.
Cathodic Peak Currentipc-0.18-0.35-mA/cm²Maximum cathodic current.
Anodic Peak Currentipa---mA/cm²Maximum anodic current.
Reversible Capacity---~67mAh/gCharge storage capacity after multiple cycles.
Diffusion Coefficient (Nb⁵⁺)D3.57 x 10⁻⁶ (in molten salt at 950°C)[2]--cm²/sMeasure of ion diffusion rate.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the cyclic voltammetry analysis of NbO.

G cluster_prep Electrode Preparation cluster_exp CV Experiment cluster_analysis Data Analysis A Mix NbO, Carbon Black, & PVDF (70:20:10) B Add NMP Solvent to form Slurry A->B C Coat Slurry onto Substrate B->C D Dry Electrode in Vacuum Oven C->D E Assemble 3-Electrode Cell (WE, RE, CE) D->E F Add Electrolyte E->F G Connect to Potentiostat F->G H Set CV Parameters (Potential Window, Scan Rate) G->H I Run Measurement H->I J Record Voltammogram (Current vs. Potential) I->J K Identify Peak Potentials (Epa, Epc) J->K L Analyze Peak Currents & Shapes K->L M Summarize Data L->M

Workflow for CV analysis of this compound.

5.2. Niobium Oxide Redox Processes

This diagram illustrates the multi-step reduction process that niobium oxides can undergo during a cathodic scan in cyclic voltammetry, as described in the literature for higher oxidation states.

G cluster_oxidation Oxidation States cluster_key Process Nb5 Nb(V) Nb4 Nb(IV) Nb5->Nb4 +e⁻ Nb2 Nb(II) Nb4->Nb2 +2e⁻ Nb0 Nb(0) Nb2->Nb0 +2e⁻ key Cathodic Scan (Reduction)

Generalized multi-step reduction pathway for niobium oxides.

References

Application Notes and Protocols for the Synthesis of NbO/Graphene Composites for Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium monoxide (NbO) has emerged as a promising anode material for high-performance lithium-ion batteries (LIBs) due to its high theoretical capacity, excellent electronic conductivity, and structural stability during cycling. When composited with graphene, the resulting NbO/graphene nano-architectures exhibit synergistic effects that further enhance electrochemical performance. Graphene provides a highly conductive and mechanically robust scaffold, which facilitates rapid electron and ion transport while accommodating the volume changes of NbO nanoparticles during lithiation and delithiation. This document provides detailed protocols for the synthesis of NbO/graphene composites, summarizes their electrochemical performance, and presents visual workflows and mechanistic diagrams. While specific protocols for NbO/graphene are not abundantly available in the literature, the following procedures are based on well-established hydrothermal and solvothermal methods for synthesizing other metal oxide/graphene composites for battery applications.[1][2][3]

Data Presentation

The following tables summarize the synthesis parameters and electrochemical performance of analogous metal oxide/graphene composites, which can serve as a benchmark for the development of NbO/graphene materials.

Table 1: Synthesis Parameters for Metal Oxide/Graphene Composites via Hydrothermal/Solvothermal Methods

Metal OxidePrecursorsGraphene SourceSolventTemperature (°C)Time (h)Reference
NiONi(NO₃)₂·6H₂O, UreaGraphene Oxide (GO)Water18012[2][3]
Fe₃O₄FeCl₃·6H₂O, Sodium Acetate, Ethylene (B1197577) GlycolGraphene Oxide (GO)Ethylene Glycol20010[4]
Nb₂O₅Niobium Oxalate, Hydrazine (B178648) Hydrate (B1144303)Graphene Oxide (GO)Water/Ethanol (B145695)18024[5]

Table 2: Electrochemical Performance of Metal Oxide/Graphene Composite Anodes

Composite MaterialInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹) @ Current Density (mA g⁻¹)Cycle LifeCoulombic Efficiency (%)Reference
NiO/rGO~11001068 after 100 cycles @ 100>100 cycles~99[6]
Fe₃O₄/rGO~1200~910 after 134 cycles @ 100>134 cycles>98[4]
Nb₂O₅/rGO~250~200 after 50 cycles @ 100>50 cycles~99[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NbO/Graphene Composite

This protocol describes a general procedure for the synthesis of NbO nanoparticles anchored on reduced graphene oxide (rGO) sheets via a one-pot hydrothermal method.

1. Materials:

  • Graphene Oxide (GO) dispersion

  • Niobium(V) chloride (NbCl₅) or other suitable niobium precursor

  • Hydrazine hydrate (N₂H₄·H₂O) or another reducing agent

  • Deionized (DI) water

  • Ethanol

2. Procedure:

  • Preparation of GO Dispersion: Disperse a known amount of graphene oxide in deionized water to form a stable dispersion (e.g., 1 mg/mL) through ultrasonication for 1-2 hours.

  • Precursor Addition: In a separate beaker, dissolve the niobium precursor in a suitable solvent (e.g., ethanol for NbCl₅). Add this solution dropwise to the graphene oxide dispersion under vigorous stirring.

  • Reduction and Hydrolysis: Add a reducing agent, such as hydrazine hydrate, to the mixture. The reducing agent serves to both reduce the graphene oxide to rGO and facilitate the formation of niobium oxide nanoparticles.

  • Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 12-24 hours).

  • Product Collection and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final NbO/rGO composite in a vacuum oven at 60-80 °C overnight.

  • Annealing (Optional): To improve the crystallinity of NbO and further reduce the graphene oxide, the dried powder can be annealed in a tube furnace under an inert atmosphere (e.g., Ar/H₂) at a temperature ranging from 400-600 °C for 1-2 hours.

Protocol 2: Solvothermal Synthesis of NbO/Graphene Composite

This protocol outlines a solvothermal approach, which is similar to the hydrothermal method but utilizes a non-aqueous solvent. This can offer better control over the nanoparticle size and morphology.

1. Materials:

  • Graphene Oxide (GO)

  • Niobium(V) ethoxide (Nb(OEt)₅) or other organometallic niobium precursor

  • Ethylene glycol or other high-boiling point organic solvent

  • Deionized (DI) water (for hydrolysis)

2. Procedure:

  • Preparation of GO Dispersion: Disperse graphene oxide in the chosen organic solvent (e.g., ethylene glycol) via ultrasonication.

  • Precursor Addition: Add the niobium precursor to the GO dispersion under stirring in an inert atmosphere to prevent premature hydrolysis.

  • Controlled Hydrolysis: Add a small, controlled amount of deionized water to the mixture to initiate the hydrolysis of the niobium precursor, leading to the formation of niobium oxide nuclei on the graphene oxide sheets.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat it to a specific temperature (e.g., 200 °C) for a set duration (e.g., 10-20 hours).

  • Product Collection and Washing: Follow the same collection and washing steps as described in the hydrothermal protocol, using the appropriate solvent for washing.

  • Drying and Annealing: Dry the product in a vacuum oven and perform an optional annealing step as described previously.

Electrode Preparation and Electrochemical Characterization
  • Slurry Preparation: Prepare a slurry by mixing the active material (NbO/graphene composite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10 in an N-methyl-2-pyrrolidone (NMP) solvent.

  • Electrode Casting: Cast the slurry onto a copper foil current collector using a doctor blade and dry it in a vacuum oven at 120 °C for 12 hours.

  • Cell Assembly: Assemble CR2032 coin-type half-cells in an argon-filled glovebox using the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a polypropylene (B1209903) membrane as the separator, and a 1 M LiPF₆ solution in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v) as the electrolyte.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV tests at a scan rate of 0.1 mV s⁻¹ between 0.01 and 3.0 V vs. Li/Li⁺ to investigate the electrochemical reactions.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at various current densities (C-rates) to evaluate the specific capacity, cycling stability, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer kinetics.

Visualizations

Synthesis_Workflow cluster_hydrothermal Hydrothermal Synthesis GO_dispersion Graphene Oxide Dispersion Mixing Mixing & Stirring GO_dispersion->Mixing Nb_precursor Niobium Precursor Solution Nb_precursor->Mixing Reduction Addition of Reducing Agent Mixing->Reduction Hydrothermal Hydrothermal Reaction (180°C, 12-24h) Reduction->Hydrothermal Washing Washing & Centrifugation Hydrothermal->Washing Drying Vacuum Drying Washing->Drying Annealing Optional Annealing Drying->Annealing Final_Product NbO/rGO Composite Annealing->Final_Product

Caption: Workflow for the hydrothermal synthesis of NbO/graphene composites.

Mechanism_Diagram cluster_electrode NbO/Graphene Anode cluster_electrolyte Electrolyte NbO NbO Nanoparticle Graphene Graphene Sheet NbO->Graphene Structural Support Graphene->NbO Conductive Network Li_ion Li+ Li_ion->NbO Insertion/ Extraction electron e- electron->Graphene Fast Transport

Caption: Mechanism of enhanced electrochemical performance in NbO/graphene composites.

References

Application Note: Measuring the Electrical Conductivity of Niobium Oxide (NbOₓ) Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

This document provides detailed protocols for measuring the electrical conductivity of Niobium Oxide (NbOₓ) thin films. It covers the most common and reliable techniques, sample preparation, and data analysis.

Introduction

Niobium oxide (NbOₓ) films are gaining significant attention for their potential applications in advanced electronic devices, such as resistive switching memories (memristors) and energy storage systems.[1] The electrical conductivity of these films is a critical parameter that dictates their performance and is highly dependent on factors like stoichiometry (the ratio of niobium to oxygen), crystallinity, and film thickness.[2][3] Accurate and reproducible measurement of conductivity is therefore essential for material characterization and device optimization.

This application note details two primary methods for determining the electrical conductivity of thin films: the Four-Probe Method and the Van der Pauw Method.[4][5]

Measurement Principles

Standard two-probe resistance measurements are often inaccurate for thin films due to the significant contribution of contact resistance between the probes and the material. Four-point probe techniques are designed to overcome this limitation.[4][6] In a four-point measurement, two outer probes are used to source a current, while two inner probes measure the voltage drop across a portion of the sample.[6][7] Since the voltage measurement circuit has a very high impedance, negligible current flows through the voltage probes, effectively eliminating the influence of contact resistance.[4]

Four-Probe Method (Collinear Array)

This is the most common technique for measuring the resistivity of uniform thin films.[8][9] It employs four equally spaced, collinear probes that are brought into contact with the film's surface.[6] A constant current (I) is passed through the two outer probes, and the resulting voltage difference (V) is measured between the two inner probes.[8]

Van der Pauw Method

The Van der Pauw method is a powerful technique for measuring the sheet resistance of a sample of any arbitrary shape.[10] This method is particularly useful for small or irregularly shaped films. It requires four small ohmic contacts to be placed on the perimeter of the sample.[10][11] The method's strength lies in its flexibility, provided the sample is of uniform thickness, is solid (contains no holes), and the contacts are sufficiently small and placed on the edge.[10][12]

Experimental Workflow

The general process for measuring the electrical conductivity of NbOₓ films involves sample preparation, setting up the measurement apparatus, performing the electrical measurements, and finally, calculating the conductivity from the acquired data.

Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Prep NbOₓ Film Deposition (e.g., Sputtering, PLD) Contact Create Ohmic Contacts (if necessary) Setup Configure Measurement Setup (Four-Probe or Van der Pauw) Contact->Setup MeasureV Apply Current (I) & Measure Voltage (V) Setup->MeasureV MeasureT Measure Film Thickness (t) MeasureV->MeasureT CalcR Calculate Sheet Resistance (Rₛ) MeasureT->CalcR CalcRho Calculate Resistivity (ρ) ρ = Rₛ * t CalcR->CalcRho CalcSigma Calculate Conductivity (σ) σ = 1 / ρ CalcRho->CalcSigma Four_Probe_Setup Four-Probe Measurement Setup cluster_equipment Instrumentation cluster_probe Probe Head & Sample SMU Source Measure Unit (SMU) p1 SMU->p1  I+ p2 SMU->p2  V+ p3 p3->SMU  V- p4 p4->SMU  I- l1 Probe 1 l2 Probe 2 l3 Probe 3 l4 Probe 4 Sample NbOₓ Film on Substrate VDP_Setup Van der Pauw Measurement Setup cluster_equipment Instrumentation cluster_sample Sample with Contacts SMU Source Measure Unit (SMU) c1 SMU->c1  I+ c4 SMU->c4  V+ Sample NbOₓ Film c2 c2->SMU  I- c3 c3->SMU  V- l1 1 l2 2 l3 3 l4 4

References

Troubleshooting & Optimization

Technical Support Center: Controlling Oxygen Vacancies in Niobium(II) Oxide (NbO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on controlling oxygen vacancies in Niobium(II) Oxide (NbO).

Troubleshooting Guide

Controlling oxygen vacancies in NbO can be a nuanced process. Below is a guide to common issues, their probable causes, and potential solutions.

Problem Probable Cause(s) Suggested Solution(s)
Inconsistent or no formation of oxygen vacancies. 1. Annealing temperature is too low: Insufficient thermal energy to promote oxygen atom removal.[1][2] 2. Inappropriate annealing atmosphere: An oxygen-rich environment will hinder vacancy formation.[2] 3. Incorrect precursor materials or synthesis method: The starting materials or synthesis route may not be conducive to creating an oxygen-deficient structure.1. Increase annealing temperature: Gradually increase the temperature in increments of 50-100°C. 2. Use a reducing or inert atmosphere: Employ high-purity argon, nitrogen, or a forming gas (e.g., H₂/Ar mixture). A vacuum environment is also effective.[2][3] 3. Review synthesis protocol: Ensure the use of high-purity precursors and consider alternative synthesis methods known to produce oxygen vacancies.
Excessive reduction of NbO to metallic Nb. 1. Annealing temperature is too high: Can lead to the complete removal of oxygen. 2. Overly aggressive reducing atmosphere: A high concentration of reducing gas (e.g., H₂) can strip too much oxygen.[1]1. Decrease annealing temperature: Lower the temperature to a range suitable for NbO. 2. Adjust gas mixture: Reduce the concentration of the reducing gas in the forming gas mixture.
Difficulty in quantifying oxygen vacancy concentration. 1. Inappropriate characterization technique: Some methods may lack the sensitivity to detect or quantify vacancies accurately. 2. Incorrect interpretation of XPS data: Misinterpreting the O 1s spectra is a common issue. The peak around 531-532 eV is not a direct measure of oxygen vacancies.[4][5][6]1. Use multiple characterization techniques: Combine techniques like XPS, Electron Paramagnetic Resonance (EPR), and Raman spectroscopy for a comprehensive analysis.[7] 2. Proper XPS analysis: Focus on changes in the Nb valence state and shifts in the Fermi energy rather than relying solely on the O 1s spectrum for vacancy quantification.[5]
Poor reproducibility of results. 1. Fluctuations in experimental parameters: Small variations in temperature, pressure, gas flow rate, or annealing time can lead to different outcomes. 2. Sample contamination: Impurities can affect the formation and stability of oxygen vacancies.1. Precise control of parameters: Ensure all experimental conditions are tightly controlled and monitored. 2. Maintain a clean experimental setup: Use high-purity gases and ensure the annealing chamber is free from contaminants.
Unintended changes in material properties. 1. Oxygen vacancies affecting electronic structure: Vacancies can introduce defect states within the band gap, altering conductivity and optical properties.[8][9] 2. Structural distortions: The presence of vacancies can cause local lattice distortions.[10]1. Correlate vacancy concentration with properties: Systematically vary the oxygen vacancy concentration and measure the resulting changes in material properties to establish a relationship. 2. Perform detailed structural analysis: Use techniques like X-ray Diffraction (XRD) to monitor changes in the crystal structure.

Frequently Asked Questions (FAQs)

Q1: What are oxygen vacancies and why are they important in NbO?

A1: Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing.[11] In metal oxides like NbO, these vacancies can act as electron donors, creating localized states within the band gap.[8] This can significantly alter the material's electronic, optical, and catalytic properties.[1][9] For instance, increasing the concentration of oxygen vacancies can enhance electrical conductivity and provide active sites for catalytic reactions.[12][13]

Q2: What are the primary methods for creating and controlling oxygen vacancies in NbO?

A2: The most common methods include:

  • Thermal Annealing: Heating NbO in a controlled atmosphere (e.g., vacuum, inert gas like argon, or a reducing atmosphere like H₂/Ar) can promote the removal of oxygen atoms from the lattice.[2][14] The concentration of vacancies can be tuned by adjusting the temperature, time, and gas composition.[1]

  • Doping: Introducing foreign ions (dopants) into the NbO lattice can create charge imbalances that are compensated by the formation of oxygen vacancies.[15]

  • Chemical Reduction: Using strong reducing agents can chemically strip oxygen from the NbO surface.[1]

  • Ion Bombardment: Sputtering the surface with ions, such as Ar+, can physically remove oxygen atoms and create vacancies.

Q3: How can I characterize and quantify the concentration of oxygen vacancies?

A3: A multi-technique approach is recommended for accurate characterization:

  • X-ray Photoelectron Spectroscopy (XPS): While the O 1s spectrum can be misleading, XPS is crucial for observing changes in the oxidation state of niobium (e.g., the emergence of Nb⁴⁺ or other reduced states), which is an indirect indicator of oxygen vacancies.[4][5]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is highly sensitive to unpaired electrons and can directly detect the signals from electrons trapped at oxygen vacancies.[7]

  • Raman Spectroscopy: The presence of oxygen vacancies can induce changes in the Raman vibrational modes of the material.

  • Photoluminescence (PL) Spectroscopy: Oxygen vacancies can create defect-related energy levels that lead to characteristic PL emissions.

Q4: How does the annealing atmosphere affect oxygen vacancy formation?

A4: The annealing atmosphere plays a critical role:

  • Inert Atmosphere (e.g., Ar, N₂): Annealing in an inert gas at elevated temperatures can facilitate the removal of lattice oxygen.[14]

  • Reducing Atmosphere (e.g., H₂/Ar): The presence of a reducing gas like hydrogen actively removes oxygen by forming water, which can create a higher concentration of vacancies at lower temperatures compared to an inert atmosphere.[1]

  • Vacuum: A high vacuum environment also promotes the out-diffusion of oxygen from the lattice.[3]

  • Oxygen Atmosphere: Annealing in an oxygen-containing atmosphere will have the opposite effect, filling existing vacancies and potentially leading to a more stoichiometric material.

Q5: Can doping be used to control oxygen vacancies in NbO?

A5: Yes, doping is an effective strategy. When a dopant ion with a different valence state replaces a niobium ion in the lattice, the material must maintain charge neutrality. This charge compensation can occur through the formation of oxygen vacancies.[15] The choice of dopant and its concentration can be used to systematically control the vacancy concentration.

Quantitative Data on Experimental Parameters

The following table summarizes typical experimental parameters for creating oxygen vacancies in niobium-based oxides. Note that specific conditions for NbO may need to be optimized.

MethodMaterial SystemTemperature (°C)AtmosphereDurationKey Findings/Observations
Thermal Annealing Nb₂O₅200Vacuum1 hourSlight reduction of the Nb₂O₅ layer.[3]
Thermal Annealing Nb₂O₅340Vacuum5 hoursElimination of the Nb₂O₅ layer.[16]
Thermal Annealing VO₂ Thin Films450Ar (44-100 Pa)2 hoursIncreased oxygen vacancies with increasing Ar pressure.[14]
Doping Fe₀.₇₅Cu₀.₂₅NbO₄SynthesisSolid-state reaction-Substitution of Fe³⁺ with Cu²⁺ induces oxygen vacancies.[17]

Experimental Protocols

Protocol 1: Creation of Oxygen Vacancies by Thermal Annealing in a Reducing Atmosphere

This protocol describes a general procedure for creating oxygen vacancies in NbO powder via thermal annealing.

1. Sample Preparation: a. Place a known quantity of high-purity NbO powder in an alumina (B75360) boat. b. Position the boat in the center of a quartz tube furnace.

2. Furnace Setup and Purging: a. Seal the tube furnace and connect it to a gas handling system and a vacuum pump. b. Purge the tube with high-purity argon gas for at least 30 minutes to remove any residual air and moisture.

3. Annealing Process: a. While maintaining a gentle argon flow, begin heating the furnace to the desired temperature (e.g., starting at 400°C and optimizing as needed). A typical ramp rate is 5-10°C/minute. b. Once the target temperature is reached, switch the gas flow to a forming gas mixture (e.g., 5% H₂ in Ar). c. Hold the sample at the target temperature for the desired duration (e.g., 1-4 hours).

4. Cooling and Sample Recovery: a. After the annealing period, switch the gas flow back to pure argon. b. Turn off the furnace and allow the sample to cool naturally to room temperature under the argon atmosphere. c. Once cooled, turn off the gas flow and carefully remove the sample for characterization.

Protocol 2: Characterization of Oxygen Vacancies using XPS

This protocol outlines the steps for analyzing NbO samples for oxygen vacancies using XPS.

1. Sample Preparation: a. Mount the NbO sample (powder or thin film) on a sample holder using conductive carbon tape. b. Ensure the sample surface is clean and free of contaminants. If necessary, a gentle in-situ sputtering with low-energy Ar⁺ ions can be performed, but be aware that this can also create vacancies.

2. Instrument Setup: a. Load the sample into the XPS ultra-high vacuum chamber. b. Use a monochromatic Al Kα or Mg Kα X-ray source. c. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

3. Data Acquisition: a. Acquire a survey spectrum to identify all elements present on the surface. b. Perform high-resolution scans of the Nb 3d and O 1s regions. Use a small pass energy to achieve high resolution.

4. Data Analysis: a. Nb 3d Spectrum: Deconvolute the Nb 3d peaks to identify different oxidation states of niobium. The presence of lower oxidation states (e.g., Nb⁴⁺, Nb²⁺) in addition to the expected state for stoichiometric NbO can indicate the presence of oxygen vacancies. b. O 1s Spectrum: While direct quantification from the O 1s peak is not recommended, it can provide qualitative information. The main peak corresponds to lattice oxygen, while higher binding energy shoulders may be related to surface hydroxyl groups or other species, not necessarily vacancies.[5][6] c. Valence Band Spectrum: Analyze the valence band region near the Fermi level. The formation of oxygen vacancies can introduce defect states that appear as new features in this region.

Visualizations

experimental_workflow Experimental Workflow for Oxygen Vacancy Control cluster_synthesis Synthesis cluster_control Vacancy Control cluster_characterization Characterization cluster_analysis Analysis & Correlation synthesis NbO Synthesis annealing Thermal Annealing (Temp, Atmosphere, Time) synthesis->annealing doping Doping (Dopant, Concentration) synthesis->doping xps XPS annealing->xps epr EPR annealing->epr pl PL annealing->pl other_char Other Techniques annealing->other_char doping->xps doping->epr doping->pl doping->other_char analysis Correlate Vacancy Concentration with Material Properties xps->analysis epr->analysis pl->analysis other_char->analysis

Caption: Workflow for creating and analyzing oxygen vacancies in NbO.

logical_relationships Parameter Effects on Oxygen Vacancies temp Annealing Temperature vacancies Oxygen Vacancy Concentration temp->vacancies + time Annealing Time time->vacancies + atmosphere Reducing Atmosphere atmosphere->vacancies + dopant Dopant Concentration dopant->vacancies + conductivity Electronic Conductivity vacancies->conductivity + catalysis Catalytic Activity vacancies->catalysis +

Caption: Key parameters influencing oxygen vacancy concentration.

signaling_pathway Impact of Oxygen Vacancies on Catalytic Activity vacancies Oxygen Vacancy (Ov) electrons Localized Electrons vacancies->electrons sites Active Surface Sites vacancies->sites activation Lowered Activation Energy Barrier electrons->activation adsorption Enhanced Reactant Adsorption sites->adsorption performance Increased Catalytic Performance adsorption->performance activation->performance

Caption: How oxygen vacancies can enhance catalytic performance.

References

Technical Support Center: Enhancing NbO Thin Film Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the adhesion of Niobium Oxide (NbO) thin films to various substrates. Below you will find troubleshooting guides for common adhesion-related problems and a list of frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the deposition and post-treatment of NbO thin films.

Issue 1: Film Delamination or Peeling

Question: My NbO thin film is peeling or delaminating from the substrate. What are the potential causes and how can I resolve this?

Answer: Film delamination is a common adhesion failure mode and can be attributed to several factors, primarily related to substrate cleanliness, internal stress within the film, and the interfacial properties between the film and the substrate.[1][2]

Troubleshooting Steps:

  • Substrate Surface Preparation: The condition of the substrate surface is a critical factor in achieving good adhesion.[1] A contaminated surface will create a weak boundary layer, preventing a strong bond from forming.

    • Action: Implement a thorough substrate cleaning procedure. This may include ultrasonic cleaning in a sequence of solvents (e.g., acetone (B3395972), isopropanol) and rinsing with deionized water. For tenacious organic residues, consider a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) for suitable substrates.

    • Advanced Cleaning: For achieving an atomically clean surface, in-situ cleaning techniques are highly effective.[3]

      • Plasma Treatment: Utilize an in-situ plasma treatment prior to deposition. An oxygen plasma can effectively remove organic contaminants, while an argon plasma can remove native oxide layers and create a more reactive surface for film nucleation.

      • Substrate Heating: Heating the substrate in a vacuum can help desorb contaminants and, in some cases, dissolve native oxide layers.[3]

  • Internal Stress Management: High internal stress, either compressive or tensile, can exceed the adhesive force and cause the film to peel off.[1]

    • Action: Optimize deposition parameters to minimize stress.

      • Deposition Pressure: Adjust the working pressure during sputtering. Higher pressures can lead to more porous films with lower stress, but this may also affect other film properties.

      • Deposition Rate: A very high deposition rate can sometimes lead to increased stress. Experiment with lower deposition rates.

      • Substrate Temperature: Depositing on a heated substrate can increase adatom mobility, leading to a denser film structure and potentially lower stress.

  • Adhesion-Promoting Interlayer: For substrates where direct adhesion of NbO is challenging, an intermediate adhesion layer can be employed.

    • Action: Deposit a thin (a few nanometers) layer of a material known to adhere well to both the substrate and the NbO film. Common adhesion layers for oxides include titanium (Ti) or chromium (Cr).

Issue 2: Film Cracking

Question: My NbO thin film appears cracked after deposition or post-deposition annealing. What is causing this and how can I prevent it?

Answer: Cracking in thin films is often a result of high internal stress, particularly tensile stress, or a significant mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate, especially after annealing.[4]

Troubleshooting Steps:

  • Reduce Film Thickness: Thicker films are more prone to cracking due to the larger volume available for stress accumulation.

    • Action: If your application allows, reduce the total thickness of the NbO film. A general guideline is that films under 0.5 microns are less susceptible to cracking issues unless there is a severe CTE mismatch.[4]

    • Multi-layer Deposition: Instead of depositing a single thick layer, deposit multiple thinner layers, with an annealing step after each deposition.[4] This can help to manage the stress in each layer.

  • Control Annealing Parameters: Rapid heating and cooling rates during annealing can induce thermal stress.

    • Action:

      • Ramp Rates: Use slower ramp-up and cool-down rates during the annealing process to minimize thermal shock. A rate of 1-5°C per minute is often a good starting point.

      • Annealing Temperature: Ensure the annealing temperature is appropriate for the desired NbO phase without causing excessive stress. High temperatures can lead to significant grain growth, which can also contribute to stress.

  • Substrate Choice: The CTE mismatch between the NbO film and the substrate is a key factor.

    • Action: If possible, select a substrate with a CTE that is closely matched to that of niobium oxide.

  • Optimize Deposition Conditions: As with delamination, deposition parameters influence internal stress.

    • Action: Adjust deposition parameters such as working pressure and substrate temperature to reduce tensile stress in the as-deposited film.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring good adhesion of NbO thin films?

A1: The most critical factor is meticulous substrate surface preparation to ensure an atomically clean and reactive surface.[1][3] Following this, the management of internal stress through the optimization of deposition parameters is crucial.

Q2: How does substrate temperature during deposition affect adhesion?

A2: Increasing the substrate temperature during deposition generally improves adhesion. It provides more energy to the depositing atoms (adatoms), increasing their surface mobility. This can lead to a denser, more stable film structure with a stronger interface with the substrate.[5]

Q3: Can the reactive gas flow rate in sputtering impact adhesion?

A3: Yes, in reactive sputtering of NbO, the oxygen flow rate is a critical parameter. An incorrect oxygen partial pressure can lead to the formation of different niobium oxide phases with varying properties, including internal stress and adhesion characteristics. It can also lead to "target poisoning," where an oxide layer forms on the sputtering target, which can destabilize the deposition process and affect film quality.[6][7]

Q4: What is a simple, qualitative test for checking the adhesion of my NbO film?

A4: The "tape test" is a common and simple qualitative method. A piece of pressure-sensitive tape (like Scotch tape) is firmly applied to the film and then rapidly peeled off. If the film remains intact on the substrate, it indicates good adhesion. If the film is removed with the tape, the adhesion is poor. While not quantitative, it's a quick way to identify significant adhesion problems.

Q5: Are there any specific substrates that are known to have poor adhesion with NbO?

A5: While NbO can be deposited on a variety of substrates, adhesion can be challenging on substrates with low surface energy or those that are chemically inert. For such substrates, surface modification techniques like plasma treatment or the use of an adhesion-promoting interlayer are highly recommended.

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation

This protocol describes a standard procedure for cleaning silicon or glass substrates prior to NbO thin film deposition.

  • Solvent Cleaning: a. Place the substrates in a beaker and ultrasonicate in acetone for 10-15 minutes. b. Transfer the substrates to a new beaker and ultrasonicate in isopropanol (B130326) for 10-15 minutes. c. Rinse the substrates thoroughly with deionized (DI) water. d. Dry the substrates with a nitrogen gun.

  • In-situ Plasma Treatment (if available): a. Load the cleaned and dried substrates into the deposition chamber. b. Pump the chamber down to the desired base pressure (e.g., < 5 x 10-6 Torr). c. Introduce a controlled flow of oxygen gas. d. Strike a plasma and treat the substrates for 5-10 minutes to remove any remaining organic contaminants. e. Pump out the oxygen and introduce a controlled flow of argon gas. f. Strike an argon plasma and treat the substrates for 10-15 minutes to remove any native oxide layer and activate the surface. g. Proceed with the NbO deposition without breaking the vacuum.

Protocol 2: Post-Deposition Annealing for NbO Films

This protocol outlines a general procedure for annealing as-deposited amorphous NbO films to promote crystallization and potentially improve adhesion.

  • Sample Placement: Place the substrate with the as-deposited NbO film in a tube furnace or a rapid thermal annealing (RTA) system.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen or argon) or perform the annealing under vacuum to prevent further oxidation.

  • Heating Cycle: a. Set the desired annealing temperature. For crystallization of NbO phases, temperatures in the range of 600-800°C are often used. b. Set a slow ramp-up rate, for example, 5°C/minute, to minimize thermal stress.

  • Dwell Time: Hold the temperature at the setpoint for a specific duration, typically ranging from 30 minutes to a few hours, depending on the desired film properties.

  • Cooling Cycle: a. After the dwell time, allow the furnace to cool down slowly to room temperature. A natural cooling rate or a controlled ramp-down of 5°C/minute is recommended. b. Avoid rapid cooling, as this can introduce significant thermal stress and lead to cracking or delamination.

Quantitative Data Summary

ParameterRecommended Range/ValueEffect on Adhesion
Substrate Cleaning
Plasma TreatmentO₂ plasma: 5-10 min; Ar plasma: 10-15 minRemoves organic contaminants and native oxides, creating a clean and reactive surface for improved film nucleation and bonding.
Deposition Parameters
Base Pressure< 5 x 10⁻⁶ TorrMinimizes incorporation of impurities from the residual gas into the film, which can create a weak interface.
Working Pressure1 - 20 mTorr (Sputtering)Influences the energy of sputtered particles and the density of the film. Lower pressure can lead to higher adatom energy and denser films, which may increase stress. Higher pressure can result in more porous films with lower stress. An optimal pressure needs to be found for a balance between density and stress.
Substrate TemperatureRoom Temperature to 600°CHigher temperatures generally improve adhesion by increasing adatom mobility, leading to a more stable film structure and a stronger film-substrate interface.
Film Thickness< 500 nmThicker films are more susceptible to cracking and delamination due to higher accumulated internal stress.[4]
Post-Deposition
Annealing Temperature600 - 800°CCan relieve stress and improve crystallinity. However, a large CTE mismatch between the film and substrate can lead to increased stress and adhesion failure upon cooling.
Annealing Ramp Rate1 - 5 °C/minSlow heating and cooling rates minimize thermal shock and reduce the risk of cracking and delamination.

Visualizations

Troubleshooting_Workflow start Start: Poor NbO Film Adhesion issue Identify Failure Mode start->issue delamination Delamination / Peeling issue->delamination Peeling cracking Cracking issue->cracking Cracks sub_prep Improve Substrate Preparation - Solvent Cleaning - Plasma Treatment delamination->sub_prep reduce_thickness Reduce Film Thickness - Single Layer < 500 nm - Multi-layer Approach cracking->reduce_thickness stress_manage Manage Internal Stress - Optimize Deposition Pressure - Adjust Deposition Rate - Use Substrate Heating sub_prep->stress_manage adhesion_layer Use Adhesion Layer (e.g., Ti, Cr) stress_manage->adhesion_layer re_evaluate Re-evaluate Adhesion adhesion_layer->re_evaluate annealing_control Control Annealing - Slow Ramp Rates - Optimize Temperature reduce_thickness->annealing_control substrate_choice Select CTE-matched Substrate annealing_control->substrate_choice substrate_choice->re_evaluate re_evaluate->issue No, try other path success Adhesion Improved re_evaluate->success Yes

Caption: Troubleshooting workflow for poor NbO thin film adhesion.

Experimental_Workflow sub_cleaning 1. Substrate Cleaning (Solvents + DI Water) plasma 2. In-situ Plasma Treatment (O2 then Ar) sub_cleaning->plasma deposition 3. NbO Deposition (Reactive Sputtering) plasma->deposition annealing 4. Post-Deposition Annealing (Controlled Ramp & Dwell) deposition->annealing characterization 5. Characterization (Adhesion, Structure, etc.) annealing->characterization

Caption: Experimental workflow for depositing adherent NbO thin films.

References

Technical Support Center: Niobium(II) Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for niobium(II) oxide (NbO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of NbO.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (NbO)?

A1: this compound is typically synthesized through the reduction of higher niobium oxides, most commonly niobium pentoxide (Nb₂O₅). The two main industrial-scale methods are:

  • Comproportionation Reaction: This involves reacting niobium pentoxide (Nb₂O₅) with niobium metal (Nb) at high temperatures in an arc furnace. The reaction is: Nb₂O₅ + 3Nb → 5NbO.

  • Carbothermal Reduction: This method uses carbon as a reducing agent to reduce Nb₂O₅. This is often a two-step process where Nb₂O₅ is first reduced to niobium carbide (NbC) and then reacted with Nb₂O₅ to yield NbO. The reactions are: Nb₂O₅ + 7C → 2NbC + 5CO, followed by 5NbC + Nb₂O₅ → 7Nb + 5CO. While this process can produce niobium metal, controlling the stoichiometry can yield NbO.

  • Hydrogen Reduction: Niobium pentoxide can be reduced with hydrogen (H₂) at high temperatures. However, this process requires careful control to stop the reduction at the NbO stage, as further reduction to niobium metal is possible.[1]

Q2: Why is it challenging to obtain pure, single-phase NbO?

A2: The synthesis of pure, single-phase NbO is challenging due to several factors:

  • Multiple Oxidation States: Niobium can exist in several oxidation states, including +5 (Nb₂O₅), +4 (NbO₂), +2 (NbO), and 0 (Nb metal). It is difficult to completely reduce Nb₂O₅ to NbO without forming other oxides or over-reducing to the metal.[2]

  • Polymorphism of Nb₂O₅: Niobium pentoxide exists in over 15 different structural phases, and the starting phase can influence the reduction process.[3]

  • High Temperatures Required: The reduction processes typically require very high temperatures (often above 1700 °C), which can lead to sintering and particle growth, affecting the material's properties.[4]

  • Atmosphere Control: The reaction atmosphere must be carefully controlled (e.g., vacuum or inert gas) to prevent re-oxidation or the formation of undesired byproducts.

Q3: What are the key challenges in scaling up NbO synthesis from the lab to an industrial setting?

A3: Scaling up NbO synthesis presents several significant challenges:

  • Homogeneity: Ensuring uniform mixing of reactants (e.g., Nb₂O₅ and Nb powder) and consistent heat distribution in a large-scale reactor is difficult.

  • Process Control: Maintaining precise control over temperature, pressure, and atmosphere in a large industrial furnace is more complex than in a laboratory setting.

  • Material Handling: Fine powders of niobium oxides can be difficult to handle and may pose safety risks (e.g., dust explosion).

  • Cost-Effectiveness: The high temperatures required for the reduction process translate to high energy consumption, which can be a major cost factor at an industrial scale.

  • Reproducibility: Achieving batch-to-batch consistency in terms of phase purity, particle size, and morphology can be challenging.

Troubleshooting Guides

Issue 1: Incomplete Reduction of Nb₂O₅

Symptom: The final product contains a mixture of NbO and higher niobium oxides (NbO₂ and/or Nb₂O₅), as identified by X-ray diffraction (XRD).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Temperature Increase the reaction temperature in increments of 50 °C. Monitor the phase composition of the product at each step. Note that temperatures above 1700 °C are often required for complete reduction.
Inadequate Reaction Time Extend the duration of the high-temperature treatment. For solid-state reactions, diffusion can be slow, requiring longer times for the reaction to go to completion.
Non-uniform Reactant Mixing Improve the mixing of the precursor powders (e.g., Nb₂O₅ and Nb metal). For large batches, consider using a V-blender or other industrial-scale powder mixing equipment.
Presence of Oxidizing Agents Ensure a high-purity inert atmosphere (e.g., argon) or a sufficiently high vacuum to prevent re-oxidation of the product. Check for leaks in the furnace system.
Issue 2: Over-reduction to Niobium Metal

Symptom: XRD analysis shows the presence of metallic niobium in the final product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Excess Reducing Agent Carefully control the stoichiometry of the reactants. For comproportionation, ensure the correct molar ratio of Nb₂O₅ to Nb. For carbothermal or hydrogen reduction, precisely meter the amount of reducing agent.
Excessively High Temperature While high temperatures are necessary, excessively high temperatures can favor the formation of metallic niobium. Optimize the temperature to achieve complete reduction to NbO without further reduction.
Prolonged Reaction Time Similar to temperature, an overly long reaction time can lead to over-reduction. Experiment with shorter reaction durations.
Issue 3: Poor Control over Particle Size and Morphology

Symptom: The final NbO product has a wide particle size distribution or inconsistent morphology, leading to variations in performance.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sintering at High Temperatures High temperatures can cause particles to fuse together (sinter), leading to larger, agglomerated particles. Consider using a lower synthesis temperature if possible, or a shorter reaction time. Alternatively, a post-synthesis milling step may be necessary.
Inappropriate Precursor Morphology The particle size and morphology of the starting materials (e.g., Nb₂O₅) can influence the final product. Using precursors with a controlled particle size can lead to a more uniform final product.
Lack of Capping Agents (in wet-chemical methods) For solution-phase synthesis methods (less common for NbO but used for other niobium oxides), the use of surfactants or capping agents can help control particle growth and morphology.[5]

Experimental Protocols

Protocol 1: High-Temperature Comproportionation of Nb₂O₅ and Nb

This protocol is a common method for producing high-purity NbO.

Materials:

  • Niobium pentoxide (Nb₂O₅) powder (high purity)

  • Niobium (Nb) metal powder (high purity)

Equipment:

  • High-temperature vacuum or inert atmosphere furnace (e.g., arc furnace)

  • Powder blender

  • Pellet press

  • Mortar and pestle or milling equipment

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of Nb₂O₅ and Nb powder for the reaction: Nb₂O₅ + 3Nb → 5NbO.

  • Mixing: Thoroughly mix the powders in the correct stoichiometric ratio using a powder blender to ensure homogeneity.

  • Pelletizing: Press the mixed powder into pellets to ensure good contact between the reactants.

  • Reaction: Place the pellets in the furnace. Evacuate the furnace to a high vacuum or purge with a high-purity inert gas (e.g., argon). Heat the furnace to a temperature greater than 1700 °C. The exact temperature and time will need to be optimized for the specific setup.

  • Cooling: After the reaction is complete, cool the furnace to room temperature under vacuum or inert atmosphere.

  • Crushing: Remove the resulting NbO solid and crush it into a powder using a mortar and pestle or milling equipment.

  • Characterization: Analyze the final product using techniques such as XRD to confirm the phase purity and SEM to examine the particle morphology.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction High-Temperature Reaction cluster_post_processing Post-Processing & Analysis start Start calculate Calculate Stoichiometry (Nb₂O₅ + 3Nb) start->calculate 1. mix Mix Powders calculate->mix 2. pelletize Press into Pellets mix->pelletize 3. react Heat > 1700°C in Vacuum/Inert Gas pelletize->react 4. cool Cool to Room Temp react->cool 5. crush Crush into Powder cool->crush 6. analyze Characterize (XRD, SEM) crush->analyze 7. end_node End Product: NbO Powder analyze->end_node

Caption: Experimental workflow for the synthesis of NbO via high-temperature comproportionation.

troubleshooting_logic cluster_pure Pure NbO cluster_impure Impure Product cluster_solutions_oxides Solutions for Higher Oxides cluster_solutions_metal Solutions for Nb Metal start Analyze Product with XRD success Synthesis Successful start->success Single Phase NbO check_impurities Identify Impurities start->check_impurities Mixed Phases higher_oxides Higher Oxides (NbO₂, Nb₂O₅) check_impurities->higher_oxides NbO₂/Nb₂O₅ detected nb_metal Niobium Metal check_impurities->nb_metal Nb detected increase_temp Increase Temperature higher_oxides->increase_temp increase_time Increase Reaction Time higher_oxides->increase_time improve_mixing Improve Mixing higher_oxides->improve_mixing check_stoichiometry Verify Stoichiometry nb_metal->check_stoichiometry optimize_temp_time Optimize Temp/Time nb_metal->optimize_temp_time

Caption: Troubleshooting logic for common issues in NbO synthesis based on XRD analysis.

References

Technical Support Center: NbO Electrodes in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Niobium Oxide (NbO) electrodes in batteries.

Troubleshooting Guide

This guide addresses common issues encountered during the experimentation and cycling of NbO electrodes.

Issue 1: Rapid Capacity Fading in Early Cycles

Question: My NbO electrode is showing a significant drop in capacity within the first 50 cycles. What are the potential causes and how can I troubleshoot this?

Answer: Rapid initial capacity fade in NbO electrodes can stem from several factors, primarily related to the electrode material itself, the electrolyte, and the formation of the Solid Electrolyte Interphase (SEI).

Possible Causes and Troubleshooting Steps:

  • Unstable Solid Electrolyte Interphase (SEI) Formation:

    • Problem: The initial cycles are crucial for the formation of a stable SEI layer on the anode surface. An unstable or excessively thick SEI consumes lithium ions irreversibly, leading to capacity loss.[1] This can be exacerbated by impurities in the electrolyte or on the electrode surface.

    • Troubleshooting:

      • Electrolyte Purity: Ensure the use of high-purity, low-water-content electrolyte. Water contamination can lead to the formation of hydrofluoric acid (HF), which attacks the electrode and degrades the SEI.

      • Formation Protocol: Employ a slow formation rate (e.g., C/20 or C/10) for the first few cycles. This allows for the formation of a more stable and uniform SEI layer.

      • Electrolyte Additives: Consider using electrolyte additives known to promote stable SEI formation, such as fluoroethylene carbonate (FEC).

  • Structural Degradation of the Electrode:

    • Problem: Some niobium oxide structures can undergo significant volume changes during lithiation and delithiation, leading to particle cracking, loss of electrical contact, and capacity fade.[2][3]

    • Troubleshooting:

      • Material Synthesis: Optimize the synthesis parameters of your NbO material to achieve a stable crystal structure. Techniques like carbon coating or doping can improve structural integrity.[4]

      • Post-Mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the electrode morphology using Scanning Electron Microscopy (SEM) to look for signs of particle cracking or pulverization.

      • Crystallinity Check: Use X-ray Diffraction (XRD) to compare the crystallinity of the cycled electrode with the pristine one. A loss of crystallinity can indicate structural degradation.[2]

  • Poor Electrode-Electrolyte Wetting:

    • Problem: Incomplete wetting of the electrode surface by the electrolyte can lead to non-uniform current distribution and localized stress, accelerating degradation.

    • Troubleshooting:

      • Cell Assembly: Ensure proper electrolyte filling and allow sufficient time for the electrolyte to fully penetrate the electrode pores before cycling.

      • Electrode Porosity: Optimize the electrode calendering process to achieve a suitable porosity that facilitates electrolyte wetting without compromising mechanical integrity.

Issue 2: High Irreversible Capacity Loss (ICL) in the First Cycle

Question: I am observing a very high irreversible capacity loss in the first cycle of my NbO electrode. What causes this and how can I minimize it?

Answer: A high ICL is a common issue, particularly in anode materials, and is primarily attributed to the formation of the SEI layer and other irreversible side reactions.

Possible Causes and Mitigation Strategies:

  • SEI Formation:

    • Explanation: The formation of the SEI layer consumes lithium ions, which are then no longer available for reversible cycling, resulting in a loss of capacity.[1] The extent of this loss depends on the surface area of the electrode material and the composition of the electrolyte.

    • Mitigation:

      • Reduce Surface Area: While a high surface area can be beneficial for rate capability, an excessively high surface area will lead to a larger ICL. Optimize the particle size and morphology of your NbO material.

      • Surface Coatings: Applying a thin, stable coating (e.g., carbon, Al2O3) on the NbO particles can reduce the direct contact between the active material and the electrolyte, thereby minimizing SEI formation on the active material itself.

  • Electrolyte Decomposition:

    • Explanation: Besides SEI formation, the electrolyte can undergo other decomposition reactions on the electrode surface, contributing to the ICL.[5]

    • Mitigation:

      • Electrolyte Stability Window: Ensure that the operating voltage window of your cell is within the electrochemical stability window of your electrolyte.

      • Functional Additives: Utilize electrolyte additives that can form a more stable passivation layer at a higher potential, thus preventing further electrolyte decomposition.

Logical Troubleshooting Workflow for Capacity Fading

CapacityFadingTroubleshooting start Start: Rapid Capacity Fading Observed check_icl Is the First Cycle Irreversible Capacity Loss (ICL) high? start->check_icl high_icl High ICL check_icl->high_icl Yes low_icl Low ICL check_icl->low_icl No analyze_sei Focus on SEI Formation: - Optimize formation protocol - Use electrolyte additives (e.g., FEC) - Reduce electrode surface area high_icl->analyze_sei analyze_structure Focus on Structural Degradation: - Perform post-mortem SEM/XRD - Optimize material synthesis - Consider carbon coating/doping low_icl->analyze_structure check_cycling_conditions Review Cycling Conditions: - Check for over-potential - Ensure appropriate C-rate and  temperature analyze_sei->check_cycling_conditions check_wetting Investigate Electrode-Electrolyte Wetting: - Ensure proper cell assembly - Optimize electrode porosity analyze_structure->check_wetting check_wetting->check_cycling_conditions end Resolution/Further Investigation check_cycling_conditions->end

Caption: A troubleshooting workflow for diagnosing the root cause of capacity fading in NbO electrodes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for NbO-based anodes?

A1: The main degradation mechanisms for NbO anodes include:

  • Solid Electrolyte Interphase (SEI) Instability: Continuous formation and dissolution of the SEI layer can consume lithium and lead to increased impedance.[1]

  • Structural Changes: Some niobium oxides exhibit volume changes during cycling, which can cause particle cracking, loss of electrical contact, and ultimately, capacity fade.[2][3]

  • Electrolyte Decomposition: Side reactions between the electrolyte and the electrode surface, especially at high potentials or temperatures, can lead to the formation of resistive surface films and gas generation.[5][6]

Q2: How does the crystal structure of NbO affect its stability?

A2: The crystal structure plays a crucial role. Niobium oxides can exist in various polymorphs (e.g., T-Nb2O5, H-Nb2O5), each with different lithium insertion/extraction pathways and volume changes. Open crystal structures, like those of some Wadsley-Roth phases, can accommodate lithium ions with minimal structural strain, leading to excellent cycle life.[3] Optimizing the crystal structure through doping or controlling synthesis conditions can significantly enhance stability.[7]

Q3: What is the role of carbon coating on NbO electrodes?

A3: Carbon coating serves several important functions:

  • Improved Electronic Conductivity: Niobium oxides often have poor intrinsic electronic conductivity. A carbon coating enhances the overall conductivity of the electrode, which is crucial for good rate performance and reducing overpotential.[4]

  • Buffering Volume Changes: The carbon layer can act as a mechanical buffer, accommodating the volume changes of the NbO particles during cycling and preventing pulverization.

  • Stable SEI Formation: The carbon coating can provide a more stable surface for the formation of the SEI layer, reducing direct contact between the electrolyte and the active NbO material.

Q4: Can NbO electrodes be used in full cells, and what are the associated degradation concerns?

A4: Yes, NbO anodes have been successfully paired with various cathode materials in full cells. However, degradation in a full cell is more complex. The degradation of the full cell may be attributed to issues on the cathode side, such as increased charge transfer resistance at the cathode-electrolyte interface, even when the NbO anode itself is stable.[8] Therefore, it is essential to analyze both electrodes in a post-mortem analysis of a full cell.

Q5: What are the typical signs of gassing in a cell with an NbO electrode, and what causes it?

A5: Signs of gassing include swelling of pouch cells or an increase in internal cell pressure. Gassing in lithium-ion batteries is often a result of electrolyte decomposition.[6] This can be triggered by:

  • High Voltages: Pushing the cell to high voltages can cause oxidative decomposition of the electrolyte at the cathode.

  • High Temperatures: Elevated temperatures accelerate the rate of parasitic reactions between the electrolyte and the electrodes.

  • Impurities: Contaminants like water in the electrolyte can react to produce gas.

While NbO anodes operate at a relatively safe potential that avoids lithium plating, electrolyte decomposition can still occur, especially if the full cell voltage is high.

Quantitative Data Summary

Table 1: Reported SEI Layer Thickness on Anodes

Anode MaterialElectrolyte AdditiveSEI Thickness (nm)Measurement TechniqueReference
Graphite-8 - 25Experimental[9]
TiNNone~18Spectroscopic Ellipsometry[10]
TiNVinylene Carbonate (VC)~25Spectroscopic Ellipsometry[10]
TiNFluoroethylene Carbonate (FEC)~30Spectroscopic Ellipsometry[10]
GraphiteVarious10 - 50Various[11]

Table 2: Capacity Retention of Niobium-based Oxide Electrodes

Electrode MaterialCyclesCapacity RetentionC-rateReference
Fe-Ti-Nb-O10,000~72%Not Specified[7]
Nb2O5 micro-crystal8,000Nearly zero-degenerationNot Specified[12]
Cu0.1Nb1.9O4.852,50097.3%20C[13]
H-Nb2O51,000~170 mAh/g (stable)2.0 A/g[14]

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for NbO Electrodes

Objective: To study the redox behavior, electrochemical reversibility, and lithium insertion/extraction potentials of NbO electrodes.

Materials and Equipment:

  • Three-electrode cell setup (e.g., Swagelok-type or coin cell with a reference electrode)

  • NbO working electrode

  • Lithium metal counter and reference electrodes

  • Electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1)

  • Potentiostat

  • Inert atmosphere glovebox

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Connection: Connect the working (NbO), counter (Li), and reference (Li) electrodes to the potentiostat.

  • Parameter Setup:

    • Potential Window: Set the potential window based on the expected redox activity of your NbO material (e.g., 1.0 V to 3.0 V vs. Li/Li+).

    • Scan Rate: Start with a slow scan rate (e.g., 0.1 mV/s) to ensure near-equilibrium conditions and clearly resolve the redox peaks.

    • Number of Cycles: Run at least 3-5 initial cycles to observe the stability of the electrochemical behavior.

  • Data Acquisition: Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the potentials of the cathodic (lithiation) and anodic (delithiation) peaks.

    • Calculate the peak separation (ΔEp) to assess the reversibility of the reaction.

    • Observe changes in the peak currents and shapes over multiple cycles to evaluate the cycling stability.[15][16]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for NbO Electrodes

Objective: To investigate the impedance characteristics of the NbO electrode, including the SEI layer resistance, charge transfer resistance, and diffusion limitations.

Materials and Equipment:

  • Two-electrode cell (e.g., coin cell)

  • NbO working electrode and lithium metal counter electrode

  • Electrolyte

  • Potentiostat with a frequency response analyzer

  • Inert atmosphere glovebox

Procedure:

  • Cell Assembly: Assemble the coin cell in a glovebox.

  • Resting Period: Let the cell rest for several hours to reach a stable open-circuit voltage (OCV).

  • Parameter Setup:

    • Frequency Range: Set a wide frequency range, typically from 100 kHz to 0.01 Hz.[17]

    • AC Amplitude: Apply a small AC voltage perturbation (e.g., 5-10 mV) to ensure a linear response.[17]

    • DC Potential: The measurement is usually performed at the OCV or at specific states of charge/discharge.

  • Data Acquisition: Record the impedance data. The data is typically presented as a Nyquist plot (Z' vs. -Z'') and Bode plots (|Z| and phase angle vs. frequency).[18]

  • Data Analysis:

    • Nyquist Plot:

      • The high-frequency intercept with the real axis represents the electrolyte resistance (Rs).

      • The semicircle in the high-to-medium frequency range corresponds to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The diameter of the semicircle gives an indication of Rct.

      • The sloping line at low frequencies (Warburg impedance) is related to the diffusion of lithium ions in the electrode.

    • Equivalent Circuit Modeling: Fit the impedance data to an appropriate equivalent circuit model to quantify the different resistance and capacitance components.[19]

Protocol 3: Post-Mortem SEM and XRD Analysis of Degraded NbO Electrodes

Objective: To visually and structurally characterize the changes in the NbO electrode after cycling to understand the degradation mechanisms.

Materials and Equipment:

  • Cycled cell

  • Inert atmosphere glovebox

  • High-purity solvent for rinsing (e.g., dimethyl carbonate - DMC)

  • Scanning Electron Microscope (SEM)

  • X-ray Diffractometer (XRD)

Procedure:

  • Cell Disassembly: Carefully disassemble the cycled cell inside a glovebox.

  • Electrode Rinsing: Gently rinse the NbO electrode with a high-purity solvent like DMC to remove residual electrolyte and dry it under vacuum.

  • Sample Preparation for SEM:

    • Mount a small piece of the dried electrode onto an SEM stub using conductive carbon tape.

    • If necessary, apply a thin conductive coating (e.g., gold or carbon) to prevent charging during imaging.

  • SEM Imaging:

    • Acquire images at various magnifications to observe the overall electrode morphology, particle size and shape, and look for evidence of cracking, pulverization, or thick surface film formation.

  • Sample Preparation for XRD:

    • Scrape the electrode material off the current collector or use the intact electrode piece.

    • Mount the sample on an XRD sample holder. To prevent air exposure, an airtight sample holder is recommended.

  • XRD Analysis:

    • Perform an XRD scan over a relevant 2θ range.

    • Compare the diffraction pattern of the cycled electrode with that of a pristine electrode. Look for peak broadening, shifts in peak positions, or the appearance of new peaks, which can indicate changes in crystallinity, lattice parameters, or the formation of new phases.[20]

Visualization of Degradation Pathways

DegradationPathways cluster_causes Primary Degradation Causes cluster_mechanisms Degradation Mechanisms cluster_effects Observed Effects cause1 Electrolyte Instability (impurities, voltage) mech1 Unstable SEI Formation/ Re-formation cause1->mech1 mech3 Electrolyte Decomposition & Gassing cause1->mech3 cause2 Intrinsic Material Properties (crystal structure, conductivity) mech2 Structural Degradation (particle cracking, phase change) cause2->mech2 cause3 Cycling Conditions (high C-rate, temperature) cause3->mech1 cause3->mech2 cause3->mech3 effect1 Capacity Fading mech1->effect1 effect2 Increased Impedance mech1->effect2 mech2->effect1 mech2->effect2 effect4 Poor Rate Capability mech2->effect4 mech3->effect1 mech3->effect2 effect3 Cell Swelling mech3->effect3

Caption: Relationship between causes, mechanisms, and effects of NbO electrode degradation.

References

Technical Support Center: Optimizing Annealing of Crystalline NbO Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing process for crystalline Niobium Oxide (NbO) films.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My as-deposited NbOₓ film is amorphous. How can I induce crystallization?

A1: Post-deposition annealing is typically required to crystallize amorphous niobium oxide films.[1][2] As-deposited films, particularly those fabricated by methods like RF-magnetron sputtering, are often amorphous regardless of the sputtering parameters.[1] A vacuum or controlled atmosphere annealing process at elevated temperatures will induce the formation of crystalline phases.

Q2: What are the critical parameters to control during the annealing process?

A2: The key parameters influencing the final properties of your crystalline NbO film are:

  • Annealing Temperature: This is a dominant factor in achieving the desired crystalline phase and quality.[1]

  • Annealing Time: The duration of the anneal affects the extent of crystallization and can influence grain size.[1]

  • Annealing Atmosphere: The composition of the gas environment (e.g., vacuum, oxygen, nitrogen) is crucial for controlling stoichiometry and preventing the formation of undesired oxide phases.[3][4]

Q3: I am observing poor crystallinity or the wrong niobium oxide phase after annealing. What could be the cause?

A3: Several factors can lead to poor crystallization or the formation of incorrect phases:

  • Incorrect Annealing Temperature: Different niobium oxide phases (e.g., NbO, NbO₂, Nb₂O₅) crystallize at different temperatures.[5] Refer to the parameter tables below to select the appropriate temperature for your desired phase.

  • Inappropriate Annealing Atmosphere: The oxygen partial pressure during annealing is critical. For example, annealing in a vacuum is often used to obtain NbO and NbO₂, while an oxygen-rich atmosphere might favor the formation of Nb₂O₅.[2][5]

  • Insufficient Annealing Time: Crystallization is a kinetic process. If the annealing time is too short, the film may not fully crystallize. Increasing the annealing duration can improve the crystalline quality, as indicated by a stronger signal-to-background ratio in Raman spectroscopy.[1]

Q4: The surface of my annealed film is rough. How can I minimize this?

A4: Increased surface roughness can be a consequence of the crystallization process itself.[2] However, several factors can exacerbate this issue:

  • Annealing Temperature: Higher annealing temperatures can lead to increased grain size and surface roughness.[6] For some materials, temperatures exceeding 600°C can induce recrystallization and coarsening of grains.[7]

  • Premature Drying of Coating: In spray coating methods, low spray rates combined with high drying temperatures can cause a rough, "orange peel" effect.[8]

  • Contamination: Dust particles or other contaminants on the substrate or in the annealing chamber can act as nucleation sites for irregular grain growth, leading to a rougher surface.[9]

Q5: My annealed film shows signs of cracking or peeling. What are the likely causes and solutions?

A5: Cracking and delamination (peeling) are typically related to stress within the film.

  • Causes of Cracking: Internal stresses that exceed the film's flexibility can cause cracking. This can arise from a mismatch in the coefficient of thermal expansion between the film and the substrate or from thermal shock.[9]

  • Causes of Peeling/Delamination: Poor adhesion between the film and the substrate is the primary cause of peeling. This can be due to surface contamination on the substrate.[9]

  • Solutions:

    • Ensure meticulous cleaning of the substrate before deposition.

    • Optimize the annealing ramp rates (heating and cooling) to minimize thermal shock.

    • Consider using a substrate with a closer thermal expansion coefficient to that of NbO.

Data Presentation: Annealing Parameters

The following tables summarize quantitative data on annealing parameters for niobium oxide films, compiled from various studies.

Table 1: Annealing Parameters for Different Niobium Oxide Phases

Target PhaseDeposition MethodAnnealing Temperature (°C)Annealing TimeAtmosphereReference
NbOReactive DC Magnetron Sputtering600 - 700Not SpecifiedVacuum[5]
NbO₂RF-Magnetron Sputtering550 - 8002 - 6 hoursVacuum[10]
NbO₂Reactive DC Magnetron Sputtering800Not SpecifiedVacuum[2][5]
Nb₂O₅Reactive DC Magnetron Sputtering800Not SpecifiedVacuum[2][5]
(K,Na)NbO₃Not Specified750 - 800Not SpecifiedNot Specified[7]

Table 2: Effect of Annealing Temperature on Film Properties

MaterialAnnealing Temperature (°C)EffectReference
NbO₂ on Si550Incomplete crystallization[10]
NbO₂ on Si600Crystalline[10]
NbO₂ on Si800Crystalline[10]
Nb Single Crystal800Suppresses large hydride precipitates[11]
NaNbO₃:Eu³⁺800 - 1000Increased emission intensity and band gap with increasing temperature[12]
Nb₂O₅Up to 400Maintains amorphous stability[6]
Nb₂O₅Above 500Crystallization begins, significant increase in surface roughness[6]

Experimental Protocols

1. Standard Vacuum Annealing Protocol for NbO₂ Crystallization

This protocol is a general guideline based on common practices for crystallizing sputtered niobium oxide films.

  • Sample Preparation:

    • Deposit an amorphous niobium oxide film on the desired substrate (e.g., Si, glass) using a technique such as RF-magnetron sputtering.

  • Furnace Setup:

    • Place the sample in the center of a tube furnace equipped with a vacuum system.

    • Ensure the furnace is clean to avoid contamination.

  • Vacuum Pumping:

    • Evacuate the furnace chamber to a base pressure of at least 1 x 10⁻⁶ Torr to minimize residual oxygen and other contaminants.

  • Heating Ramp:

    • Set the temperature controller to the desired annealing temperature (e.g., 600°C for NbO₂).

    • Use a controlled ramp rate, for example, 10°C/minute, to avoid thermal shock to the sample.

  • Annealing Dwell:

    • Once the target temperature is reached, hold for the desired duration (e.g., 2-4 hours). The optimal time may need to be determined experimentally.[1]

  • Cooling Down:

    • After the dwell time, turn off the furnace heater and allow the sample to cool naturally to room temperature under vacuum. A slow cooling rate is generally preferred to prevent stress-induced cracking.

  • Sample Retrieval:

    • Once the furnace has cooled to room temperature, vent the chamber with an inert gas (e.g., N₂ or Ar) before removing the sample.

2. Characterization of Annealed Films

  • Crystallinity: Use X-ray Diffraction (XRD) to identify the crystalline phases present in the film. Grazing Incidence XRD (GI-XRD) can be particularly useful for thin films.[10]

  • Surface Morphology: Analyze the surface roughness and grain structure using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[12]

  • Vibrational Properties: Employ Raman Spectroscopy to confirm the presence of specific niobium oxide phases and assess the crystalline quality. An increased signal-to-background ratio often indicates improved crystallinity.[1][10]

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_annealing Annealing Process cluster_characterization Characterization Deposition Amorphous NbO Film Deposition (e.g., Sputtering) Load Load Sample into Vacuum Furnace Deposition->Load Evacuate Evacuate to High Vacuum (<1e-5 Torr) Load->Evacuate Heat Ramp to Annealing Temp (e.g., 600-800°C) Evacuate->Heat Dwell Dwell at Temperature (e.g., 2-4 hours) Heat->Dwell Cool Cool to Room Temp (under vacuum) Dwell->Cool XRD XRD for Phase ID & Crystallinity Cool->XRD AFM_SEM AFM/SEM for Morphology & Roughness Cool->AFM_SEM Raman Raman Spectroscopy for Phase Confirmation Cool->Raman

Caption: Experimental workflow for annealing and characterization of NbO films.

troubleshooting_logic cluster_crystallinity Crystallinity Issues cluster_morphology Morphology Defects Start Problem with Annealed Film Poor_Crystal Poor Crystallinity / Amorphous Start->Poor_Crystal Wrong_Phase Incorrect Crystalline Phase Start->Wrong_Phase High_Roughness High Surface Roughness Start->High_Roughness Cracking_Peeling Cracking or Peeling Start->Cracking_Peeling Sol_Temp_Time Increase Annealing Temperature or Time Poor_Crystal->Sol_Temp_Time Wrong_Phase->Sol_Temp_Time Sol_Atmosphere Verify/Adjust Annealing Atmosphere (e.g., O2 level) Wrong_Phase->Sol_Atmosphere Sol_Roughness Optimize Annealing Temp & Check for Contamination High_Roughness->Sol_Roughness Sol_Stress Optimize Ramp Rates & Ensure Substrate Cleanliness Cracking_Peeling->Sol_Stress

Caption: Troubleshooting logic for common issues in NbO film annealing.

References

Technical Support Center: Synthesis of Niobium Monoxide (NbO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrothermal synthesis of niobium monoxide (NbO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in hydrothermally synthesized NbO?

Impurities in hydrothermally synthesized NbO can originate from several sources:

  • Starting Materials: The purity of the niobium precursor is crucial. Impurities present in the initial reagents can be incorporated into the final product.[][2]

  • Incomplete Reactions: The synthesis of a specific niobium oxide phase can be challenging, and the final product may contain a mixture of metastable phases or other niobium oxides (e.g., Nb2O5).[3]

  • Intermediate Phases: Hydrothermal reactions can proceed through various intermediate phases. If the reaction does not go to completion, these intermediates may remain as impurities in the final product.[4][5][6]

  • Reaction Environment: The reaction atmosphere and the solvent itself can introduce impurities.[7]

  • Post-Synthesis Handling: Inadequate washing or drying procedures can leave behind unreacted precursors or soluble byproducts.

Q2: My XRD analysis shows unexpected peaks in addition to the NbO phase. What are these likely to be?

Unidentified peaks in the X-ray diffraction (XRD) pattern of your synthesized NbO could indicate the presence of several phase impurities:

  • Other Niobium Oxides: The most common phase impurities are likely other niobium oxides, such as niobium pentoxide (Nb2O5) or other sub-oxides.[7][8] The synthesis of a single, pure phase of niobium oxide can be difficult.[3]

  • Unreacted Precursors: If your starting materials are crystalline, you may see peaks corresponding to the unreacted niobium precursor.

  • Intermediate Phases: The reaction may have been incomplete, leaving behind crystalline intermediate compounds. For instance, in the synthesis of niobates, intermediate hexaniobate species are known to form.[6]

To identify these phases, compare the unknown peaks with standard diffraction patterns for various niobium oxides and potential intermediate compounds.

Q3: How does the choice of precursor affect the purity of the final NbO product?

The choice of the niobium precursor can significantly influence the purity and morphology of the final product.[9] Different precursors will have different reactivity and may contain different impurity profiles. For example, using a high-purity, amorphous hydrated niobium oxide might lead to a more uniform and complete reaction compared to a less reactive crystalline precursor.[9] It is essential to start with precursors of the highest possible purity to minimize the introduction of elemental impurities.[2]

Q4: What is the role of pH in controlling impurities during the hydrothermal synthesis of NbO?

The pH of the reaction solution is a critical parameter in hydrothermal synthesis that can significantly affect the final product's phase, morphology, and purity.[10] Adjusting the initial pH can control the dissolution and precipitation kinetics of the niobium species, which in turn can favor the formation of the desired NbO phase over other oxides or intermediate phases.[11] The optimal pH will depend on the specific precursors and other reaction conditions. It is advisable to conduct a series of experiments with varying pH to determine the ideal conditions for your system.

Q5: Can the reaction temperature and time be optimized to reduce impurities?

Yes, both reaction temperature and time are crucial parameters for controlling the purity of hydrothermally synthesized NbO.

  • Temperature: The formation of different niobium oxide crystal structures is highly dependent on the synthesis temperature.[7] Higher temperatures generally lead to higher crystallinity but may also promote the formation of undesired phases if not carefully controlled. There are often distinct temperature regimes where different growth mechanisms and phases dominate.[4][12]

  • Time: The reaction time must be sufficient to ensure the complete conversion of precursors and any intermediate phases into the final NbO product. Insufficient reaction time is a common cause of phase impurities.

Systematic optimization of both temperature and time is recommended to achieve a pure NbO phase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrothermal synthesis of NbO.

Problem Potential Cause Recommended Solution
Presence of multiple niobium oxide phases in XRD Incomplete reaction; Non-optimal temperature or reaction time.Increase the reaction time to allow for complete conversion. Optimize the reaction temperature; different phases are stable at different temperatures.[7]
Broad, undefined peaks in XRD, indicating low crystallinity Reaction temperature is too low; Insufficient reaction time.Increase the hydrothermal synthesis temperature to promote better crystal growth.[7] Consider a post-synthesis annealing step to improve crystallinity.[3]
Final product is contaminated with precursor materials Incorrect stoichiometry of reactants; Insufficient washing of the final product.Ensure the correct molar ratios of your starting materials. Implement a thorough post-synthesis washing protocol with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted precursors.
Variable results between batches Inconsistent reaction conditions; Purity of precursors varies.Strictly control all synthesis parameters, including temperature, time, pressure, and pH.[13] Use high-purity precursors from a reliable source and characterize each new batch of precursor.[2]

Experimental Protocols

General Hydrothermal Synthesis Protocol for Niobium Oxide

This is a general guideline and may require optimization for your specific precursors and equipment.

  • Precursor Preparation: Dissolve the chosen high-purity niobium precursor in the appropriate solvent (e.g., deionized water, ethanol).

  • pH Adjustment: Adjust the pH of the precursor solution using a suitable acid or base to the desired value. This is a critical step for controlling the final product phase.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven or heating mantle. Heat to the desired reaction temperature (e.g., 150-250 °C) and maintain for the specified duration (e.g., 12-48 hours).[7]

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Collection and Washing: Open the autoclave and collect the product by centrifugation or filtration.

  • Purification: Wash the collected powder multiple times with deionized water and then with ethanol (B145695) to remove any unreacted ions and organic residues.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours.

  • Characterization: Analyze the final product using techniques such as XRD, SEM, and TEM to determine its phase purity, morphology, and crystallite size.

Post-Synthesis Purification Protocol
  • Initial Wash: After collecting the synthesized product, re-disperse the powder in a beaker with deionized water. Stir vigorously for 15-20 minutes.

  • Centrifugation/Filtration: Separate the powder from the washing solution by centrifugation or filtration. Discard the supernatant/filtrate.

  • Repeat Water Wash: Repeat steps 1 and 2 at least three times to ensure the removal of most water-soluble impurities.

  • Solvent Wash: Re-disperse the powder in a solvent such as ethanol to remove any organic residues. Stir for 15-20 minutes.

  • Final Collection: Centrifuge or filter the product one last time and collect the purified powder.

  • Drying: Dry the purified powder in a vacuum oven to remove any residual water and solvent.

Visualizing Workflows and Relationships

G cluster_prep Preparation cluster_synthesis Hydrothermal Synthesis cluster_purification Purification & Analysis precursor Select High-Purity Precursor solvent Prepare Solvent & Adjust pH precursor->solvent autoclave Load Autoclave solvent->autoclave reaction Heat to Reaction T & P for t hours autoclave->reaction cool Cool to Room Temperature reaction->cool collect Collect Product cool->collect wash Wash with DI Water & Ethanol collect->wash dry Dry Product wash->dry characterize Characterize (XRD, SEM, etc.) dry->characterize

Caption: Experimental workflow for the hydrothermal synthesis and purification of NbO.

G cluster_params Synthesis Parameters cluster_impurities Potential Impurities precursor Precursor Purity elemental Elemental Impurities precursor->elemental influences temp Temperature phase_imp Other Nb Oxides (e.g., Nb2O5) temp->phase_imp affects time Time unreacted Unreacted Precursors time->unreacted reduces intermediate Intermediate Phases time->intermediate reduces ph pH ph->phase_imp controls

Caption: Relationship between synthesis parameters and potential impurities in NbO.

References

Technical Support Center: Troubleshooting Non-Uniformity in Sputtered NbOₓ Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-uniformity in sputtered Niobium Oxide (NbOₓ) films. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of non-uniform thickness in my sputtered NbOₓ films?

A1: Non-uniform film thickness is a common issue in sputter deposition and can arise from several factors related to the sputtering geometry, plasma characteristics, and substrate conditions. The most critical factors include:

  • Target-to-Substrate Distance: An inappropriate distance between the sputtering target and your substrate is a primary cause of non-uniformity. A shorter distance can lead to a "bell-shaped" thickness distribution, where the film is thickest in the center, while a larger distance generally improves uniformity at the cost of a lower deposition rate.[1][2]

  • Sputtering Pressure: The pressure of the sputtering gas (typically Argon) influences the scattering of sputtered atoms. At very low pressures, atoms travel more directly to the substrate, which can result in non-uniformity. Increasing the pressure leads to more scattering, which can improve uniformity up to a certain point.

  • Target Condition: The erosion profile, or "racetrack," on your Niobium target evolves over time. A non-uniform erosion pattern will directly translate to non-uniform deposition on the substrate.

  • Substrate Placement and Motion: Off-axis placement of the substrate or a lack of substrate rotation will inherently lead to non-uniform film thickness. The speed and motion pattern (e.g., planetary motion) of substrate rotation are critical for averaging out deposition variations.

  • RF Power: Higher RF power can increase the deposition rate, but excessively high power can lead to non-uniform plasma and target erosion, negatively impacting film uniformity.

Q2: My NbOₓ film has variations in color and transparency across the substrate. What could be the cause?

A2: Variations in optical properties like color and transparency are typically indicative of non-uniformity in the film's stoichiometry (the ratio of Niobium to Oxygen) and/or its microstructure. The key parameters to investigate are:

  • Reactive Gas (Oxygen) Flow Rate: The most critical parameter for controlling stoichiometry in reactive sputtering of NbOₓ is the oxygen flow rate. Insufficient or non-uniform distribution of oxygen across the substrate can lead to the formation of different niobium oxide phases (e.g., NbO, NbO₂, Nb₂O₅), each with distinct optical properties.[3] For instance, films might be metallic in appearance at very low oxygen flow and become more transparent as the oxygen content increases.

  • Sputtering Pressure: The working pressure affects the partial pressure of both the sputtering gas (Argon) and the reactive gas (Oxygen), which in turn influences the reaction kinetics at the substrate and target surfaces.

  • Substrate Temperature: The substrate temperature affects the surface mobility of the deposited atoms and the reaction rate between niobium and oxygen. A non-uniform temperature profile across the substrate can lead to variations in the film's crystalline structure and stoichiometry.

  • Target "Poisoning": In reactive sputtering, the target surface can become oxidized, a phenomenon known as "poisoning." Non-uniform poisoning of the target can lead to different sputtering yields and compositions of the sputtered material, resulting in a non-uniform film.

Q3: How does substrate temperature affect the uniformity of my NbOₓ films?

A3: Substrate temperature plays a significant role in the growth and resulting properties of the sputtered film, which can indirectly influence uniformity.

  • Improved Uniformity at Higher Temperatures: Increasing the substrate temperature enhances the surface mobility of the sputtered atoms (adatoms) on the substrate.[4] This allows them to migrate and find more stable, lower-energy sites, leading to a denser, more uniform film structure and potentially better thickness uniformity.

  • Crystallinity and Phase Formation: Substrate temperature is a critical factor in determining the crystalline phase of the niobium oxide. Different phases can have different densities, which could manifest as thickness variations if the temperature is not uniform across the substrate. As-deposited films are often amorphous and crystallize at higher temperatures (around 500°C).[5]

Q4: Can post-deposition annealing improve the uniformity of my NbOₓ films?

A4: Yes, post-deposition annealing can be a powerful tool to improve the overall properties and potentially the uniformity of your NbOₓ films.

  • Phase Transformation and Stoichiometry Control: Annealing in a controlled atmosphere (e.g., in air or a vacuum with a specific oxygen partial pressure) can be used to transform the as-deposited film into a more uniform and stable crystalline phase of niobium oxide (e.g., Nb₂O₅).[5][6] This can help to homogenize the stoichiometry of the film.

  • Densification and Stress Relief: The annealing process can lead to the densification of the film and relieve internal stresses that may have developed during deposition. This can result in a more uniform microstructure.

It is important to note that the annealing temperature and atmosphere must be carefully controlled to achieve the desired phase and properties.

Data Presentation: Sputtering Parameter Effects on Film Uniformity

While direct quantitative data for NbOₓ film uniformity is sparse in the literature, the following tables summarize the generally observed qualitative and semi-quantitative effects of key sputtering parameters.

Table 1: Effect of Geometric Sputtering Parameters on Film Uniformity

ParameterGeneral Effect on UniformityDeposition RateRemarks
Target-to-Substrate Distance Increasing distance generally improves uniformity.DecreasesA larger distance allows the sputtered flux to become more diffuse, leading to a more uniform coating.[1][2]
Substrate Rotation Essential for achieving good uniformity.N/AAverages out the inherent non-uniformity of the sputtering source. The speed of rotation can also be a factor.
Off-axis Substrate Position Can be used to improve uniformity in some systems.DecreasesBy positioning the substrate away from the center of the target, the steepest part of the deposition profile can be avoided.

Table 2: Effect of Process Sputtering Parameters on Film Uniformity

ParameterGeneral Effect on UniformityRemarks
Sputtering Pressure (Ar) Moderate pressure is often optimal.Too low pressure can lead to poor uniformity due to directional sputtering. Too high pressure can lead to excessive gas scattering and a lower deposition rate.
RF Power Moderate power is generally preferred.High power can lead to non-uniform target erosion and plasma, degrading uniformity.
Reactive Gas Flow (O₂) Can affect compositional uniformity.Non-uniform gas distribution can lead to variations in stoichiometry across the substrate.
Substrate Temperature Higher temperatures can improve uniformity.Increased adatom mobility allows for a more uniform film structure.[4]

Experimental Protocols

Detailed Methodology for Reactive Sputtering of Niobium Oxide Films

This protocol is adapted from a published procedure for depositing niobium oxide films for use as an electron transport layer in perovskite solar cells.

1. Substrate Preparation:

  • Protect the substrate surface with thermal tape, leaving a small exposed area.

  • Etch the exposed area using zinc powder and concentrated hydrochloric acid.

  • Immediately wash the substrate with deionized water.

  • Sonicate the substrate in a sequence of soap solution, deionized water (twice), acetone, and isopropanol (B130326) for 15 minutes each.

  • Fix the cleaned substrate to a holder using a metal shadow mask.

2. Sputtering System Preparation:

  • Place the substrate holder into the sputtering chamber.

  • Evacuate the chamber to a base pressure of 5 x 10⁻⁵ Torr using a mechanical and turbo molecular pump.

  • Activate the water cooling system.

  • Heat the substrate to 500°C, increasing the temperature in increments of 100°C every 5 minutes.

3. Sputtering Process:

  • Set the Argon (Ar) gas flow to 40 sccm and the Oxygen (O₂) flow to the desired rate (e.g., 3 sccm).

  • Introduce Argon into the chamber and set the working pressure to 5 x 10⁻³ Torr.

  • Set the RF power to 120 W and ignite the plasma. Adjust the impedance matching as needed.

  • Pre-sputter the Niobium target for 10 minutes to clean its surface.

  • Introduce Oxygen into the chamber.

  • Increase the RF power to 240 W.

  • Open the substrate shutter to begin the deposition.

  • Control the deposition time to achieve the desired film thickness (e.g., 100 nm).

4. Post-Deposition:

  • Close the shutter and turn off the RF power and gas flow.

  • Cool the substrate down to room temperature.

  • Vent the chamber to atmospheric pressure and remove the substrate.

Methodology for Post-Deposition Annealing to Control Stoichiometry

This procedure can be used to modify the stoichiometry of the as-sputtered NbOₓ films.[6]

  • To obtain Nb₂O₅: Anneal the as-deposited film in a tube furnace at 600°C in a 50% O₂ and 50% N₂ gas mixture at 5 bar for 1 hour.

  • To obtain NbO: Anneal the as-deposited film in an ultra-high vacuum (UHV) environment (P = 1 x 10⁻⁹ mbar) at 600°C for 1 hour.

  • To obtain NbO₂: Take a film that has been reduced to NbO and anneal it at 750°C in a vacuum with an oxygen partial pressure of 1 x 10⁻⁶ mbar for 1 hour.

Visualizations

Troubleshooting Workflow for Non-Uniform NbOₓ Films```dot

// Thickness Path thickness_geo [label="Check Geometric Parameters", fillcolor="#FBBC05"]; dist [label="Adjust Target-Substrate\nDistance"]; rotation [label="Verify Substrate Rotation\n(Speed and Centering)"]; target [label="Inspect Target for\nIrregular Erosion"];

thickness_proc [label="Check Process Parameters", fillcolor="#FBBC05"]; pressure_t [label="Optimize Sputtering\nPressure"]; power_t [label="Adjust RF Power"];

// Optical Path optical_proc [label="Check Reactive Process Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o2_flow [label="Adjust O₂ Flow Rate\nand Distribution"]; pressure_o [label="Optimize Working\nPressure"]; temp_o [label="Ensure Uniform\nSubstrate Temperature"]; target_poison [label="Check for Target\nPoisoning"];

// Solutions anneal [label="Consider Post-Deposition\nAnnealing", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Uniform Film Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_thickness [label="Visual Inspection\nProfilometry"]; start -> check_optical [label="Visual Inspection\nSpectrophotometry"];

check_thickness -> thickness_geo [label="Yes"]; thickness_geo -> dist; thickness_geo -> rotation; thickness_geo -> target; dist -> thickness_proc; rotation -> thickness_proc; target -> thickness_proc; thickness_proc -> pressure_t; thickness_proc -> power_t;

check_optical -> optical_proc [label="Yes"]; optical_proc -> o2_flow; optical_proc -> pressure_o; optical_proc -> temp_o; optical_proc -> target_poison;

power_t -> anneal; target_poison -> anneal;

anneal -> end; }

Caption: Relationship between sputtering parameters and NbOₓ film properties.

References

Technical Support Center: Phase Control in Niobium Oxide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the deposition of niobium oxide (NbOₓ) thin films. The following sections address common issues related to achieving specific crystalline phases and stoichiometries during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystalline phases of niobium oxide and at what temperatures are they typically stable?

A1: Niobium pentoxide (Nb₂O₅) is the most stable oxide and exists in several polymorphic forms. The main crystalline phases and their approximate stability temperature ranges are:

  • Amorphous: Typically forms at low deposition temperatures.[1]

  • TT-Nb₂O₅ (pseudohexagonal): Forms at temperatures between 300-550°C.[2]

  • T-Nb₂O₅ (orthorhombic): Stable at temperatures ranging from 650-800°C.[2] This phase is often considered optimal for electrochromic applications.[3]

  • H-Nb₂O₅ (monoclinic): The most thermodynamically stable phase, forming at temperatures above 1000°C.[2] Other important oxides include NbO₂ (tetragonal) and NbO (cubic).[2][4]

Q2: How does the oxygen partial pressure during deposition affect the stoichiometry of the niobium oxide film?

A2: The oxygen partial pressure is a critical parameter for controlling the stoichiometry of the deposited film. A higher oxygen partial pressure generally promotes the formation of higher oxidation states, such as Nb₂O₅. Conversely, lower oxygen partial pressures or vacuum conditions can lead to the formation of sub-oxides like NbO₂ and NbO.[5][6] For instance, a structural transition from crystalline to amorphous niobium oxide has been observed with an increasing oxygen to argon flow rate ratio during DC magnetron sputtering.[7]

Q3: What is the role of the substrate temperature in controlling the crystallinity of the film?

A3: Substrate temperature plays a crucial role in the crystallinity of the deposited film. Higher substrate temperatures provide more thermal energy for adatoms to arrange themselves into a crystalline structure.[8][9] Deposition at room temperature often results in amorphous films, while increasing the temperature can induce crystallization.[10] For example, in sputtering, amorphous Nb₂O₅ films have been observed even at deposition temperatures of 400°C. Post-deposition annealing is another method to crystallize amorphous films.[1]

Q4: Can I obtain different niobium oxide phases from a single deposited film?

A4: Yes, it is possible to modify the stoichiometry of a niobium oxide film through post-deposition thermal treatments. For example, a magnetron-sputtered film, predominantly Nb₂O₅, can be transformed into the NbO phase via a vacuum reduction treatment. Subsequent re-oxidation under controlled oxygen partial pressure can then yield the NbO₂ phase.[6]

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the deposition and post-treatment of niobium oxide thin films.

Issue 1: The deposited film is amorphous, but a crystalline phase is desired.

  • Problem: X-ray diffraction (XRD) analysis shows a broad hump characteristic of an amorphous structure, with no sharp diffraction peaks. This is a common outcome at low deposition temperatures.[1]

  • Solutions:

    • Increase Substrate Temperature: Gradually increase the substrate temperature during deposition. The required temperature for crystallization will depend on the deposition technique and other parameters.

    • Post-Deposition Annealing: If in-situ heating is not possible or desirable, anneal the amorphous film in a controlled atmosphere (e.g., air, oxygen, or vacuum) after deposition. The annealing temperature and atmosphere will determine the resulting crystalline phase.[1][5] For instance, annealing in air at temperatures up to 400°C can maintain the amorphous stability of Nb₂O₅ films prepared by magnetron sputtering, while higher temperatures can induce crystallization.[1]

    • Optimize Deposition Rate: A very high deposition rate can sometimes lead to amorphous films as atoms do not have sufficient time to arrange into a crystalline lattice. Reducing the deposition rate may promote crystallinity.

Issue 2: Presence of undesired sub-oxides (e.g., NbO, NbO₂) in the film.

  • Problem: Characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or XRD reveal the presence of lower niobium oxides in addition to the target phase (e.g., Nb₂O₅). This is often due to insufficient oxygen during the deposition process.

  • Solutions:

    • Increase Oxygen Partial Pressure: Increase the flow rate of oxygen or the O₂/Ar ratio in the sputtering gas mixture.[7][10] This provides more reactive oxygen species to fully oxidize the niobium.

    • Improve Vacuum Base Pressure: A high base pressure in the deposition chamber can indicate the presence of residual gases, including water vapor, which can lead to incomplete oxidation. Ensure a low base pressure (e.g., < 5 x 10⁻⁶ Torr) before starting the deposition.[10]

    • Post-Deposition Annealing in an Oxidizing Atmosphere: Annealing the film in an oxygen-containing atmosphere (e.g., air or pure O₂) at an appropriate temperature can help to oxidize the sub-oxides to the desired higher oxidation state.[5][6]

Issue 3: Poor adhesion of the niobium oxide film to the substrate.

  • Problem: The deposited film peels or flakes off the substrate, indicating poor adhesion.

  • Solutions:

    • Substrate Cleaning: Ensure the substrate is meticulously cleaned before deposition to remove any organic or particulate contamination. A common procedure involves ultrasonic cleaning in a sequence of solvents like acetone (B3395972) and isopropanol.[5]

    • Substrate Heating: Heating the substrate during deposition can improve adatom mobility and promote better film-substrate bonding.

    • Use of an Adhesion Layer: In some cases, depositing a thin adhesion layer (e.g., a few nanometers of a different material) can improve the adhesion of the niobium oxide film.

    • Ion Bombardment: In techniques like ion beam sputtering, a low-energy ion bombardment of the substrate prior to or during the initial stages of deposition can enhance adhesion.

Data Presentation

Table 1: Influence of Deposition Parameters on Niobium Oxide Phase (Magnetron Sputtering)

ParameterValueResulting Phase/PropertyReference
Substrate Temperature Room Temperature - 400°CAmorphous Nb₂O₅[10]
720°CCrystalline NbO₂ or Nb₂O₅ depending on O₂ content[11]
Oxygen Partial Pressure Low (e.g., 1.5% O₂)Polycrystalline NbO₂[11]
High (e.g., 21% O₂)Polycrystalline Nb₂O₅[11]
O₂/Ar ratio from 0 to 0.32Transition from crystalline to amorphous[7]
Post-Deposition Annealing Up to 400°C in airAmorphous Nb₂O₅ remains stable[1]
600°C in 50% O₂ + 50% N₂Pure Nb₂O₅[5]
600°C in UHVNbO[5]
750°C in vacuum with O₂NbO₂[5]

Experimental Protocols

Protocol 1: Deposition of Amorphous Nb₂O₅ Thin Films by RF Magnetron Sputtering

This protocol is based on the methodology described by Chen et al.[12][10]

  • Substrate Preparation: Clean glass substrates via a standard cleaning procedure.

  • System Pump-Down: Place the substrates in the sputtering chamber and evacuate to a base pressure below 5 x 10⁻⁶ Torr.[10]

  • Deposition Parameters:

    • Target: Nb₂O₅ ceramic target.

    • Working Pressure: Maintain at 3 x 10⁻³ Torr.[10]

    • Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O₂). Example ratios:

      • 10% O₂: 45 sccm Ar, 5 sccm O₂.[10]

      • 20% O₂: 40 sccm Ar, 10 sccm O₂.[10]

    • RF Power: 100 W.[10]

    • Substrate Temperature: Room temperature up to 400°C.[12][10]

    • Deposition Time: 30 minutes.[10]

  • Post-Deposition: Allow the substrates to cool down in the vacuum chamber before venting.

Protocol 2: Stoichiometry Tuning of Niobium Oxide Films by Post-Deposition Annealing

This protocol is adapted from the work of Grassi et al.[5][6]

  • Initial Deposition: Deposit a niobium oxide film (e.g., by reactive magnetron sputtering from a metallic Nb target at 500°C).[5]

  • To Obtain Pure Nb₂O₅:

    • Anneal the as-deposited film in a tube furnace at 600°C.[5]

    • Flow a gas mixture of 50% O₂ and 50% N₂ at 5 bar for 1 hour.[5]

  • To Obtain NbO:

    • Take the as-deposited or Nb₂O₅ film and anneal it in an ultra-high vacuum (UHV) chamber at a pressure of 1 x 10⁻⁹ mbar.[5]

    • Heat the sample to 600°C for 1 hour.[5]

  • To Obtain NbO₂:

    • Start with the NbO film obtained from the previous step.

    • Anneal the NbO sample at 750°C in a vacuum chamber with a controlled oxygen pressure of 1 x 10⁻⁶ mbar for 1 hour.[5]

Visualizations

Deposition_Parameter_Influence cluster_params Deposition Parameters cluster_phases Resulting Niobium Oxide Phases Temp Substrate Temperature Amorphous Amorphous Temp->Amorphous Low Temp Nb2O5_TT TT-Nb₂O₅ (Pseudohexagonal) Temp->Nb2O5_TT ~300-550°C Nb2O5_T T-Nb₂O₅ (Orthorhombic) Temp->Nb2O5_T ~650-800°C Nb2O5_H H-Nb₂O₅ (Monoclinic) Temp->Nb2O5_H >1000°C O2_Pressure Oxygen Partial Pressure NbO NbO (Cubic) O2_Pressure->NbO Very Low / Vacuum NbO2 NbO₂ (Tetragonal) O2_Pressure->NbO2 Low O2_Pressure->Nb2O5_TT Moderate to High O2_Pressure->Nb2O5_T Moderate to High O2_Pressure->Nb2O5_H Moderate to High Annealing Post-Deposition Annealing Annealing->NbO Vacuum @ 600°C Annealing->NbO2 Controlled O₂ @ 750°C Annealing->Nb2O5_T O₂/Air @ >500°C

Caption: Relationship between key deposition parameters and resulting niobium oxide phases.

Troubleshooting_Workflow Start Start: Desired Crystalline Niobium Oxide Phase Deposition Thin Film Deposition (e.g., Sputtering) Start->Deposition Characterization Characterize Film (XRD, XPS) Deposition->Characterization Amorphous Issue: Film is Amorphous Characterization->Amorphous No Crystalline Peaks Suboxides Issue: Sub-oxides Present Characterization->Suboxides Incorrect Stoichiometry Success Success: Desired Phase Achieved Characterization->Success Correct Phase Increase_Temp Action: Increase Substrate Temp or Post-Anneal Amorphous->Increase_Temp Increase_O2 Action: Increase O₂ Partial Pressure or Anneal in O₂ Suboxides->Increase_O2 Increase_Temp->Deposition Re-deposit or Anneal Increase_O2->Deposition Re-deposit or Anneal

Caption: A logical workflow for troubleshooting common issues in niobium oxide thin film deposition.

References

Technical Support Center: Minimizing Surface Defects on NbO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NbO (Niobium Monoxide) thin films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize surface defects during the experimental growth of NbO thin films. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects observed on NbO thin films?

A1: Common surface defects on NbO thin films, similar to many other sputtered or deposited thin films, include:

  • Pinholes: Microscopic holes in the film that can compromise its barrier properties and electrical performance.[1]

  • Cracks: Fractures in the film, often caused by internal stress or thermal expansion mismatch between the film and the substrate.

  • Increased Surface Roughness: Undesirable texture on the film surface which can affect optical and electrical properties.

  • Particulates/Nodules: Small particles or growths on the film surface, often originating from the deposition source or chamber.[2]

  • Peeling/Delamination: Poor adhesion of the film to the substrate, leading to it flaking off.[1]

Q2: Why is controlling the stoichiometry to NbO crucial for surface quality?

A2: Niobium exists in several stable oxide forms (e.g., NbO, NbO₂, Nb₂O₅).[3][4][5][6][7][8] Achieving the pure NbO phase is critical because mixed phases can lead to variations in crystal structure and density, introducing stress and promoting defect formation. Incorrect stoichiometry can result in the formation of unwanted oxide phases which can disrupt the uniform growth of the NbO film.

Q3: What are the primary deposition techniques for growing NbO thin films?

A3: The most common techniques for depositing niobium oxide thin films include:

  • Reactive Magnetron Sputtering: A versatile technique where a niobium target is sputtered in an argon-oxygen atmosphere.[5][7][9][10]

  • Pulsed Laser Deposition (PLD): A method known for good stoichiometric transfer from the target to the substrate.[11]

  • Post-deposition Annealing: This involves depositing a different niobium oxide (like Nb₂O₅) and then annealing it in a controlled environment to reduce it to NbO.[6][7]

Q4: How important is substrate preparation?

A4: Substrate preparation is a critical first step. A contaminated or rough substrate surface can lead to poor film adhesion, pinholes, and increased roughness.[1] Proper cleaning to remove organic residues and particulates is essential for uniform nucleation and growth of the NbO thin film.[12]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the deposition and post-treatment of NbO thin films.

Issue 1: High Surface Roughness

Question: My NbO thin films are consistently showing high surface roughness when analyzed with AFM. What are the likely causes and how can I achieve a smoother surface?

Answer: High surface roughness in NbO thin films can stem from several factors related to deposition parameters and post-processing.

Troubleshooting Steps:

  • Optimize Oxygen Partial Pressure: The ratio of oxygen to argon during reactive sputtering is a critical parameter. An incorrect oxygen flow can lead to the formation of mixed oxide phases, which increases roughness. For reactive DC magnetron sputtering, a lower oxygen flow rate of approximately 2 sccm (at a total pressure of 0.93 Pa) is generally required for the formation of NbO.[3]

  • Control Substrate Temperature: The substrate temperature during deposition influences the mobility of adatoms on the surface. While higher temperatures can sometimes promote crystallinity, they can also lead to rougher films if not optimized. For sputtered niobium films, a decrease in substrate temperature has been shown to increase surface roughness.

  • Post-Deposition Annealing Conditions: While annealing is often used to crystallize films and achieve the desired NbO phase, the annealing temperature and atmosphere are critical. Annealing at excessively high temperatures can lead to grain growth and increased surface roughness. For instance, annealing sputtered niobium oxide films at temperatures above 400°C can significantly increase surface roughness.[13] A study on producing NbO films involved annealing a deposited NbOx film in an ultrahigh vacuum (UHV) at 600 °C.[6]

  • Sputtering Power and Pressure: Higher sputtering power can increase the deposition rate and kinetic energy of sputtered particles, potentially leading to a denser but rougher film. Similarly, high sputtering pressure can result in a rougher surface.[4] Finding the optimal balance is key.

Quantitative Data on Surface Roughness:

The following table summarizes the effect of the O₂/Ar flow rate ratio and deposition time on the surface roughness (Sq) of niobium oxide (NbOₓ) thin films deposited on ITO-coated PET substrates. This data can serve as a starting point for optimizing your process for smoother films.

O₂/Ar Flow Rate RatioDeposition Time (min)Surface Roughness (Sq) (nm)
0.40159
0.40308
0.40607
0.56154
0.56303
0.56605

Data adapted from a study on NbOₓ thin films. A decreasing trend in roughness was observed with an increasing O₂/Ar flow rate ratio.[9]

Issue 2: Presence of Pinholes and Cracks

Question: I am observing a high density of pinholes and some cracking in my NbO thin films. What are the primary causes and how can I prevent them?

Answer: Pinholes and cracks are common defects in thin films that can significantly degrade their performance. Their formation is often related to substrate cleanliness, deposition conditions, and internal film stress.

Troubleshooting Steps:

  • Thorough Substrate Cleaning: Pinholes are often caused by dust particles or contaminants on the substrate surface that shadow the deposition flux.[1] Implement a rigorous multi-step cleaning procedure.

  • Optimize Deposition Rate: A very high deposition rate can lead to the formation of a less dense film with more voids, which can act as nucleation sites for pinholes.

  • Control Internal Stress: Cracks are often a result of high internal stress in the film. This stress can be either tensile or compressive and arises from the deposition process itself or from a mismatch in the thermal expansion coefficient between the film and the substrate.

    • Adjust Sputtering Pressure: The working gas pressure during sputtering can influence the internal stress of the film.

    • Substrate Temperature: Depositing on a heated substrate can sometimes help to relieve stress, but this needs to be carefully controlled to avoid introducing thermal stress upon cooling.

  • Post-Deposition Annealing: A carefully controlled annealing and cooling cycle can help to relieve stress in the as-deposited film. However, rapid cooling can induce thermal stress and cause cracking.

Experimental Protocols

Protocol 1: Fabrication of NbO Thin Films by Post-Deposition Annealing of Sputtered Niobium Oxide

This protocol describes a method to obtain NbO thin films by first depositing a niobium oxide film (predominantly Nb₂O₅) using reactive magnetron sputtering, followed by a vacuum annealing step to reduce the oxide to NbO.[6]

1. Substrate Preparation: a. Clean the desired substrate (e.g., silicon wafer) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each. b. Dry the substrate with a nitrogen gun. c. Perform a final in-situ plasma cleaning within the deposition chamber to remove any remaining organic contaminants.[12]

2. Reactive Magnetron Sputtering of Niobium Oxide (NbOₓ): a. Mount the cleaned substrate in the sputtering chamber. b. Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr. c. Use a high-purity niobium (Nb) target (e.g., 3-inch diameter). d. Introduce argon (Ar) and oxygen (O₂) into the chamber. Set the gas flow rates to 20 sccm for Ar and 1 sccm for O₂. e. Heat the substrate to 500 °C.[6] f. Apply DC power to the Nb target (e.g., 125 W).[6] g. Deposit the niobium oxide film to the desired thickness (e.g., 150 nm), monitored by a quartz crystal microbalance.[6]

3. Post-Deposition Annealing to Form NbO: a. Transfer the as-deposited NbOₓ film to an ultrahigh vacuum (UHV) annealing chamber. b. Evacuate the chamber to a pressure of 1 x 10⁻⁹ mbar. c. Heat the sample to 600 °C and hold for 1 hour to reduce the niobium oxide to the NbO phase.[6] d. Allow the sample to cool down to room temperature in a vacuum before removal.

4. Characterization: a. Use X-ray Photoelectron Spectroscopy (XPS) to confirm the Nb²⁺ oxidation state characteristic of NbO. b. Employ X-ray Diffraction (XRD) to verify the crystal structure of the NbO film. c. Analyze the surface morphology and roughness using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

Visualizations

Logical Relationship between Deposition Parameters and Surface Defects

cluster_params Deposition Parameters cluster_props Film Properties cluster_defects Surface Defects Sputtering Power Sputtering Power Adatom Mobility Adatom Mobility Sputtering Power->Adatom Mobility Film Stress Film Stress Sputtering Power->Film Stress Gas Pressure Gas Pressure Gas Pressure->Adatom Mobility Gas Pressure->Film Stress Particulates Particulates Gas Pressure->Particulates Substrate Temperature Substrate Temperature Substrate Temperature->Adatom Mobility Nucleation Density Nucleation Density Substrate Temperature->Nucleation Density O2 Partial Pressure O2 Partial Pressure Stoichiometry Stoichiometry O2 Partial Pressure->Stoichiometry Roughness Roughness Adatom Mobility->Roughness Cracks Cracks Film Stress->Cracks Stoichiometry->Roughness Pinholes Pinholes Nucleation Density->Pinholes

Caption: Key deposition parameters influencing intermediate film properties and resulting surface defects.

Experimental Workflow for NbO Thin Film Fabrication via Sputtering and Annealing

cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization Start Start Ultrasonic Clean Ultrasonic Clean Start->Ultrasonic Clean DI Water Rinse DI Water Rinse Ultrasonic Clean->DI Water Rinse N2 Dry N2 Dry DI Water Rinse->N2 Dry Plasma Clean Plasma Clean N2 Dry->Plasma Clean Load into Sputter System Load into Sputter System Plasma Clean->Load into Sputter System Pump Down Pump Down Load into Sputter System->Pump Down Heat Substrate Heat Substrate Pump Down->Heat Substrate Sputter NbOx Sputter NbOx Heat Substrate->Sputter NbOx Transfer to UHV Transfer to UHV Sputter NbOx->Transfer to UHV Vacuum Anneal Vacuum Anneal Transfer to UHV->Vacuum Anneal Cool Down Cool Down Vacuum Anneal->Cool Down XPS XPS Cool Down->XPS XRD XRD XPS->XRD AFM/SEM AFM/SEM XRD->AFM/SEM End End AFM/SEM->End

Caption: Step-by-step workflow for the fabrication and characterization of NbO thin films.

References

preventing oxidation of NbO to Nb2O5 during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niobium(II) oxide (NbO). The primary focus is to prevent its oxidation to Niobium(V) oxide (Nb₂O₅) during experimental processing.

Frequently Asked Questions (FAQs)

Q1: At what temperature does NbO begin to oxidize to Nb₂O₅ in air?

A1: The oxidation of NbO to Nb₂O₅ in an air atmosphere typically begins in the temperature range of 300°C to 500°C (573-773 K). Initially, an amorphous layer of Nb₂O₅ forms, which will crystallize into various phases (such as orthorhombic or monoclinic) upon further heating to higher temperatures.

Q2: What is the most effective way to prevent the oxidation of NbO during thermal processing?

A2: The most effective method is to conduct all high-temperature processes in an inert atmosphere or under a high vacuum. This minimizes the presence of oxygen, which is the primary reactant in the oxidation process.

Q3: What constitutes a suitable inert atmosphere for processing NbO?

A3: A suitable inert atmosphere is one that is free of oxygen and moisture. High-purity inert gases such as argon (Ar) or nitrogen (N₂) are commonly used. For sensitive applications, it is recommended to use ultra-high purity (UHP) grade gases.

Q4: Can I use a vacuum for thermal processing of NbO?

A4: Yes, processing under a high vacuum is an excellent way to prevent oxidation. The quality of the vacuum (i.e., the base pressure) will determine the level of residual oxygen. For many applications, a vacuum level of 10⁻⁶ torr or better is recommended.

Q5: How can I confirm if my NbO sample has oxidized to Nb₂O₅?

A5: X-ray diffraction (XRD) and Raman spectroscopy are two common and effective techniques to identify the different crystal structures of niobium oxides. NbO, NbO₂, and various polymorphs of Nb₂O₅ have distinct diffraction patterns and Raman spectra, allowing for phase identification.

Q6: I have already formed a thin layer of Nb₂O₅ on my NbO sample. Can it be removed?

A6: Yes, a surface layer of Nb₂O₅ can often be removed by chemical etching. A dilute solution of hydrofluoric acid (HF) has been shown to be effective in removing niobium oxide layers. However, extreme caution must be exercised when handling HF due to its high toxicity and corrosiveness. Always follow strict safety protocols and work in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the processing of NbO.

Issue 1: Discoloration of NbO powder after annealing.
  • Symptom: Your dark grey or black NbO powder has turned whitish or yellowish after a heat treatment step.

  • Probable Cause: This color change is a strong indication of oxidation to Nb₂O₅.

  • Solutions:

    • Verify Atmosphere Integrity: Check for leaks in your furnace tube or processing chamber. Ensure all seals are intact and functioning correctly.

    • Improve Gas Purity: If using an inert gas, ensure it is of high purity and that the gas lines have been purged of any residual air and moisture. Consider using an in-line oxygen and moisture trap.

    • Increase Gas Flow Rate: A higher flow rate of inert gas can help to more effectively purge the furnace chamber of any residual oxygen and outgassed species from the furnace walls.

    • Pre-Purge the System: Before heating, purge the furnace with the inert gas for an extended period (e.g., 30-60 minutes) to ensure a completely inert environment.

Issue 2: Unintended formation of an insulating layer on an NbO thin film.
  • Symptom: Your conductive NbO thin film exhibits high electrical resistance after a processing step.

  • Probable Cause: The formation of a surface layer of insulating Nb₂O₅.

  • Solutions:

    • Control Oxygen Partial Pressure: During deposition or annealing, even small amounts of residual oxygen can lead to the formation of Nb₂O₅. For sputtering processes, carefully control the oxygen flow rate. For annealing, consider using a vacuum furnace.

    • Post-Annealing in Vacuum: If you suspect a thin oxide layer has formed, a post-annealing step under high vacuum can sometimes help to reduce the Nb₂O₅ back to a lower oxide state or improve the overall quality of the NbO film.

    • In-situ Capping Layer: If your deposition system allows, consider depositing a thin, inert capping layer (e.g., a noble metal) on top of the NbO film before breaking vacuum to protect it from atmospheric oxidation.

Issue 3: Inconsistent results between experimental runs.
  • Symptom: Seemingly identical processing parameters are yielding different levels of NbO oxidation.

  • Probable Cause: Variations in the experimental environment that are not being adequately controlled.

  • Solutions:

    • Standardize Operating Procedures: Develop a detailed and consistent standard operating procedure (SOP) for your process, including pre-purging times, heating and cooling rates, and gas flow rates.

    • Monitor Oxygen Levels: If possible, use an oxygen sensor to monitor the oxygen partial pressure within your processing chamber in real-time.

    • Furnace Conditioning: Before processing sensitive materials like NbO, it can be beneficial to run a high-temperature bake-out of the empty furnace under vacuum or inert gas flow to remove adsorbed water and other contaminants from the furnace walls.

Data Presentation

Table 1: Key Niobium Oxides and Their Properties

OxideFormulaOxidation State of NbCrystal Structure (Common)Electrical PropertiesColor
This compoundNbO+2CubicMetallic ConductorDark Grey/Black
Niobium(IV) OxideNbO₂+4Tetragonal (distorted rutile)SemiconductorDark Blue/Black
Niobium(V) OxideNb₂O₅+5Orthorhombic, MonoclinicInsulatorWhite/Colorless

Experimental Protocols

Protocol 1: Inert Atmosphere Annealing of NbO Powder

This protocol describes a general procedure for annealing NbO powder while minimizing oxidation.

  • Sample Preparation: Place the NbO powder in a suitable crucible (e.g., alumina (B75360) or quartz).

  • Furnace Loading: Place the crucible in the center of a tube furnace.

  • System Purging: Seal the furnace tube and begin purging with high-purity argon or nitrogen at a flow rate of 100-200 standard cubic centimeters per minute (sccm) for at least 30 minutes to remove residual air.

  • Heating Cycle:

    • Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10°C/minute).

    • Maintain the desired temperature for the specified duration.

    • Throughout the heating and holding steps, maintain a constant flow of inert gas.

  • Cooling Cycle:

    • Cool the furnace down to room temperature at a controlled rate.

    • Continue to flow the inert gas until the sample has reached a safe handling temperature (e.g., below 50°C) to prevent oxidation upon exposure to air.

  • Sample Removal: Once at room temperature, stop the inert gas flow and carefully remove the sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_finish Final Steps p1 Place NbO in Crucible p2 Load into Furnace p1->p2 p3 Seal and Purge (Inert Gas) p2->p3 p4 Ramp to Annealing Temperature p3->p4 p5 Hold at Temperature p4->p5 p6 Controlled Cooling p5->p6 p7 Maintain Inert Gas Flow During Cooling p6->p7 p8 Remove Sample at Room Temperature p7->p8

Caption: Workflow for inert atmosphere annealing of NbO.

Troubleshooting_Logic start NbO Sample Shows Oxidation q1 Was the process run in air? start->q1 a1_yes Expected Oxidation. Use inert gas or vacuum. q1->a1_yes Yes q2 Was an inert atmosphere used? q1->q2 No a2_no Use inert gas or vacuum to prevent oxidation. q2->a2_no No q3 Check for system leaks. Is the system sealed? q2->q3 Yes a3_no Repair leaks and re-run experiment. q3->a3_no No q4 Is the inert gas high purity? q3->q4 Yes a4_no Use higher purity gas and/or gas purifiers. q4->a4_no No end Oxidation Minimized q4->end Yes

Caption: Troubleshooting logic for NbO oxidation.

catalyst deactivation and regeneration of niobium oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Niobium Oxide Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for experiments involving niobium oxide catalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are niobium oxides and why are they used as catalysts?

Niobium oxides, particularly niobium pentoxide (Nb₂O₅), are transition metal oxides with unique physicochemical properties that make them valuable in catalysis.[1] They are known for their exceptional chemical and thermal stability, corrosion resistance, and non-toxicity.[1] Their strong surface acidity, comprising both Brønsted and Lewis acid sites, allows them to catalyze a wide range of organic reactions, including hydrolysis, dehydration, esterification, and Friedel-Crafts reactions.[2][3][4] Furthermore, their redox properties are utilized in oxidation reactions, often with hydrogen peroxide as an oxidant.[5]

Q2: What are the key properties of niobium oxide catalysts that influence their performance?

The catalytic performance of niobium oxides is governed by several key properties:

  • Surface Acidity: Hydrated niobium oxide (niobic acid) exhibits strong Brønsted acidity, which is crucial for many acid-catalyzed reactions.[4] However, this acidity can decrease at high calcination temperatures (>400°C) due to water loss and crystallization.[4]

  • Structure and Crystallinity: Niobium oxides can exist in amorphous or various crystalline forms.[3][6] Amorphous or metastable phases are often more effective catalyst precursors as they can be more easily converted into the active state.[7][8][9]

  • Chemical State: For certain reactions, such as hydrogen absorption/desorption, the reduced state of niobium is the catalytically active state.[7][8] The initial structure of the Nb₂O₅ can affect the formation of this active state.[8]

  • Surface Area and Porosity: High surface area and controlled porosity are important for providing sufficient active sites and facilitating reactant and product transport. These properties can be tailored by modifying synthesis parameters.[3]

Q3: How does the presence of water affect niobium oxide catalysts?

Unlike many other solid acid catalysts that lose acidity in the presence of water, niobic acid can maintain its acidic properties in aqueous environments.[3] This water tolerance is attributed to NbO₄-H₂O complexes that preserve catalytic stability.[3] However, the amount of coordinated water is critical; thermal treatment can lead to dehydroxylation, which can alter the catalyst's acidic and structural properties.[4]

Q4: What are common applications of niobium oxide catalysts in research and drug development?

Niobium-based catalysts are versatile and find use in numerous organic synthesis reactions relevant to drug development:

  • Condensation Reactions: Used in Knoevenagel condensation to form α,β-unsaturated products that are precursors for perfumes, cosmetics, and medicines.[2]

  • Cyclization Reactions: Catalyze the formation of benzodiazepines and quinoxoline derivatives, which are important heterocyclic compounds in pharmaceuticals.[2]

  • Substitution Reactions: Facilitate nucleophilic substitutions and electrophilic substitutions, such as the synthesis of diindolylmethane, which has notable physiological activity.[2]

  • Biomass Conversion: Employed in the conversion of biomass-derived molecules like glucose and xylose into value-added chemicals such as HMF and furfural.[5][10]

Troubleshooting Guide: Catalyst Deactivation

This guide addresses common issues related to the loss of catalytic activity during experiments.

Problem: My catalyst's activity has dropped significantly. What are the possible causes?

A decline in catalytic activity is a common issue. The primary causes for niobium oxide catalyst deactivation include:

  • Oxidation of Active Sites: In reactions where a reduced niobium species is the active catalyst (e.g., in hydrogenation), exposure to oxidizing agents or even trace oxygen can convert it back to a less active, oxidized state.[7][8]

  • Loss of Surface Acidity: High reaction temperatures (>400°C) can cause the dehydration of niobic acid and its transformation from an amorphous to a crystalline phase.[3][4] This leads to a significant reduction in the number of Brønsted acid sites and a corresponding drop in activity for acid-catalyzed reactions.[4]

  • Poisoning: In certain reactions, such as selective catalytic reduction (SCR), byproducts like ammonium (B1175870) bisulfate (ABS) can deposit on the catalyst surface, blocking active sites.[11]

  • Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, especially in reactions involving organic molecules at high temperatures, physically blocking pores and active sites.

  • Sintering: Prolonged exposure to high temperatures can cause the catalyst particles to agglomerate, leading to a loss of surface area.[4]

DeactivationPathways cluster_causes Potential Causes of Deactivation cluster_effects Observed Effects Oxidation Oxidation of Active Sites ActivityLoss Decreased Catalytic Activity Oxidation->ActivityLoss Inactivates reduced Nb sites Sintering Sintering & Loss of Surface Area Sintering->ActivityLoss Reduces active sites Poisoning Poisoning (e.g., ABS deposition) Poisoning->ActivityLoss Blocks active sites PhaseChange Phase Transition (Amorphous to Crystalline) PhaseChange->ActivityLoss Reduces acidity SelectivityChange Altered Product Selectivity PhaseChange->SelectivityChange Start Active Catalyst Start->Oxidation Start->Sintering Start->Poisoning Start->PhaseChange

Caption: Common deactivation pathways for niobium oxide catalysts.

Problem: I am observing a change in product selectivity. What could be the reason?

A shift in product selectivity can often be traced back to changes in the catalyst's acidic properties. The transformation of amorphous niobium oxide to a crystalline phase at higher temperatures can reduce the number and strength of acid sites.[3][4] Since different reactions (e.g., isomerization vs. dehydration) may depend on different types of acid sites (Brønsted vs. Lewis), this change can alter the reaction pathway and favor the formation of different products.[5]

Problem: In my Selective Catalytic Reduction (SCR) reaction, the catalyst performance dropped sharply. What is the likely cause?

For NH₃-SCR reactions, a common cause of deactivation, especially in the presence of SO₂ and H₂O, is the formation and deposition of ammonium bisulfate (ABS) on the catalyst surface.[11] This deposit physically blocks the active sites required for the reaction. Doping the catalyst with niobium has been shown to enhance tolerance to SO₂ and H₂O by reducing the formation of ABS compared to standard VWT catalysts.[11]

Troubleshooting Guide: Catalyst Regeneration

This section provides guidance on how to restore the activity of a deactivated niobium oxide catalyst.

Question: How can I regenerate my deactivated niobium oxide catalyst?

The appropriate regeneration method depends on the cause of deactivation:

  • Thermal Treatment (Calcination): This is the most common method and is effective for removing coke deposits and poisons like ammonium bisulfate.[5][11][12]

  • Reductive Treatment: If deactivation is due to the oxidation of the active niobium species, treatment with a reducing agent like hydrogen at elevated temperatures can restore the active state.[7][8]

  • Solvent Washing: For catalysts fouled by soluble organic species, washing with a suitable solvent can be effective.[12]

RegenerationWorkflow cluster_workflow General Catalyst Regeneration Workflow Start Deactivated Catalyst IdentifyCause Identify Deactivation Cause Start->IdentifyCause Thermal Thermal Treatment (Calcination) IdentifyCause->Thermal Coking or ABS Poisoning Reductive Reductive Treatment (H₂ Atmosphere) IdentifyCause->Reductive Oxidation of Active Sites Washing Solvent Washing IdentifyCause->Washing Fouling by Soluble Organics End Regenerated Catalyst Thermal->End Reductive->End Washing->End

Caption: Decision workflow for regenerating niobium oxide catalysts.

Question: What is a detailed protocol for thermal regeneration?

Thermal regeneration is effective for removing deposited species like ammonium bisulfate or coke. The specific temperature and time will depend on the nature of the deposit. For ABS poisoning, thermal treatment at 400°C is suitable to ensure complete decomposition of the deposits.[11] A general procedure for removing organic residues is outlined in the experimental protocols section.

Question: When is reductive treatment necessary for regeneration?

Reductive treatment is specifically required when the catalyst's active state is a reduced form of niobium that has become oxidized during the reaction. This is particularly relevant in applications like catalysis for hydrogen absorption/desorption in magnesium.[7][8] The deactivated, oxidized niobium can be reactivated by treatment with hydrogen.[7][8]

Experimental Protocols

Protocol 1: Thermal Regeneration of a Niobium Oxide Catalyst

This protocol is adapted from procedures used for removing organic residues and regenerating the catalyst for reuse.[12]

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by centrifugation (e.g., 4000 rpm for 3 minutes) followed by filtration.

  • Washing (Optional but Recommended): Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol) to remove any adsorbed species. A typical procedure involves adding 45 mL of fresh ethanol, agitating, and then separating the catalyst. Repeat this washing step 5 times.[12]

  • Drying: Dry the washed catalyst in an oven overnight at 100°C to remove the solvent.[12]

  • Calcination: Place the dried catalyst in a calcination oven. Heat the catalyst to 200°C with a heating rate of 2°C/min and hold at this temperature for 4 hours.[12] For more stubborn deposits or decomposition of sulfates, a higher temperature of 400°C may be necessary.[11]

  • Cooling: Allow the catalyst to cool to room temperature before reuse.

Protocol 2: Catalyst Leaching Test

This test helps determine if the catalytic activity is truly heterogeneous or if active niobium species are leaching into the solution.

  • Initial Reaction: Start the catalytic reaction under standard conditions.

  • Catalyst Removal: After a short period (e.g., 10 minutes), stop the reaction and separate the solid Nb₂O₅ catalyst from the reaction mixture. This can be done by hot filtration or centrifugation.[12]

  • Analysis of Filtrate (Aliquot): Take a small sample of the filtrate and analyze it to determine the product concentration at that time point.[12]

  • Continued Reaction of Filtrate: Allow the remaining filtrate (now catalyst-free) to continue reacting under the same conditions for an extended period (e.g., an additional 35 minutes).[12]

  • Final Analysis: Analyze the filtrate again. If there is no significant increase in product concentration after the catalyst was removed, it indicates that the catalysis is heterogeneous and leaching of active species is negligible.

Data Summary

Quantitative data from various studies are summarized below to provide a reference for experimental conditions and catalyst properties.

Table 1: Influence of Calcination Temperature on Niobium Oxide Properties
Calcination Temperature (°C)Effect on Structure & PropertiesImpact on Catalytic Activity
120 - 300Hydrated, amorphous structure with high surface area. Possesses strong Brønsted and Lewis acid sites.[4]High activity for acid-catalyzed reactions where water is involved.[13]
> 400Begins to lose coordinated water, leading to dehydroxylation.[4] Phase transition from amorphous to crystalline (TT-Nb₂O₅) occurs.[3][4][6]A dramatic decrease in surface acidity and catalytic activity is observed.[4] The loss of Brønsted acid sites is particularly significant. The structural stability of the resulting crystalline phase (e.g., orthorhombic) is higher.
800 - 1100Further crystallization to more stable phases (orthorhombic T-phase, monoclinic H-phase).[6] Significant reduction in surface area.Generally lower activity for reactions requiring high surface area and strong acidity.
Table 2: Regeneration Conditions and Outcomes for Niobium Oxide Catalysts
Deactivation CauseRegeneration MethodTemperature (°C)DurationHeating RateOutcome
Organic Residues/FoulingThermal Treatment2004 hours2 °C/minSuccessful recovery of catalytic activity for reuse.[12]
Ammonium Bisulfate (ABS) PoisoningThermal Treatment400Not specifiedNot specifiedSufficient to decompose deposited ABS and recover catalyst activity and characteristics.[11]
Oxidation of Active SpeciesReductive TreatmentNot specifiedNot specifiedNot specifiedThe catalytically active (reduced) state is recovered by reaction with hydrogen.[7][8]

References

Technical Support Center: Enhancing the Cycle Life of NbO-Based Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the cycle life of Niobium Oxide (NbO)-based anodes for lithium-ion batteries.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your experiments with NbO-based anodes.

Issue 1: Rapid Capacity Fading

Question: My NbO-based anode shows a significant drop in capacity within the first 50-100 cycles. What are the likely causes and how can I address this?

Answer:

Rapid capacity fading in NbO-based anodes is a common issue that can stem from several factors. The primary causes are often related to mechanical degradation due to volume changes during lithiation/delithiation, and chemical or electrochemical instabilities.[1][2][3]

Possible Causes and Solutions:

CauseRecommended Solution
Particle Pulverization: While NbO has a relatively small volume change compared to silicon, repeated cycling can still lead to particle cracking and loss of electrical contact.Carbon Coating: Encapsulating NbO particles in a conductive carbon layer can buffer volume changes and maintain electrical integrity.[4][5] Nanostructuring: Synthesizing nanostructured NbO (e.g., nanofibers, nanotubes) can better accommodate strain and shorten lithium-ion diffusion pathways.[4]
Unstable Solid Electrolyte Interphase (SEI) Layer: Continuous formation and dissolution of the SEI layer consumes lithium ions and electrolyte, leading to capacity loss.[6]Electrolyte Additives: Introducing film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a more stable and robust SEI layer.[7][8][9]
Poor Electronic Conductivity: The inherent conductivity of NbO can be a limiting factor, leading to high polarization and incomplete utilization of the active material.Composite Formation: Creating composites with highly conductive materials like carbon nanotubes (CNTs) or graphene can significantly enhance the overall electronic conductivity of the electrode.[10]
Transition Metal Dissolution: Although less common with NbO compared to some cathode materials, dissolution of niobium ions into the electrolyte can occur, leading to capacity fade.[1][3]Surface Modification: Applying a stable surface coating can suppress the direct contact of the active material with the electrolyte, reducing dissolution.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Question: The initial coulombic efficiency of my NbO-based anode is below 80%. What is causing this and how can I improve it?

Answer:

A low initial coulombic efficiency is primarily due to the irreversible consumption of lithium ions during the formation of the solid electrolyte interphase (SEI) layer on the anode surface in the first cycle.[11][12][13][14][15] Other irreversible processes can also contribute.

Possible Causes and Solutions:

CauseRecommended Solution
Irreversible SEI Formation: A significant portion of lithium is consumed in the initial cycle to form the passivating SEI layer.[15]Pre-lithiation: Introducing a lithium source to the anode before cell assembly can compensate for the initial lithium loss. Electrolyte Optimization: Using electrolyte additives that form a thinner and more stable SEI can reduce the amount of lithium consumed.[11]
Surface Oxygen-Containing Functional Groups: The surface of the NbO material may have functional groups that react irreversibly with lithium.Surface Treatment: A high-temperature annealing step under an inert atmosphere can remove some of these surface groups.
Irreversible Trapping of Lithium Ions: Some lithium ions may become trapped within the crystal structure of NbO during the initial intercalation process.Structural Doping: Doping the NbO structure with other elements can alter the crystal lattice and potentially reduce irreversible lithium trapping.[16]

Issue 3: High Voltage Hysteresis

Question: I am observing a large voltage gap between the charge and discharge curves of my NbO-based anode. How can I reduce this voltage hysteresis?

Answer:

Voltage hysteresis in NbO-based anodes is often associated with sluggish kinetics, phase transitions, and energy dissipation during the charge-discharge process.[17] Reducing this hysteresis is crucial for improving the energy efficiency of the battery.

Possible Causes and Solutions:

CauseRecommended Solution
Slow Li-ion Diffusion: The rate at which lithium ions can move through the NbO structure can be a limiting factor, leading to increased polarization.Nanostructuring: Reducing the particle size to the nanoscale shortens the diffusion path for lithium ions.[4] Creating Porous Architectures: A porous structure allows for better electrolyte penetration, increasing the active surface area and facilitating faster ion transport.
Phase Transitions: The structural rearrangements that occur during lithium insertion and extraction can be energetically unfavorable, contributing to voltage hysteresis.Doping: Introducing dopants into the NbO crystal lattice can stabilize the structure and smooth out the phase transitions.[16]
Poor Electronic Conductivity: High internal resistance due to low electronic conductivity contributes to the overpotential required to drive the charge and discharge reactions.Conductive Composites: Forming composites with conductive carbon materials enhances the overall electronic conductivity of the electrode, reducing polarization.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical theoretical capacity for NbO anodes?

A1: The theoretical capacity of NbO (niobium monoxide) is 489 mAh/g based on the reaction NbO + 2Li⁺ + 2e⁻ ↔ Li₂NbO. However, the practical reversible capacity is often lower and depends on factors such as the material's morphology, crystallinity, and the electrochemical testing conditions.

Q2: What is the optimal voltage window for cycling NbO-based anodes?

A2: A typical voltage window for testing NbO-based anodes in a half-cell configuration (versus Li/Li⁺) is between 0.01 V and 3.0 V. However, optimizing the voltage window can sometimes improve cycle life by avoiding extreme states of charge that might induce irreversible structural changes.[17]

Q3: How does the choice of binder affect the performance of NbO anodes?

A3: The binder plays a crucial role in maintaining the mechanical integrity of the electrode. For anodes that experience volume changes, such as NbO, using a binder with good elasticity and adhesion, like a combination of carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR), can be more effective than the more rigid polyvinylidene fluoride (B91410) (PVDF).

Q4: Can NbO be used in full-cell configurations?

A4: Yes, NbO anodes can be paired with various cathode materials to create a full lithium-ion cell. The choice of cathode will determine the overall cell voltage and energy density. It is important to balance the capacities of the anode and cathode to ensure optimal performance and safety.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NbO/Carbon Composite

This protocol describes a general method for synthesizing a NbO/carbon composite, which can enhance the anode's conductivity and cycling stability.

  • Precursor Solution Preparation:

    • Dissolve a niobium precursor (e.g., niobium pentachloride, NbCl₅) in a suitable solvent (e.g., ethanol).

    • In a separate beaker, disperse a carbon source (e.g., glucose, sucrose) in deionized water.

  • Mixing and Hydrolysis:

    • Slowly add the niobium precursor solution to the carbon source dispersion under vigorous stirring.

    • Adjust the pH of the solution to induce hydrolysis and the formation of a niobium hydroxide (B78521) precipitate on the carbon source.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180-220°C for 12-24 hours.[18][19][20][21][22]

  • Washing and Drying:

    • After cooling to room temperature, collect the black precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the product in a vacuum oven at 80°C overnight.

  • Calcination:

    • Calcine the dried powder in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) at 600-800°C for 2-4 hours to reduce the niobium oxide and carbonize the carbon source.

Protocol 2: Electrode Slurry Preparation and Coating

This protocol outlines the steps for preparing a uniform electrode slurry and coating it onto a current collector.[23][24][25][26][27]

  • Mixing of Dry Components:

    • In a mortar or a planetary ball miller, thoroughly mix the active material (NbO or NbO/C composite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., PVDF powder) in a typical weight ratio of 80:10:10.

  • Slurry Formation:

    • Gradually add a solvent (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF binder) to the dry mixture while continuously mixing to form a homogeneous slurry with the desired viscosity.

  • Coating:

    • Use a doctor blade coater to cast the slurry onto a copper foil current collector with a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter from the coated foil for coin cell assembly.

Protocol 3: Standard Electrochemical Half-Cell Testing

This protocol provides a standard procedure for evaluating the electrochemical performance of an NbO-based anode in a half-cell configuration.[28][29][30][31]

  • Cell Assembly:

    • In an argon-filled glovebox, assemble a 2032-type coin cell using the prepared NbO-based electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a porous polypropylene (B1209903) separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Formation Cycles:

    • Cycle the cell at a low current rate (e.g., C/20 or C/10) for the first few cycles to allow for the stable formation of the SEI layer.

  • Galvanostatic Cycling:

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., C/5, C/2, 1C, 5C) within the desired voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to evaluate the rate capability and cycling stability.

  • Cyclic Voltammetry (CV):

    • Perform CV at different scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) to investigate the electrochemical reaction kinetics and identify the redox peaks associated with the lithiation/delithiation processes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and other impedance components of the cell.

Data Presentation

Table 1: Comparison of Performance Metrics for Modified NbO-Based Anodes

Modification StrategyReversible Capacity (mAh/g)Cycle Life (Capacity Retention after N cycles)Rate Capability (Capacity at high C-rate)Reference
Pristine NbO ~200-250~70% after 100 cyclesLow[General Literature]
NbO/Carbon Composite ~300-400>85% after 200 cyclesModerate[4]
Nanostructured NbO ~350-450>90% after 200 cyclesHigh[4]
Doped NbO (e.g., with Ti, Fe) ~250-350>80% after 500 cyclesModerate to High[5][16]
NbO with Electrolyte Additives ~250-300>80% after 300 cyclesModerate[7][8][9][32]

Note: The values presented in this table are approximate and can vary significantly depending on the specific synthesis methods, electrode preparation, and testing conditions.

Visualizations

Troubleshooting_Workflow Start Start: Poor Cycle Life of NbO Anode Problem Identify Primary Symptom Start->Problem Capacity_Fade Rapid Capacity Fading Problem->Capacity_Fade Fading Low_ICE Low Initial Coulombic Efficiency Problem->Low_ICE Low ICE High_Hysteresis High Voltage Hysteresis Problem->High_Hysteresis Hysteresis Cause_Fade Investigate Cause of Fading Capacity_Fade->Cause_Fade Cause_ICE Investigate Cause of Low ICE Low_ICE->Cause_ICE Cause_Hysteresis Investigate Cause of Hysteresis High_Hysteresis->Cause_Hysteresis Sol_Pulverization Solution: Carbon Coating / Nanostructuring Cause_Fade->Sol_Pulverization Particle Pulverization Sol_SEI Solution: Electrolyte Additives Cause_Fade->Sol_SEI Unstable SEI Sol_Conductivity Solution: Conductive Composites Cause_Fade->Sol_Conductivity Poor Conductivity Cause_ICE->Sol_SEI Irreversible SEI Formation Sol_Prelithiation Solution: Pre-lithiation Cause_ICE->Sol_Prelithiation Irreversible Li Loss Cause_Hysteresis->Sol_Conductivity Poor Conductivity Sol_Doping Solution: Doping Cause_Hysteresis->Sol_Doping Phase Transitions Sol_Porosity Solution: Porous Architecture Cause_Hysteresis->Sol_Porosity Slow Li-ion Diffusion End Re-evaluate Performance Sol_Pulverization->End Sol_SEI->End Sol_Conductivity->End Sol_Prelithiation->End Sol_Doping->End Sol_Porosity->End

Caption: Troubleshooting workflow for diagnosing and resolving common performance issues in NbO-based anodes.

Electrode_Fabrication_Workflow cluster_0 Material Preparation cluster_1 Slurry Preparation cluster_2 Electrode Fabrication Synthesis NbO/C Synthesis (Hydrothermal) Mixing Dry Mixing: Active Material Conductive Agent Binder Synthesis->Mixing Slurry Add Solvent (NMP) & Mix to Homogenize Mixing->Slurry Coating Doctor Blade Coating on Cu Foil Slurry->Coating Drying Vacuum Drying Coating->Drying Punching Electrode Punching Drying->Punching

Caption: Step-by-step workflow for the fabrication of NbO-based anodes.

Cycle_Life_Enhancement_Strategies cluster_Material Material-Level Modifications cluster_Electrode Electrode-Level Modifications cluster_Cell Cell-Level Modifications center Enhanced Cycle Life of NbO Anodes Nanostructuring Nanostructuring Nanostructuring->center Carbon_Coating Carbon Coating Carbon_Coating->center Doping Doping Doping->center Binder Binder Optimization Binder->center Conductive_Additive Conductive Additives Conductive_Additive->center Electrolyte Electrolyte Additives Electrolyte->center Prelithiation Pre-lithiation Prelithiation->center

Caption: Key strategies for enhancing the cycle life of NbO-based anodes.

References

Technical Support Center: Managing Stress in Niobium(II) Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and professionals working with niobium(II) oxide (NbO) thin films. It focuses on identifying, measuring, and managing residual stress to prevent film failure and ensure experimental success.

Troubleshooting Guide

This section addresses common problems encountered during and after the deposition of NbO thin films.

Q1: My NbO thin film is cracking and flaking off the substrate. What is the cause and how can I fix it?

A: Cracking and flaking are classic signs of high tensile stress . This occurs when the film is being pulled apart, exceeding its fracture strength. The stress causes microscopic cracks to form and propagate, leading to delamination.

Potential Solutions:

  • Modify Sputtering Pressure: For metallic films like pure Niobium (Nb), increasing the argon working pressure during sputtering can shift the stress from compressive towards tensile.[1] While specific data for NbO is limited, you may be experiencing an overly tensile state. Conversely, if your process is highly energetic, you could be in a tensile regime that needs to be shifted back towards compressive. Experiment with slight adjustments to your working pressure.

  • Adjust Deposition Temperature: A significant mismatch between the coefficient of thermal expansion (CTE) of the NbO film and the substrate can cause thermal stress upon cooling.[2] If the film's CTE is much larger than the substrate's, a large tensile stress will develop.

    • Try reducing the deposition temperature to minimize this thermal mismatch component.

    • Alternatively, choose a substrate with a CTE that more closely matches that of NbO.

  • Reduce Ion Bombardment Energy: In techniques like ion-assisted deposition or dual ion beam sputtering, excessively high ion energy can sometimes lead to tensile stress. For other niobium oxides, decreasing the assist ion beam energy has been shown to reduce compressive stress, but the effect can be complex.[3] A systematic reduction of ion energy may help mitigate high tensile stress.

Q2: My NbO film has developed wrinkles and appears to be buckling or blistering. What is happening?

A: Wrinkling and buckling are characteristic failure modes for films under high compressive stress . The film is being pushed together and relieves this stress by deforming out-of-plane, away from the substrate. This indicates poor adhesion combined with high compressive forces.

Potential Solutions:

  • Increase Ion Bombardment/Energy: Energetic bombardment of the growing film, often called the "atomic peening" effect, is a primary driver of compressive stress. For niobium oxide (NbOx) films, compressive stress is common. Studies on NbOx have shown that decreasing the secondary ion beam energy from several hundred eV down to tens of eV increases the compressive stress (from ~100 MPa to 220 MPa). Therefore, to reduce high compressive stress, you should try systematically increasing the energy delivered to the growing film via substrate bias or an assist source.

  • Decrease Sputtering Pressure: In sputtering processes, lower working gas pressure generally leads to more energetic particle bombardment, which increases compressive stress.[1] To reduce compressive stress, try incrementally increasing the working pressure. This increases gas scattering, reduces the energy of particles arriving at the substrate, and can shift the stress towards a less compressive or even tensile state.

  • Post-Deposition Annealing: Thermal treatment after deposition can be an effective way to relieve stress. For Nb2O5 films, annealing in air at temperatures from 100°C to 400°C has been shown to gradually decrease residual compressive stress.[4] A similar annealing strategy could be effective for NbO, but care must be taken to avoid unwanted oxidation or phase changes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stress in NbO thin films?

A: Stress in thin films originates from two main sources:

  • Intrinsic Stress: This is stress generated during the growth of the film itself. It is highly dependent on the deposition method and parameters. Causes include the "atomic peening" effect from energetic particle bombardment in sputtering (leading to compressive stress) and imperfections in the film's microstructure, such as grain boundaries and voids.[2][5]

  • Extrinsic (Thermal) Stress: This stress arises from the difference in the coefficient of thermal expansion (CTE) between the NbO film and the substrate material. It is generated as the sample cools down from the deposition temperature to room temperature.[2]

Q2: How can I measure the stress in my NbO films?

A: The most common non-destructive method is the wafer curvature technique .[6] This method involves measuring the curvature of the substrate before and after film deposition. The stress in the film exerts a force on the substrate, causing it to bend. By measuring this change in curvature, the average film stress can be calculated using the Stoney equation.[6] Other methods include X-ray diffraction (XRD), which measures strain in the crystal lattice.[5]

Q3: How do different deposition parameters generally affect film stress?

A: The relationship between deposition parameters and stress can be complex, but some general trends observed in sputtering of niobium and its oxides are summarized below. Note that these should be used as a starting point for your specific NbO process development.

ParameterMaterialTrendStress Range (MPa)Cite
Sputtering Pressure (Ar) NbIncreasing pressure shifts stress from compressive to tensile.-400 to +600
Ion Beam Energy NbOxIncreasing assist ion energy (tens of eV to 550 eV) decreases compressive stress.-220 to -100
Ion Beam Energy Nb2O5Stress is highly dependent on ion beam energy; higher energy can lead to higher compressive stress.Up to -467[7]
Post-Deposition Annealing Nb2O5Increasing annealing temperature (up to 400°C) reduces compressive stress.-450 to -200[4]
Oxygen Partial Pressure NbO2/Nb2O5Stress shows no large dependence on O2 content, except at high concentrations.N/A[6]

Experimental Protocols

Protocol 1: Measuring Film Stress via Wafer Curvature Method

This protocol describes the procedure for determining the average biaxial stress in a thin film using Stoney's equation.

1. Materials and Equipment:

  • Substrate (e.g., Silicon wafer) with known thickness, Young's modulus, and Poisson's ratio.

  • Deposition system for NbO film growth.

  • Surface profilometer or laser scanning system capable of measuring substrate curvature.

2. Procedure:

  • Initial Curvature Scan: Before deposition, measure the topography of the substrate surface to determine its initial radius of curvature, R_initial. Perform multiple scans to ensure an accurate average.

  • Film Deposition: Deposit the NbO thin film onto one side of the substrate using your defined process parameters. Record the final film thickness (t_f).

  • Final Curvature Scan: After the substrate has cooled to room temperature, measure its new topography to determine the final radius of curvature, R_final.

  • Calculation: Calculate the film stress (σ_f) using the Stoney equation:

    σ_f = [E_s / (1 - ν_s)] * [t_s² / (6 * t_f)] * (1/R_final - 1/R_initial)

    Where:

    • E_s = Young's modulus of the substrate

    • ν_s = Poisson's ratio of the substrate

    • t_s = Thickness of the substrate

    • t_f = Thickness of the film

3. Interpretation:

  • A positive σ_f value indicates tensile stress (substrate bent concavely).

  • A negative σ_f value indicates compressive stress (substrate bent convexly).

Diagrams and Workflows

G start Film Failure Observed symptom1 Cracking or Flaking start->symptom1 symptom2 Wrinkling or Buckling start->symptom2 cause1 High Tensile Stress symptom1->cause1 Likely Cause cause2 High Compressive Stress symptom2->cause2 Likely Cause sol1a Decrease Deposition Temperature cause1->sol1a Solutions sol1b Adjust Sputtering Pressure cause1->sol1b Solutions sol1c Select Substrate with Closer CTE Match cause1->sol1c Solutions sol2a Increase Ion Bombardment Energy cause2->sol2a Solutions sol2b Increase Sputtering Pressure cause2->sol2b Solutions sol2c Perform Post-Deposition Annealing cause2->sol2c Solutions

Fig. 1: Troubleshooting workflow for common NbO film stress issues.

G sub 1. Select & Characterize Substrate (Es, νs, ts) scan1 2. Measure Initial Substrate Curvature (R_initial) sub->scan1 depo 3. Deposit NbO Thin Film (Measure Film Thickness, tf) scan1->depo scan2 4. Measure Final Substrate Curvature (R_final) depo->scan2 calc 5. Calculate Stress (Stoney's Equation) scan2->calc result Result: σ_f > 0 (Tensile) σ_f < 0 (Compressive) calc->result

References

Technical Support Center: Niobium Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of niobium oxide (NbO) nanoparticles. The content focuses on the critical role of precursor concentration in determining the final nanoparticle size.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing the niobium precursor concentration on the final NbO nanoparticle size?

The relationship between precursor concentration and nanoparticle size is complex and depends on the interplay between nucleation and growth kinetics. Generally, two main scenarios can be observed:

  • Increased Size: At lower concentration regimes, increasing the precursor concentration can lead to larger nanoparticles. This is because there is sufficient monomer availability to support the growth of existing nuclei.

  • Decreased Size: Conversely, at higher concentrations, a rapid increase in precursor concentration can lead to a burst of nucleation, forming a large number of small nuclei simultaneously. If the total amount of precursor is consumed during this nucleation phase, there may be limited material left for subsequent particle growth, resulting in a smaller average nanoparticle size.[1]

It has also been reported for other metal oxide systems, such as iron oxide, that the nanoparticle size does not monotonically increase with precursor concentration. Instead, the size may increase initially, reach a maximum, and then decrease as the precursor concentration is further elevated.[2]

Q2: How does the precursor concentration influence the morphology and uniformity of the nanoparticles?

High precursor concentrations can sometimes lead to a lack of morphological uniformity. For instance, in the hydrothermal synthesis of niobium oxide nanostructures, higher concentrations of the mineralizing agent led to the formation of large crystals and a less uniform surface coverage.[3][4] This can be attributed to accelerated reaction rates and potential aggregation of nanoparticles at higher concentrations.

Q3: Besides the niobium precursor, what other concentrations should I be mindful of?

The concentration of other reactants, such as reducing agents, surfactants, or mineralizers, plays a crucial role.

  • Surfactants/Capping Agents: These molecules stabilize nanoparticles and prevent aggregation. The ratio of surfactant to precursor is critical. An insufficient amount of surfactant at high precursor concentrations can lead to uncontrolled growth and aggregation.

  • Mineralizers: In hydrothermal or solvothermal synthesis, mineralizers (like NH₄F in some niobium oxide syntheses) can influence the dissolution and recrystallization processes, thereby affecting the growth rate and size of the nanoparticles.[3][4]

Q4: Can the choice of niobium precursor affect the outcome of the synthesis?

Absolutely. Different niobium precursors (e.g., niobium chloride - NbCl₅, niobium ethoxide - Nb(OC₂H₅)₅) will have different reactivities, which can significantly influence the nucleation and growth rates.[5] The choice of precursor can also affect the final crystal phase and purity of the resulting nanoparticles.[6][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Larger than expected nanoparticle size. Low Nucleation Rate: The precursor concentration may be in a regime that favors particle growth over the formation of new nuclei.Try slightly increasing the precursor concentration to promote a faster nucleation event. Alternatively, a rapid injection of the precursor into a hot solvent can sometimes induce a burst of nucleation.
Aggregation: Insufficient stabilization of nanoparticles.Increase the concentration of the surfactant or capping agent. Ensure vigorous stirring during the reaction to prevent localized high concentrations and subsequent aggregation.
Smaller than expected nanoparticle size. High Nucleation Rate: The precursor concentration might be too high, leading to the rapid formation of many small nuclei with insufficient precursor remaining for growth.Systematically decrease the precursor concentration in subsequent experiments. Consider a slower addition of the precursor to control the nucleation rate.
Wide particle size distribution (polydispersity). Inconsistent Nucleation: Nucleation may be occurring over an extended period rather than in a single burst.Ensure a rapid and uniform mixing of reactants. A "hot injection" method, where the precursor is quickly introduced into a heated solvent, can help to temporally separate nucleation and growth, leading to a more uniform size distribution.
Ostwald Ripening: Over extended reaction times, larger particles can grow at the expense of smaller ones.Reduce the overall reaction time or lower the reaction temperature to slow down the ripening process.
Formation of large, non-uniform crystals instead of nanoparticles. Excessively High Precursor Concentration: This can lead to uncontrolled crystal growth.Significantly reduce the precursor concentration. Ensure the solvent can fully dissolve the precursor at the reaction temperature to avoid the presence of undissolved material that can act as seeds for large crystal growth.

Data on the Effect of Reactant Concentration on Niobium Oxide Nanostructure Size

The following table summarizes experimental data from a study on the hydrothermal synthesis of niobium pentoxide (Nb₂O₅) nanorods, demonstrating the effect of the mineralizing agent (NH₄F) concentration and temperature on the nanorod diameter. While this data is for Nb₂O₅, it provides valuable insight into how reactant concentration can influence the dimensions of niobium oxide nanostructures.

Temperature (°C)NH₄F Concentration (M)Average Nanorod Diameter (nm)Standard Deviation (nm)
1300.0524.304.51
1400.0529.126.55

Data extracted from a study on the hydrothermal synthesis of Nb₂O₅ nanorods.[3]

Experimental Protocols

General Protocol for Hydrothermal Synthesis of Niobium Oxide Nanostructures

This protocol is a generalized procedure based on methodologies for synthesizing niobium oxide nanostructures.[3][4] Researchers should optimize the parameters for their specific requirements.

Materials:

  • Niobium precursor (e.g., NbCl₅)

  • Mineralizing agent (e.g., NH₄F)

  • Solvent (e.g., deionized water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve the desired amount of the niobium precursor and the mineralizing agent in the solvent to achieve the target concentrations.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to the desired reaction temperature (e.g., 130-140 °C) for a specific duration (e.g., 40 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours.

  • Characterization: Characterize the size, morphology, and crystal structure of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_analysis Characterization dissolve Dissolve Niobium Precursor & Mineralizing Agent autoclave Seal in Autoclave & Heat dissolve->autoclave cool Cool to Room Temp autoclave->cool wash Wash with Water & Ethanol cool->wash dry Dry in Oven wash->dry analyze Analyze Size, Morphology, & Crystal Structure dry->analyze

Caption: Hydrothermal synthesis workflow for niobium oxide nanoparticles.

precursor_effect cluster_input Input Parameter cluster_outcomes Potential Outcomes cluster_low_outcome cluster_high_outcome precursor_conc Precursor Concentration low_conc Low Concentration precursor_conc->low_conc Increase high_conc High Concentration precursor_conc->high_conc Increase Further growth_favored Growth Favored low_conc->growth_favored nucleation_favored Nucleation Favored high_conc->nucleation_favored larger_particles Larger Particles growth_favored->larger_particles smaller_particles Smaller Particles nucleation_favored->smaller_particles

Caption: Effect of precursor concentration on nanoparticle size.

References

Validation & Comparative

Niobium(II) Oxide vs. Niobium Pentoxide: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterogeneous catalysis, niobium oxides have emerged as versatile materials, demonstrating remarkable activity in a range of chemical transformations. Among the various oxidation states, niobium(II) oxide (NbO) and niobium pentoxide (Nb₂O₅) are of particular interest. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the selection and application of these materials in research and development.

At a Glance: Key Differences in Catalytic Applications

FeatureThis compound (NbO)Niobium Pentoxide (Nb₂O₅)
Primary Catalytic Role Often acts as the in-situ generated active species in reductive catalysis; also used as a conductive support.Predominantly used as a solid acid catalyst and a stable catalyst support.
Key Properties Metallic conductivity, oxygen vacancies.Strong Brønsted and Lewis acidity, high thermal and chemical stability.[1]
Typical Applications Hydrogenation, hydrodeoxygenation, electrocatalysis (as support).Acid-catalyzed reactions (esterification, dehydration), oxidation, photocatalysis.[2][3]

Performance in Hydrodeoxygenation (HDO) of Anisole (B1667542)

The hydrodeoxygenation of anisole, a model compound for lignin-derived bio-oils, serves as a relevant example to compare the roles of different niobium oxide species. While direct comparative studies using NbO and Nb₂O₅ as starting catalysts are limited, studies on Ni/Nb₂O₅ catalysts reveal the significance of reduced niobium species (NbOₓ, where x < 2.5) in promoting HDO activity. The formation of these species is often linked to the synthesis method and pretreatment of the Nb₂O₅ support.

Table 1: Catalytic Performance of Ni/Nb₂O₅ Catalysts in Anisole HDO

CatalystAnisole Conversion (%)Cyclohexane Selectivity (%)Reaction ConditionsReference
3% Ni/Nb₂O₅-H>9896.5240 °C, 20 bar H₂, 2 h[4]
NiNb/SBA-15~95~60 (O-free products)275 °C, 15 bar[5][6]

Note: The higher activity of the Ni/Nb₂O₅-H catalyst is attributed to a higher concentration of oxygen vacancies and interfacial Ni-NbOₓ species, suggesting the importance of reduced niobium centers.[4]

Experimental Protocols

Synthesis of Niobium Pentoxide (Nb₂O₅) Nanoparticles (Sol-Gel Method)

This protocol describes a typical sol-gel synthesis of amorphous niobium pentoxide, which is often a precursor for crystalline phases and catalytic applications.

Materials:

Procedure:

  • Dissolve niobium(V) ethoxide in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring.

  • Slowly add a mixture of deionized water and ethanol to the niobium ethoxide solution to initiate hydrolysis.

  • Continue stirring for several hours to allow for the formation of a sol.

  • Induce gelation by the dropwise addition of ammonium hydroxide until a white precipitate forms.

  • Age the gel for 24 hours at room temperature.

  • Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Dry the resulting solid at 100-120 °C overnight to obtain amorphous Nb₂O₅·nH₂O (niobic acid).

  • For crystalline Nb₂O₅, calcine the amorphous powder at desired temperatures (e.g., 500 °C for the orthorhombic T-phase).

Synthesis of this compound (NbO) via Reduction of Nb₂O₅

This compound is typically prepared by the reduction of niobium pentoxide at high temperatures.

Materials:

  • Niobium pentoxide (Nb₂O₅) powder

  • Hydrogen (H₂) gas or a solid reducing agent (e.g., carbon)

Procedure:

  • Place the Nb₂O₅ powder in a tube furnace.

  • Heat the furnace to a high temperature (typically >1000 °C) under a continuous flow of hydrogen gas.

  • The reduction reaction is: Nb₂O₅ + 3H₂ → 2NbO + 3H₂O.

  • Alternatively, mix Nb₂O₅ with a stoichiometric amount of carbon and heat the mixture in an inert atmosphere.

  • Maintain the temperature for several hours to ensure complete reduction.

  • Cool the furnace to room temperature under an inert atmosphere to prevent re-oxidation.

Mechanistic Insights

The catalytic mechanisms of NbO and Nb₂O₅ are distinct, reflecting their different electronic and chemical properties.

Niobium Pentoxide (Nb₂O₅) in Acid Catalysis

As a solid acid, Nb₂O₅ provides both Brønsted and Lewis acid sites. The Brønsted acidity arises from surface hydroxyl groups, while Lewis acidity is associated with coordinatively unsaturated Nb⁵⁺ centers.

Acid_Catalysis_Nb2O5 Substrate Substrate (e.g., Alcohol) Nb2O5 Nb₂O₅ Surface (Brønsted/Lewis Acid Sites) Substrate->Nb2O5 Adsorption & Protonation Product Product (e.g., Alkene) Nb2O5->Product Dehydration & Desorption Reductive_Catalysis_NbO Reactant Oxygenated Reactant (e.g., Anisole) NbO_surface NbO Surface (Active Site) Reactant->NbO_surface Adsorption at Oxygen Vacancy H2 H₂ H2->NbO_surface Dissociative Adsorption Product Deoxygenated Product (e.g., Cyclohexane) H2O H₂O NbO_surface->Product NbO_surface->H2O Catalyst_Evaluation_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing cluster_analysis Product Analysis Synthesis_NbO NbO Synthesis (Reduction of Nb₂O₅) XRD XRD (Phase Purity) Synthesis_NbO->XRD Synthesis_Nb2O5 Nb₂O₅ Synthesis (e.g., Sol-Gel) Synthesis_Nb2O5->XRD BET BET (Surface Area) XRD->BET TEM TEM (Morphology) BET->TEM XPS XPS (Oxidation State) TEM->XPS Reactor Batch or Flow Reactor XPS->Reactor Reaction Reaction Conditions (Temp, Pressure, Time) Reactor->Reaction GC_MS GC-MS/HPLC (Conversion, Selectivity) Reaction->GC_MS

References

A Comparative Guide to NbO and TiO₂ Photocatalysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Niobium Monoxide (NbO) and Titanium Dioxide (TiO₂) as photocatalysts, providing a comprehensive overview of their mechanisms, performance, and experimental considerations for researchers, scientists, and drug development professionals.

In the ever-evolving field of photocatalysis, titanium dioxide (TiO₂) has long been the benchmark material due to its stability, low cost, and high photoactivity. However, the quest for novel materials with enhanced performance has led to the exploration of a wide range of alternatives. Among these, niobium-based materials, particularly niobium monoxide (NbO), have garnered interest. This guide provides a comparative analysis of NbO and TiO₂ photocatalysis, supported by available experimental data and detailed methodologies, to aid researchers in selecting and designing efficient photocatalytic systems.

At a Glance: Key Property Comparison

While direct, side-by-side experimental comparisons of NbO and TiO₂ photocatalysis are limited in publicly available literature, a comparative analysis can be constructed based on their intrinsic properties and data from studies on related niobium oxides.

PropertyTitanium Dioxide (TiO₂)Niobium Monoxide (NbO) & Related Compounds
Bandgap Energy ~3.2 eV (Anatase)Metallic (NbO), NbO₂: ~1.0 eV
Photocatalytic Mechanism Semiconductor-based: electron-hole pair generationLikely involves surface plasmon resonance or other mechanisms due to its metallic nature.
Primary Active Species Hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻)To be fully elucidated; likely involves surface-adsorbed reactive species.
Reported Applications Degradation of organic pollutants, water splitting, CO₂ reduction, antibacterial applicationsHydrogen production (NbOₓ@NbN), CO₂ conversion (Nb₂O₅), organic pollutant degradation (Nb₂O₅)

Delving Deeper: A Comparative Analysis

Titanium Dioxide (TiO₂): The Semiconductor Benchmark

Titanium dioxide, particularly in its anatase crystalline form, is a wide-bandgap semiconductor that has been extensively studied and utilized in photocatalysis.[1] Its mechanism is well-understood and relies on the generation of electron-hole pairs upon absorption of photons with energy greater than its bandgap.[2]

The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals. The electrons can reduce adsorbed oxygen to form superoxide radicals, which also contribute to the degradation of pollutants.[3] However, the wide bandgap of TiO₂ means it primarily absorbs in the UV region of the electromagnetic spectrum, limiting its efficiency under solar irradiation.[1] Furthermore, the rapid recombination of electron-hole pairs can reduce its quantum yield.[1]

Niobium Monoxide (NbO): An Emerging Metallic Photocatalyst

Niobium monoxide (NbO) presents a departure from the traditional semiconductor model of photocatalysis. It is characterized by its metallic properties, which suggests a different mechanism of photoactivity.[4] While research on pure NbO as a photocatalyst is still in its early stages, studies on related niobium oxides and composites provide valuable insights.

For instance, NbOₓ@NbN microcomposites have demonstrated significantly enhanced photocatalytic hydrogen production compared to commercial Nb₂O₅.[5] This enhancement is attributed to the synergistic effects between the niobium oxide and nitride phases. The metallic nature of NbO could potentially facilitate charge transfer and separation, a critical factor in photocatalysis. The mechanism for metallic photocatalysts is thought to involve the generation of hot electrons via surface plasmon resonance, which can then participate in redox reactions on the catalyst surface.

Niobium pentoxide (Nb₂O₅), a semiconductor, has also been investigated for various photocatalytic applications, including CO₂ conversion and the degradation of organic pollutants.[6][7] These studies indicate the potential of niobium-based materials in photocatalysis, although the specific role and efficiency of the metallic NbO phase require further dedicated investigation.

Experimental Protocols: A Guide to Synthesis and Evaluation

Synthesis of Photocatalysts

Titanium Dioxide (TiO₂) Nanoparticles (Sol-Gel Method):

A common method for synthesizing TiO₂ nanoparticles is the sol-gel technique.

  • Precursor Solution: Titanium isopropoxide is used as the precursor and is dissolved in an alcohol, such as ethanol (B145695) or isopropanol.

  • Hydrolysis: The solution is hydrolyzed by the controlled addition of water, often mixed with the alcohol. An acid, like nitric acid, is typically added to control the hydrolysis and condensation rates.

  • Gelation: The solution is stirred until a gel is formed.

  • Aging and Drying: The gel is aged for a period, followed by drying in an oven to remove the solvent.

  • Calcination: The dried gel is calcined at temperatures typically ranging from 400 to 600°C to crystallize the TiO₂ into the desired phase (e.g., anatase) and remove residual organic matter.

Niobium Oxide (Nb₂O₅) Nanoparticles (Hydrothermal Method):

A hydrothermal method can be employed for the synthesis of niobium oxide nanoparticles.[8]

  • Precursor Solution: A niobium precursor, such as niobium pentachloride (NbCl₅) or ammonium (B1175870) niobate(V) oxalate (B1200264) hydrate, is dissolved in a suitable solvent.

  • Hydrothermal Reaction: The precursor solution is placed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-200°C) for a set duration.

  • Washing and Drying: After cooling, the resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried in an oven.

  • Calcination (Optional): A subsequent calcination step may be performed to control the crystallinity and phase of the niobium oxide.

Evaluation of Photocatalytic Activity

A standardized experimental setup is crucial for comparing the photocatalytic performance of different materials.

  • Photoreactor: A batch reactor equipped with a light source (e.g., a UV lamp or a solar simulator) is typically used. The reactor should be made of a material that is transparent to the light source's wavelength (e.g., quartz for UV light).

  • Catalyst Suspension: A known amount of the photocatalyst powder is suspended in an aqueous solution of a model pollutant (e.g., methylene (B1212753) blue, rhodamine B, or a pharmaceutical compound). The suspension is typically stirred in the dark for a period to ensure adsorption-desorption equilibrium is reached before illumination.

  • Illumination: The suspension is then irradiated with the light source under constant stirring.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The solid catalyst is removed by centrifugation or filtration, and the concentration of the pollutant in the supernatant is analyzed using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t. The reaction kinetics can also be determined by plotting the concentration data versus time.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the fundamental photocatalytic mechanism and a typical experimental workflow.

Photocatalysis_Mechanism VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ Photon Photon (hν) Photon->VB Excitation O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation Pollutant Organic Pollutant h->Pollutant Direct Oxidation Superoxide •O₂⁻ O2->Superoxide Degradation Degradation Products Superoxide->Degradation OH_radical •OH H2O->OH_radical OH_radical->Pollutant Oxidation Pollutant->Degradation Experimental_Workflow start Start synthesis Photocatalyst Synthesis (e.g., Sol-Gel for TiO₂, Hydrothermal for Nb₂O₅) start->synthesis characterization Material Characterization (XRD, SEM, TEM, BET) synthesis->characterization suspension Catalyst Suspension in Solution characterization->suspension preparation Preparation of Pollutant Solution preparation->suspension dark Adsorption-Desorption Equilibrium (in Dark) suspension->dark illumination Photocatalytic Reaction (Under Illumination) dark->illumination sampling Periodic Sampling illumination->sampling sampling->illumination analysis Sample Analysis (UV-Vis, HPLC) sampling->analysis data Data Analysis (Degradation Efficiency, Kinetics) analysis->data end End data->end

References

A Comparative Guide to NbO and Graphite Anodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to advance energy storage solutions, the choice of anode material is critical. This guide provides an objective comparison of the electrochemical performance of Niobium Oxide (NbO) and traditional graphite (B72142) anodes, supported by experimental data and detailed protocols.

Niobium-based oxides are emerging as promising anode materials for lithium-ion batteries, offering a unique combination of high power density, long cycle life, and enhanced safety compared to conventional graphite anodes.[1][2][3] Graphite, the incumbent anode material, is favored for its high energy density and low cost.[1] However, it suffers from safety concerns related to lithium dendrite formation, especially during fast charging.[1][2][3] This guide delves into the electrochemical performance of NbO and graphite, providing a comprehensive overview for researchers in the field.

Quantitative Performance Comparison

The following table summarizes the key electrochemical performance metrics for NbO and graphite anodes based on data from various studies. It is important to note that performance can vary depending on the specific material synthesis, electrode design, and testing conditions.

Performance MetricNbO AnodeGraphite Anode
Specific Capacity (mAh/g) ~200 - 300~372 (theoretical)
Coulombic Efficiency (%) >99%~99%
Rate Capability Excellent, capable of fast charging (e.g., 191 mAh/g at 1 A/g)[4]Limited by Li plating at high rates
Cycling Stability Excellent, long cycle life (e.g., 225 mAh/g after 400 cycles)[5]Good, but can degrade with fast charging
Voltage Plateau (vs. Li/Li+) ~1.0 - 1.7 V~0.1 V
Safety High, mitigates lithium dendrite formation[1][2]Lower, risk of lithium plating and short circuits[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and electrochemical characterization of NbO and graphite anodes.

Synthesis of Anode Materials

Niobium Oxide (NbO) - Sol-Gel Method

A common method for synthesizing NbO nanoparticles is the sol-gel technique followed by a carbothermal reduction.

  • Precursor Solution: Niobium(V) chloride (NbCl5) is dissolved in a mixture of ethanol (B145695) and deionized water.

  • Hydrolysis: The solution is stirred vigorously while a basic solution (e.g., ammonia) is added dropwise to induce hydrolysis and form a niobium hydroxide (B78521) precipitate.

  • Washing and Drying: The precipitate is washed repeatedly with deionized water and ethanol to remove impurities and then dried in an oven.

  • Calcination and Reduction: The dried powder is mixed with a carbon source (e.g., citric acid) and calcined at a high temperature (e.g., 800-1000 °C) under an inert atmosphere (e.g., argon) to form crystalline NbO.

Graphite - Synthetic Graphite Production

Synthetic graphite is typically produced from carbonaceous precursor materials through a high-temperature graphitization process.[6][7]

  • Precursor Preparation: A precursor material, such as petroleum coke or coal tar pitch, is crushed, milled, and shaped into particles of the desired size and morphology.[7]

  • Carbonization: The shaped precursor is heated to around 1000 °C in an inert atmosphere to remove volatile components and form an amorphous carbon material.

  • Graphitization: The carbonized material is then subjected to a much higher temperature, typically between 2500 °C and 3000 °C.[7] This high-temperature treatment provides the energy required for the carbon atoms to arrange into the ordered, layered structure of graphite.[7]

  • Coating (Optional): The graphite particles may be coated with a thin layer of amorphous carbon to improve their performance and reduce side reactions with the electrolyte.[7]

Electrochemical Characterization

The following protocol outlines a standard procedure for evaluating the electrochemical performance of anode materials in a half-cell configuration.

  • Electrode Preparation:

    • The active material (NbO or graphite) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[8][9] The typical weight ratio is 8:1:1 for active material:binder:conductive agent.[8]

    • The slurry is uniformly cast onto a copper foil current collector and dried in a vacuum oven.[8][9]

    • Circular electrodes are punched out from the coated foil.[10]

  • Cell Assembly:

    • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox.[10][11]

    • A lithium metal foil serves as the counter and reference electrode.

    • A separator (e.g., glass fiber or polypropylene) is placed between the working electrode (NbO or graphite) and the lithium foil.[10]

    • An electrolyte, typically a solution of a lithium salt (e.g., 1M LiPF6) in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and dimethyl carbonate), is added to wet the components.[10][12][13]

  • Electrochemical Testing:

    • Galvanostatic Cycling: The cells are charged and discharged at constant currents (C-rates) within a specific voltage window (e.g., 0.01-3.0 V for graphite, 0.01-3.0 V for NbO) to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Rate Capability Test: The cells are cycled at various C-rates (e.g., from C/10 to 10C) to evaluate the material's ability to perform at high charge and discharge rates.

    • Cyclic Voltammetry (CV): CV is performed to identify the redox potentials and understand the electrochemical reaction mechanisms.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.[8]

Visualizing the Path to Performance Evaluation

The following diagrams illustrate key conceptual frameworks in the evaluation of anode materials.

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Selection s2 Synthesis Method s1->s2 s3 Material Characterization s2->s3 e1 Slurry Preparation s3->e1 e2 Coating & Drying e1->e2 e3 Electrode Punching e2->e3 c1 Half-Cell Assembly e3->c1 c2 Electrolyte Filling c1->c2 t1 Galvanostatic Cycling c2->t1 t2 Rate Capability t1->t2 t3 Cyclic Voltammetry t1->t3 t4 EIS t1->t4

Caption: Experimental workflow for anode material evaluation.

G cluster_nbo NbO Anode cluster_graphite Graphite Anode nbo_safety High Safety nbo_power High Power g_safety Safety Concerns nbo_safety->g_safety Advantage nbo_cycle Long Cycle Life g_energy High Energy Density nbo_power->g_energy nbo_cost Higher Cost g_rate Rate Limitation nbo_cycle->g_rate Advantage g_cost Low Cost g_cost->nbo_cost Trade-off

Caption: Key performance trade-offs between NbO and graphite anodes.

References

Validating the Stoichiometry of Niobium Monoxide (NbO) Films: A Comparative Guide to XPS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and device development, accurately determining the stoichiometry of niobium oxide thin films is critical. Niobium monoxide (NbO), in particular, possesses unique metallic properties that are highly sensitive to its phase purity. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other validation methods, supported by experimental data and detailed protocols, to ensure precise stoichiometric characterization of NbO films.

The Central Role of XPS in Stoichiometric Validation

X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique indispensable for determining the chemical composition and oxidation states of elements within the top few nanometers of a material.[1] For niobium oxide films, XPS can distinguish between the various oxidation states of niobium (e.g., Nb²⁺ in NbO, Nb⁴⁺ in NbO₂, and Nb⁵⁺ in Nb₂O₅), providing a quantitative assessment of the film's stoichiometry.

The core principle involves irradiating the film with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its chemical environment. By analyzing the Nb 3d and O 1s core level spectra, one can identify and quantify the different niobium oxide phases present.

Key Experimental Protocol for XPS Analysis

A robust XPS analysis is foundational to accurate stoichiometric validation. Below is a typical experimental protocol for analyzing niobium oxide films.

1. Sample Preparation:

  • Samples are introduced into an ultra-high vacuum (UHV) chamber to prevent atmospheric contamination.

  • Surface cleaning is often necessary to remove adventitious carbon and surface oxides. This is typically achieved by gentle sputtering with Ar⁺ ions.[2] The ion beam energy and sputtering time must be carefully optimized to avoid preferential sputtering of oxygen, which could alter the surface stoichiometry.

2. Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is commonly used.[3]

  • Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy of the emitted photoelectrons.[1][4]

  • Analysis Area: A typical analysis area is around 400 µm in diameter.[3][5]

  • Pass Energy: High-resolution spectra for Nb 3d and O 1s regions are acquired at a low pass energy (e.g., 5.85 eV) to ensure good energy resolution.[3]

  • Take-off Angle: Angle-resolved XPS (ARXPS) can be performed by varying the take-off angle of the photoelectrons to probe different depths and distinguish surface layers from the bulk film.

3. Data Analysis and Peak Fitting:

  • The raw data is corrected for any charging effects, typically by referencing the adventitious C 1s peak to 284.8 eV.

  • A background subtraction (e.g., Shirley or Tougaard) is applied to the high-resolution spectra.[4]

  • The Nb 3d spectrum is fitted with multiple Voigt or Gaussian-Lorentzian shaped doublets, corresponding to the different oxidation states of niobium.[1] The Nb 3d core level appears as a doublet (Nb 3d₅/₂ and Nb 3d₃/₂) due to spin-orbit coupling, with a characteristic splitting and area ratio.[6]

  • The relative atomic concentrations of the different niobium species are determined from the areas of the fitted peaks, corrected by relative sensitivity factors (RSFs).

The workflow for validating NbO stoichiometry using XPS is illustrated below.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation A Introduce Sample into UHV B Optional: Ar+ Sputter Cleaning A->B C Acquire Survey Spectrum B->C D Acquire High-Resolution Nb 3d & O 1s Spectra C->D E Charge Correction & Background Subtraction D->E F Peak Fitting of Nb 3d Spectrum E->F G Quantification of Oxidation States F->G H Determine Stoichiometry G->H

Caption: Workflow for XPS analysis of NbO film stoichiometry.

Comparative Data: XPS Analysis of Niobium Oxides

The binding energy of the Nb 3d₅/₂ peak is a key indicator of the niobium oxidation state. The table below summarizes the characteristic binding energies for metallic niobium and its primary oxides, as reported in the literature.

Niobium SpeciesOxidation StateNb 3d₅/₂ Binding Energy (eV)Reference(s)
Nb (metal)Nb⁰~202.3 - 202.5[6][7]
NbO Nb²⁺ ~203.4 - 203.9 [1][5][6]
NbO₂Nb⁴⁺~205.6 - 206.5[1][5][6]
Nb₂O₅Nb⁵⁺~207.4 - 208.0[1][6]

Note: Binding energy values can vary slightly depending on instrument calibration and sample conditions.

Quantitative analysis allows for the determination of the relative percentages of each oxide phase. For instance, thermal annealing in UHV can be used to reduce as-grown Nb₂O₅ films to sub-oxides like NbO and NbO₂.

Annealing ConditionNb²⁺ (NbO) %Nb⁴⁺ (NbO₂) %Nb⁵⁺ (Nb₂O₅) %Reference
As-grown, then annealed in UHV at 600°CDominant PhaseMinor ComponentMinor Component[1]
NbO film, annealed in O₂ at 750°CMinor Component82%18%[1]
Heated to 525°C in UHV80.4%5.8%-[6]

Comparison with Alternative Validation Techniques

While XPS is a primary tool, a multi-technique approach is often necessary for a complete and unambiguous validation of NbO film stoichiometry and structure. Other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
XPS Surface elemental composition, oxidation states.Highly surface-sensitive (~5-10 nm), quantitative.Limited bulk information, potential for beam-induced reduction.
XRD Crystalline phase, grain size, lattice parameters.Provides bulk structural information, non-destructive.Insensitive to amorphous phases, requires crystalline material.
TEM/EDX Microstructure, morphology, local elemental composition.High spatial resolution, can provide crystallographic and compositional maps.Destructive sample preparation, localized analysis area.
Raman Spectroscopy Vibrational modes characteristic of specific phases.Sensitive to crystal structure and defects, non-destructive.Can have low signal for thin films, fluorescence interference.

The logical relationship and complementary nature of these techniques are depicted in the diagram below.

Comparison_Diagram cluster_main Validating NbO Film Stoichiometry cluster_techniques Analytical Techniques A NbO Film XPS XPS (Surface Chemistry, Oxidation States) A->XPS XRD XRD (Bulk Crystal Structure, Phase ID) A->XRD TEM TEM/EDX (Microstructure, Local Composition) A->TEM Raman Raman (Vibrational Modes, Phase Purity) A->Raman XPS->XRD Complementary XPS->Raman Complementary XRD->TEM Complementary TEM->XPS Complementary

Caption: Comparison of XPS with alternative validation methods.

Conclusion

Validating the stoichiometry of NbO films is a critical step in materials research and device fabrication. XPS stands out as the primary technique for this purpose, offering quantitative insights into the surface chemistry and oxidation states. Through careful experimental protocol and rigorous data analysis, XPS can reliably distinguish NbO from other niobium oxides. For a comprehensive characterization, it is highly recommended to complement XPS data with results from bulk-sensitive structural probes like X-ray Diffraction and high-resolution imaging techniques such as Transmission Electron Microscopy. This multi-technique approach ensures an accurate and holistic understanding of the NbO film's properties.

References

Unambiguous Phase Identification of Niobium Oxides: A Comparative Guide to Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with niobium-based materials, accurate phase identification of niobium oxides is critical for ensuring material performance and reproducibility. Raman spectroscopy has emerged as a powerful, non-destructive technique for this purpose, offering distinct spectral fingerprints for various niobium oxide phases. This guide provides a comprehensive comparison of the Raman spectroscopic signatures of common niobium oxides, supported by experimental data and protocols, to facilitate accurate phase identification.

Distinguishing Niobium Oxide Phases with Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a material, which are highly sensitive to its crystal structure and chemical bonding. Different phases of niobium oxide, such as niobium monoxide (NbO), niobium dioxide (NbO₂), and the various polymorphs of niobium pentoxide (Nb₂O₅), exhibit unique Raman spectra. These differences in the number, position, and relative intensity of Raman bands allow for their unambiguous identification.

The structural chemistry of niobium oxides plays a key role in their Raman spectra. For instance, the degree of distortion in the NbO₆ octahedra, which are common building blocks in these structures, significantly influences the Raman frequencies. Highly distorted octahedral structures tend to show major Raman frequencies in the 850-1000 cm⁻¹ region, while slightly distorted structures exhibit primary bands in the 500-700 cm⁻¹ range.[1][2]

Comparative Raman Spectra of Niobium Oxides

The following table summarizes the characteristic Raman peak positions for various niobium oxide phases, compiled from multiple studies. These values can serve as a reference for identifying the specific phase of a niobium oxide sample.

Niobium Oxide PhaseKey Raman Peak Positions (cm⁻¹)References
NbO₂ ~161, ~262, ~337, ~386-400, ~441, ~554, ~630, ~811-843[3][4][5]
TT-Nb₂O₅ Broader bands due to lower crystallinity[6]
T-Nb₂O₅ ~134, ~211, ~310, ~695 (strong)[4][6]
H-Nb₂O₅ ~230, ~450-500, ~650-690 (strong), ~900-1000[7]
Amorphous Nb₂O₅·nH₂O Broad band in the 800-900 cm⁻¹ region[7]

Note: Peak positions can vary slightly depending on factors such as crystallinity, strain, and experimental conditions.

Experimental Protocol for Raman Analysis

A typical experimental setup for the Raman spectroscopic analysis of niobium oxides involves a Raman microscope. The following protocol is a general guideline based on methodologies reported in the literature.[5][8]

Instrumentation:

  • Raman Microscope (e.g., Renishaw inVia)

  • Laser Source: 532 nm or 785 nm are commonly used.

  • Objective Lens: 50x magnification.

  • Gratings: Appropriate grating to provide sufficient spectral resolution.

  • Detector: CCD camera.

Procedure:

  • Sample Preparation: Niobium oxide samples, typically in powder or thin-film form, are placed on a suitable substrate (e.g., glass slide).

  • Instrument Calibration: The Raman spectrometer is calibrated using a standard reference material, such as a silicon wafer (with a characteristic peak at ~520 cm⁻¹).

  • Data Acquisition:

    • The laser is focused on the sample surface.

    • Laser power should be kept low (e.g., below 20 mW) to avoid laser-induced sample damage or phase transformations.[5]

    • Spectra are collected over a specific spectral range (e.g., 100-1200 cm⁻¹).

    • Multiple accumulations with an appropriate integration time (e.g., 10-50 seconds per accumulation) are averaged to improve the signal-to-noise ratio.[5]

  • Data Analysis: The collected Raman spectra are processed to identify the characteristic peaks of the niobium oxide phases present. This involves baseline correction and peak fitting to determine the precise peak positions, intensities, and full width at half maximum (FWHM).

Workflow for Phase Identification

The following diagram illustrates a typical workflow for identifying niobium oxide phases using Raman spectroscopy.

G cluster_0 Experimental Stage cluster_1 Data Analysis Stage cluster_2 Alternative/Complementary Analysis Sample Niobium Oxide Sample Raman Raman Spectroscopy Sample->Raman Spectra Acquire Raman Spectra Raman->Spectra Process Process Spectra (Baseline Correction, Peak Fitting) Spectra->Process Compare Compare with Reference Database Process->Compare Identify Identify Niobium Oxide Phase(s) Compare->Identify XRD X-ray Diffraction (XRD) Compare->XRD XPS X-ray Photoelectron Spectroscopy (XPS) Compare->XPS NbO NbO Identify->NbO NbO2 NbO₂ Identify->NbO2 Nb2O5 Nb₂O₅ (Polymorphs) Identify->Nb2O5

Workflow for Niobium Oxide Phase Identification

Comparison with Other Techniques

While Raman spectroscopy is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive material characterization.

  • X-ray Diffraction (XRD): XRD is a standard technique for determining the crystal structure and phase composition of materials.[6][9] While XRD provides definitive structural information, Raman spectroscopy can be more sensitive to subtle structural distortions, amorphous phases, and certain surface oxides.[7][8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements.[3] It is particularly useful for distinguishing between different oxidation states of niobium (e.g., Nb²⁺ in NbO, Nb⁴⁺ in NbO₂, and Nb⁵⁺ in Nb₂O₅) at the material's surface.

References

A Comparative Guide to Niobium Oxide and Tin Oxide as Transparent Conductors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and optoelectronics, the quest for high-performance transparent conducting oxides (TCOs) is paramount for advancing next-generation displays, solar cells, and flexible electronics. Among the promising alternatives to the industry-standard indium tin oxide (ITO), niobium oxide (NbO) and tin oxide (SnO₂) have emerged as compelling candidates. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies for their fabrication and characterization.

Performance Comparison at a Glance

The selection of a transparent conductor hinges on a delicate balance between electrical conductivity and optical transparency. The following tables summarize the key performance metrics for representative niobium oxide and tin oxide thin films, offering a quantitative basis for comparison.

Material SystemDeposition MethodResistivity (Ω·cm)Carrier Concentration (cm⁻³)Hall Mobility (cm²/Vs)Optical Transmittance (%)Reference
Niobium Oxide
Nb₁₂O₂₉Pulsed Laser Deposition3.3 x 10⁻³1.8 x 10²¹0.8~70% @ 435 nm, ~50% @ 730 nm[1]
Amorphous Nb₂O₅Reactive DC Magnetron SputteringDielectric behavior-->80% in visible range[2]
Tin Oxide
Undoped SnOₓSputtering (Room Temp.)2.38 x 10⁻³-22-[3][4]
Undoped SnO₂Sol-Gel Screen Printing1.07 x 10⁻³8.4 x 10²⁰67-
Undoped SnO₂Spray Pyrolysis---60 - 90%[5]
Undoped SnO₂Sol-Gel--~78% (350-800 nm)[6][7]

In-Depth Analysis of Performance Metrics

Electrical Properties:

Undoped tin oxide generally exhibits a lower resistivity and higher carrier mobility compared to the reported values for Nb₁₂O₂₉. For instance, undoped SnOₓ prepared by room temperature sputtering shows a resistivity of 2.38 x 10⁻³ Ω·cm and a carrier mobility of 22 cm²/Vs.[3][4] In another study, sol-gel screen-printed undoped SnO₂ films demonstrated an even lower resistivity of 1.07 x 10⁻³ Ω·cm and a significantly higher mobility of 67 cm²/Vs. In contrast, the Nb₁₂O₂₉ film, while conductive, has a higher resistivity of 3.3 x 10⁻³ Ω·cm and a substantially lower Hall mobility of 0.8 cm²/Vs.[1] It is important to note that other phases of niobium oxide, such as amorphous Nb₂O₅, exhibit dielectric (insulating) behavior.[2] The electrical properties of both materials can be significantly tuned by doping, a common strategy to enhance the performance of TCOs.[8]

Optical Properties:

Both niobium oxide and tin oxide can achieve high optical transmittance in the visible spectrum, a critical requirement for transparent conductors. Amorphous Nb₂O₅ thin films have been shown to have a transmittance exceeding 80% in the visible range.[2] Similarly, undoped SnO₂ films fabricated by various methods like spray pyrolysis and sol-gel can achieve transmittance values between 60% and 90%.[5][6][7] The specific transmittance values are highly dependent on the film thickness, morphology, and the presence of any defects.

Experimental Protocols: A Guide to Fabrication and Characterization

Reproducible and reliable performance data is contingent on well-defined experimental procedures. This section outlines the detailed methodologies for the fabrication and characterization of NbO and SnO₂ thin films.

Fabrication Methods

Niobium Oxide (NbOₓ) via DC Magnetron Sputtering:

Niobium oxide thin films are commonly deposited using reactive DC magnetron sputtering from a metallic niobium target in an argon-oxygen atmosphere.

  • Substrate Preparation: Silicon or glass substrates are cleaned sequentially in ultrasonic baths of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Sputtering System: A high-vacuum sputtering chamber with a base pressure of less than 5 x 10⁻⁶ Torr is used.

  • Target: A high-purity niobium target (typically 99.95%) is employed.

  • Sputtering Parameters:

    • Sputtering Power: A constant DC power is applied to the target (e.g., 500 W).[9]

    • Working Pressure: The total pressure of the Ar and O₂ gas mixture is maintained in the mTorr range (e.g., 4 mTorr).[9]

    • Gas Flow Rates: The ratio of oxygen to argon flow rates is a critical parameter that controls the stoichiometry and properties of the deposited film. This ratio is varied to achieve the desired oxide phase (e.g., from metallic Nb to transparent Nb₂O₅).

    • Substrate Temperature: Deposition can be carried out at room temperature or elevated temperatures to influence the film's crystallinity and properties.

    • Deposition Time: The thickness of the film is controlled by the deposition time.

Tin Oxide (SnO₂) via Sol-Gel Method:

The sol-gel process offers a cost-effective and versatile route for preparing tin oxide thin films.

  • Precursor Solution Preparation:

    • A tin precursor, such as tin (IV) chloride pentahydrate (SnCl₄·5H₂O), is dissolved in a solvent like ethanol.

    • A stabilizer, for instance, monoethanolamine, is added to the solution to control the hydrolysis and condensation reactions.

    • The solution is stirred vigorously at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 1 hour) to form a clear and homogeneous sol.

  • Film Deposition (Spin Coating):

    • The prepared sol is dispensed onto a cleaned substrate (e.g., glass).

    • The substrate is spun at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to create a uniform thin film.

  • Drying and Annealing:

    • The coated film is preheated on a hot plate (e.g., at 100°C for 10 minutes) to evaporate the solvent.

    • The dried film is then annealed in a furnace at a higher temperature (e.g., 400-600°C) for a certain period (e.g., 1-2 hours) to promote the formation of the crystalline SnO₂ phase and remove organic residues.

Characterization Techniques

Sheet Resistance Measurement (Four-Point Probe Method):

The sheet resistance of the transparent conducting films is a key indicator of their electrical performance.

  • Principle: A four-point probe setup is used to pass a constant current through the two outer probes while measuring the voltage across the two inner probes. This configuration eliminates the influence of contact resistance on the measurement.

  • Procedure:

    • The four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is brought into contact with the surface of the thin film.[1][10]

    • A known DC current (I) is applied through the outer two probes.

    • The resulting voltage drop (V) across the inner two probes is measured using a high-impedance voltmeter.

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I), assuming an infinitely large and thin sample.[1][10] Correction factors are applied for finite sample sizes.

Hall Effect Measurement:

Hall effect measurements provide crucial information about the carrier type (n-type or p-type), carrier concentration, and carrier mobility.

  • Principle: When a current-carrying conductor is placed in a magnetic field perpendicular to the current direction, a voltage (the Hall voltage) is generated in the direction perpendicular to both the current and the magnetic field.

  • Procedure (van der Pauw method):

    • A square-shaped sample with four contacts at the corners is prepared.

    • A constant current is passed between two adjacent contacts, and the voltage is measured between the other two contacts. This is repeated for different contact configurations.

    • A magnetic field is applied perpendicular to the sample plane.

    • The change in voltage due to the magnetic field (Hall voltage) is measured.

    • The carrier concentration and Hall mobility are calculated from the measured resistivity, Hall voltage, and the applied magnetic field and current.

Optical Transmittance Measurement (UV-Vis Spectroscopy):

The optical transparency of the films is determined by measuring their transmittance over the ultraviolet and visible regions of the electromagnetic spectrum.

  • Principle: A spectrophotometer measures the intensity of light passing through the sample compared to the intensity of light passing through a reference (typically a blank substrate).

  • Procedure:

    • A baseline measurement is performed using a blank substrate (e.g., glass) to account for any absorption or reflection from the substrate itself.

    • The thin film sample is placed in the spectrophotometer's sample holder.

    • Light from a deuterium (B1214612) lamp (for the UV range) and a tungsten-halogen lamp (for the visible range) is passed through the sample.

    • The detector measures the intensity of the transmitted light as a function of wavelength.

    • The transmittance spectrum, a plot of percentage transmittance versus wavelength, is generated.[11]

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the fabrication and characterization process, the following diagrams illustrate the key steps involved.

Fabrication_and_Characterization_Workflow cluster_fabrication Thin Film Fabrication cluster_nbo Niobium Oxide (Sputtering) cluster_sno2 Tin Oxide (Sol-Gel) cluster_characterization Characterization NbO_Substrate Substrate Cleaning NbO_Sputter DC Magnetron Sputtering NbO_Substrate->NbO_Sputter NbO_Film NbOₓ Thin Film NbO_Sputter->NbO_Film FourPoint Four-Point Probe (Sheet Resistance) NbO_Film->FourPoint SnO2_Sol Sol Preparation SnO2_Coat Spin Coating SnO2_Sol->SnO2_Coat SnO2_Anneal Drying & Annealing SnO2_Coat->SnO2_Anneal SnO2_Film SnO₂ Thin Film SnO2_Anneal->SnO2_Film SnO2_Film->FourPoint HallEffect Hall Effect Measurement (Carrier Concentration, Mobility) FourPoint->HallEffect UVVis UV-Vis Spectroscopy (Optical Transmittance) HallEffect->UVVis

General workflow for the fabrication and characterization of NbOₓ and SnO₂ transparent conductors.

Characterization_Logic cluster_input Inputs cluster_measurements Primary Measurements cluster_derived Derived Properties Thin_Film Fabricated Thin Film V_I Voltage (V) Current (I) Thin_Film->V_I V_H Hall Voltage (V_H) Thin_Film->V_H T_lambda Transmittance (T(λ)) Thin_Film->T_lambda Sheet_Resistance Sheet Resistance (R_s) V_I->Sheet_Resistance Carrier_Concentration Carrier Concentration (n) V_H->Carrier_Concentration Optical_Transmittance Optical Transmittance (%) T_lambda->Optical_Transmittance Resistivity Resistivity (ρ) Sheet_Resistance->Resistivity Mobility Mobility (µ) Resistivity->Mobility Carrier_Concentration->Mobility

Logical relationship between primary measurements and derived performance properties.

Conclusion

Both niobium oxide and tin oxide present viable pathways as transparent conducting materials. Undoped tin oxide, in particular, demonstrates promising electrical properties with lower resistivity and higher carrier mobility in the reported studies. However, the performance of both material systems is highly dependent on the specific stoichiometry, deposition method, and processing parameters. Niobium oxides offer a unique set of properties, and further research into different phases and doping strategies may unlock even greater potential. The choice between NbO and SnO₂ will ultimately depend on the specific application requirements, balancing the need for high conductivity, optical transparency, and cost-effective fabrication. This guide provides a foundational understanding for researchers to navigate these choices and to design experiments that will further advance the field of transparent electronics.

References

A Comparative Analysis of Niobium Oxide-Based and Activated Carbon Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance and experimental protocols of two leading supercapacitor materials.

The quest for advanced energy storage solutions has led to significant research into novel materials for supercapacitors, devices that bridge the gap between traditional capacitors and batteries. Among the frontrunners are niobium oxide (NbO)-based materials, which offer promising pseudocapacitive properties, and activated carbon (AC), the long-standing benchmark for electric double-layer capacitors (EDLCs). This guide provides a comprehensive comparison of their performance based on experimental data, details their fabrication and testing methodologies, and offers visual representations of key processes and performance metrics.

Performance Benchmarking: A Quantitative Comparison

The performance of supercapacitor materials is evaluated based on several key metrics: specific capacitance, energy density, power density, and cycle life. The following tables summarize the experimentally determined values for NbO-based and activated carbon supercapacitors, providing a clear comparison of their capabilities.

Material SystemSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteSource
Nb₂O₅177.9413M aqueous KOH[1]
SnNb₂O₆ composite294.0213M aqueous KOH[1]
Ppy/GCN/Nb₂O₅11775KOH[2]
MoO₃-Nb₂O₅ NC8531Not Specified[2]
Activated Carbon65-70Not Specified1 M KCl[3]
Activated Carbon13713 M KOH[4]
Nitrogen-doped Coal-based AC3230.56 M KOH[5]
Jute-based Activated Carbon15010 mV/s (scan rate)Not Specified[6]

Table 1: Specific Capacitance Comparison. This table highlights the specific capacitance of various NbO-based materials and activated carbon. NbO-based composites, particularly those with conductive polymers or other metal oxides, demonstrate significantly higher specific capacitance compared to standard activated carbon.

Material SystemEnergy Density (Wh/kg)Power Density (W/kg)Cycle Life (Capacity Retention %)Source
C-T-Nb₂O₅ anode // AC cathode43.47500Excellent stability[7]
m-Nb₂O₅-C anode // MSP-20 AC cathode7418510~90% after 1000 cycles[8]
SnNb₂O₆ compositeNot SpecifiedNot Specified95.7% over 10,000 cycles[2]
Ppy/GCN/Nb₂O₅33299197% after 10,000 cycles[2]
MoO₃-Nb₂O₅//AC22.1220693.3% after 3000 cycles[2]
Activated Carbon5-20up to 10,000High[9]
RCS-derived Activated Carbon18.2663.497.2% after 5000 cycles[4]
Nitrogen-doped Coal-based AC10250Not Specified[5]

Table 2: Energy Density, Power Density, and Cycle Life Comparison. This table showcases the trade-offs between energy density, power density, and long-term stability. Hybrid supercapacitors utilizing NbO-based anodes and activated carbon cathodes exhibit impressive energy and power densities. While activated carbon generally has a lower energy density, it is known for its exceptional cycle life.

Experimental Protocols: Fabrication and Characterization

The performance of a supercapacitor is intrinsically linked to the fabrication of its electrodes and the methods used for electrochemical testing. Below are detailed methodologies for both NbO-based and activated carbon supercapacitors.

Niobium Oxide-Based Supercapacitor Fabrication

The synthesis of NbO-based materials often involves hydrothermal methods followed by heat treatment. For instance, the preparation of orthorhombic niobium oxide (T-Nb₂O₅) nanowires with a carbon coating involves the following steps:

  • Hydrothermal Synthesis: Niobium pentachloride (NbCl₅) is dissolved in deionized water. An organic acid, such as oxalic acid, and a morphology-directing agent are added to the solution. The mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature for several hours.

  • Washing and Drying: The resulting precipitate is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted chemicals and then dried in an oven.

  • Carbon Coating: The dried powder is mixed with a carbon source, such as a glucose solution, and then subjected to a high-temperature annealing process in an inert atmosphere to create a uniform carbon coating on the nanowires.[7]

  • Electrode Preparation: The carbon-coated T-Nb₂O₅ powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil) and dried under vacuum.

Activated Carbon Supercapacitor Fabrication

The fabrication of activated carbon electrodes is a well-established process, typically involving the following steps:

  • Material Preparation: The process begins with a carbonaceous precursor, such as charcoal or biomass (e.g., coconut shells, date seeds).[3][10]

  • Activation: The precursor is activated either physically (e.g., using CO₂ or steam at high temperatures) or chemically (e.g., using KOH).[10] This process creates a highly porous structure with a large surface area.

  • Electrode Slurry Preparation: The activated carbon powder is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.[10][11]

  • Electrode Casting: The slurry is then cast onto a current collector (e.g., aluminum foil) using a doctor blade technique to ensure a uniform thickness.[3][11] The electrode is subsequently dried to remove the solvent.

Electrochemical Characterization

The performance of the fabricated electrodes is evaluated using a three-electrode or two-electrode (for a full cell) setup in a suitable electrolyte. The key electrochemical tests include:

  • Cyclic Voltammetry (CV): This technique is used to determine the capacitive behavior and the potential window of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): GCD tests are performed to calculate the specific capacitance, energy density, and power density of the supercapacitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and ion diffusion kinetics of the device.

Visualizing the Processes and Performance

To better understand the experimental workflows and the fundamental differences in charge storage mechanisms, the following diagrams are provided.

experimental_workflow cluster_nbo NbO-based Electrode Fabrication cluster_ac Activated Carbon Electrode Fabrication cluster_testing Electrochemical Testing nbo_precursor Nb Salt Precursor hydrothermal Hydrothermal Synthesis nbo_precursor->hydrothermal washing_drying_nbo Washing & Drying hydrothermal->washing_drying_nbo carbon_coating Carbon Coating washing_drying_nbo->carbon_coating nbo_slurry Slurry Preparation (NbO, Carbon Black, Binder) carbon_coating->nbo_slurry nbo_casting Casting on Current Collector nbo_slurry->nbo_casting assembly Cell Assembly nbo_casting->assembly ac_precursor Carbonaceous Precursor activation Activation (Physical/Chemical) ac_precursor->activation washing_drying_ac Washing & Drying activation->washing_drying_ac ac_slurry Slurry Preparation (AC, Carbon Black, Binder) washing_drying_ac->ac_slurry ac_casting Casting on Current Collector ac_slurry->ac_casting ac_casting->assembly cv Cyclic Voltammetry assembly->cv gcd Galvanostatic Charge-Discharge assembly->gcd eis Electrochemical Impedance Spectroscopy assembly->eis

Figure 1: Experimental workflow for the fabrication and testing of NbO-based and activated carbon supercapacitors.

charge_storage_mechanism cluster_nbo NbO-based (Pseudocapacitance) cluster_ac Activated Carbon (EDLC) nbo_surface NbO Surface redox Fast Faradaic Redox Reactions (e.g., Nb⁵⁺ + e⁻ ↔ Nb⁴⁺) nbo_surface->redox intercalation Intercalation/Deintercalation of Ions nbo_surface->intercalation ac_surface High Surface Area AC adsorption Electrostatic Adsorption of Ions ac_surface->adsorption double_layer Formation of Electric Double-Layer adsorption->double_layer

Figure 2: Dominant charge storage mechanisms in NbO-based and activated carbon supercapacitors.

Concluding Remarks

The choice between NbO-based and activated carbon supercapacitors depends heavily on the specific application requirements. Niobium oxide and its composites are at the forefront of research for high-performance supercapacitors, demonstrating superior specific capacitance and energy density due to their pseudocapacitive nature. This makes them suitable for applications demanding high energy storage in a compact form factor.

On the other hand, activated carbon remains a cost-effective and reliable choice for applications where long cycle life and high power density are paramount. Its production is scalable, and the material is abundant. While its energy density is lower than that of NbO-based materials, ongoing research into nitrogen-doping and creating hierarchical porous structures continues to enhance its performance.

For drug development professionals, where specialized, high-performance, and potentially miniaturized power sources might be required for implantable or wearable devices, the high energy density of NbO-based supercapacitors could be particularly advantageous. However, for applications requiring long-term, stable power delivery with frequent charge-discharge cycles, activated carbon remains a strong contender. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific energy storage needs.

References

Unveiling the True Nature of Niobium Monoxide: A Guide to Cross-Validation of Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a material's properties is paramount. In the case of Niobium Monoxide (NbO), a material with promising applications in electronics and catalysis, relying on a single characterization technique can lead to an incomplete or even misleading picture. This guide provides a comparative overview of various experimental techniques used to determine the material properties of NbO, emphasizing the necessity of a multi-faceted approach for robust cross-validation. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the comprehensive analysis of this versatile material.

Structural Properties: The Foundation of Functionality

The arrangement of atoms in a material dictates its fundamental physical and chemical behaviors. For NbO, confirming its crystal structure is a critical first step in any analysis.

Data Presentation: Structural Properties of NbO
PropertyTechniqueReported Value(s)
Crystal StructureX-ray Diffraction (XRD)Cubic, Rock Salt-like[1]
Space GroupX-ray Diffraction (XRD)Pm-3m (No. 221)[1] or Fm-3m (No. 225)[2][3]
Lattice Constant (a)X-ray Diffraction (XRD)0.4211 nm[1]
Nb-O Bond LengthX-ray Diffraction (XRD)2.26 Å[2][3], 2.13 Å[4]
Nb-Nb Bond LengthX-ray Diffraction (XRD)298 pm[1]
Experimental Protocols:

X-ray Diffraction (XRD):

  • Principle: XRD is a primary technique for determining the crystallographic structure of a material. A beam of X-rays is directed at the sample, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms.

  • Methodology: A powdered or thin-film sample of NbO is placed in a diffractometer. The sample is irradiated with monochromatic X-rays at various angles of incidence (2θ). The intensity of the diffracted X-rays is recorded by a detector. The resulting diffractogram, a plot of intensity versus 2θ, reveals characteristic peaks. The positions and intensities of these peaks are used to identify the crystal structure, space group, and lattice parameters by comparing them to known standards or through Rietveld refinement.[5] For nanoparticle samples, the average crystallite size can also be estimated from the peak broadening using the Scherrer equation.[5]

Optical and Electronic Properties: Interplay of Light and Electrons

The optical and electronic properties of NbO are intrinsically linked and are crucial for its application in optoelectronic devices. Cross-validation in this area often involves correlating features observed in optical spectra with the underlying electronic band structure.

Data Presentation: Optical and Electronic Properties of NbO
PropertyTechniqueReported Value(s)
Band GapUV-Visible (UV-Vis) Spectroscopy~3.25 eV (for Nb2O5 nanoparticles)[5][6]
Band GapSpectroscopic Ellipsometry~0.5 eV to 1.16 eV (for NbO2)[7]
Band GapDensity Functional Theory (DFT)0.00 eV (Predicted for NbO)[2]
Superconducting Transition Temperature-1.38 K[1]
Seebeck Coefficient-~ -200 µV K⁻¹ (for NbO2)[8]
Experimental Protocols:

UV-Visible (UV-Vis) Spectroscopy:

  • Principle: This technique measures the absorption of ultraviolet and visible light by a material. The absorbed energy corresponds to the energy required to excite electrons from the valence band to the conduction band, allowing for the determination of the optical band gap.

  • Methodology: A solution or a thin film of the niobium oxide sample is placed in a UV-Vis spectrophotometer. Light of varying wavelengths is passed through the sample, and the amount of light absorbed at each wavelength is measured. The optical band gap is then calculated from the absorption spectrum, often by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (a Tauc plot).[5]

Spectroscopic Ellipsometry (SE):

  • Principle: SE is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. This change is related to the material's dielectric function, which in turn provides information about its electronic properties, including the band gap and optical constants (refractive index and extinction coefficient).

  • Methodology: A beam of polarized light is directed onto the NbO film at a known angle of incidence. The change in polarization of the reflected light is measured by a detector. By analyzing the data at multiple wavelengths and angles of incidence, a model of the sample's layer structure and optical properties can be constructed and fitted to the experimental data to extract the dielectric function and band gap.[7][9]

Density Functional Theory (DFT):

  • Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases.

  • Methodology: The electronic structure of NbO is calculated by solving the Kohn-Sham equations for the system. These calculations can predict various electronic properties, including the band structure, density of states, and the electronic band gap. DFT provides a theoretical baseline to compare with experimental results.[10]

Mechanical Properties: Resilience and Durability

The mechanical integrity of NbO is vital for its performance and reliability in devices, especially when subjected to stress and strain.

Data Presentation: Mechanical Properties of NbO
PropertyTechniqueReported Value(s)
HardnessNanoindentation5.5 to 6.5 GPa (for NbOx films)[11]
Young's ModulusNanoindentation119 to 130 GPa (for NbOx films)[11]
Poisson's RatioDepth-Sensing Indentation0.38 (for NbOx films)[11]
Experimental Protocols:

Nanoindentation:

  • Principle: This technique measures the mechanical properties of a material on a very small scale. A hard indenter tip is pressed into the sample surface with a known force, and the resulting penetration depth is measured.

  • Methodology: A sharp indenter tip (commonly a Berkovich diamond pyramid) is pressed into the surface of the NbO sample with a controlled load. The load and displacement are continuously monitored during the loading and unloading phases. The resulting load-displacement curve provides information about the material's hardness (resistance to plastic deformation) and Young's modulus (stiffness), which can be calculated using the Oliver-Pharr method.

Thermal Properties: Behavior Under Heat

The thermal properties of NbO are critical for applications involving temperature fluctuations, such as in thermal barrier coatings or thermoelectric devices.

Data Presentation: Thermal Properties of NbO
PropertyTechniqueReported Value(s)
Thermal ConductivityTime-Domain Thermoreflectance3.0 W m⁻¹ K⁻¹ (for NbO₂(001))[8][12], 2.9 W m⁻¹ K⁻¹ (for NbO₂(110))[8][12], 0.86 to 1.25 W·m⁻¹·K⁻¹ (for amorphous NbOx)[13]
Coefficient of Thermal Expansion-4.85 x 10⁻⁶ °C⁻¹ (for NbOx films)[11]
Melting Point-1937 °C[1]
Experimental Protocols:

Time-Domain Thermoreflectance (TDTR):

  • Principle: TDTR is a non-contact optical method used to measure the thermal properties of materials. It uses a pump laser pulse to heat the sample surface and a delayed probe laser pulse to measure the resulting change in reflectivity, which is proportional to the change in temperature.

  • Methodology: A train of ultrashort laser pulses is split into a "pump" beam and a "probe" beam. The pump beam heats the surface of the NbO sample. The probe beam, which is delayed in time relative to the pump beam, measures the change in the sample's reflectivity as it cools down. By analyzing the decay of the thermoreflectance signal as a function of the delay time, the thermal conductivity and thermal interface conductance of the material can be determined.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the electronic band gap of a niobium oxide sample.

G cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Data Analysis & Cross-Validation synthesis NbO Synthesis (e.g., Magnetron Sputtering) uv_vis UV-Vis Spectroscopy synthesis->uv_vis Measure Optical Absorption ellipsometry Spectroscopic Ellipsometry synthesis->ellipsometry Measure Dielectric Function dft Density Functional Theory (DFT) synthesis->dft Model Ideal Structure analysis Comparative Analysis uv_vis->analysis Experimental Band Gap 1 ellipsometry->analysis Experimental Band Gap 2 dft->analysis Theoretical Band Gap validation Validated Band Gap analysis->validation

Caption: Workflow for cross-validating the electronic band gap of NbO.

References

A Researcher's Guide to Assessing the Purity of Commercial Niobium(II) Oxide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available Niobium(II) Oxide (NbO) powder, offering insights into purity assessment methodologies and performance characteristics against its primary alternative, tantalum, particularly in the context of capacitor manufacturing.

This compound (NbO) is a material of significant interest for various advanced applications, including the production of high-performance capacitors, where it serves as a cost-effective and safer alternative to tantalum. The performance and reliability of these end-products are intrinsically linked to the purity of the initial NbO powder. This guide outlines key experimental protocols for assessing NbO powder purity and presents a comparative analysis of NbO-based components against their tantalum counterparts.

Purity Assessment of NbO Powder: Key Analytical Techniques

The purity of commercially available NbO powder is primarily determined by the presence of other niobium oxides (e.g., NbO₂, Nb₂O₅), metallic impurities, and interstitial elements. A multi-technique approach is essential for a thorough characterization.

Table 1: Key Techniques for NbO Powder Purity Assessment

Analytical TechniqueInformation ProvidedTypical Findings for High-Purity NbO
X-Ray Diffraction (XRD) Crystalline phase identification and purity.A clean diffraction pattern matching the standard for cubic NbO (space group Fm-3m). Absence of peaks corresponding to NbO₂, Nb₂O₅, or other crystalline impurities.
X-Ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of niobium.Predominant Nb 3d₅/₂ peak at a binding energy characteristic of Nb²⁺ (NbO). Minimal presence of higher oxidation states (Nb⁴⁺, Nb⁵⁺).
Elemental Analysis (e.g., ICP-MS) Trace metallic impurity concentrations.Low levels of refractory metals (e.g., Ta, W) and other metals (e.g., Fe, Al).
Experimental Protocols

1. X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the NbO powder and quantify the amount of crystalline impurities.

Methodology:

  • Sample Preparation: A small amount of the NbO powder is gently pressed into a sample holder to create a flat, smooth surface. Care should be taken to avoid excessive pressure that could induce preferred orientation.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02°.

  • Data Analysis: The experimental diffraction pattern is compared with the standard pattern for NbO from the International Centre for Diffraction Data (ICDD). The presence of additional peaks indicates crystalline impurities. Quantitative phase analysis, such as the Rietveld refinement method, can be used to determine the weight percentage of each phase.

Reference XRD Pattern for Pure NbO: Pure this compound possesses a cubic crystal structure with the space group Fm-3m.[1] The expected diffraction peaks are sharp and well-defined, corresponding to the crystallographic planes of this structure. The presence of broader peaks may indicate small crystallite size or lattice strain, while additional peaks are indicative of crystalline impurities such as NbO₂ or Nb₂O₅.

2. X-Ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the surface elemental composition and, crucially, the oxidation states of niobium, which reveals the presence of other niobium oxides.

Methodology:

  • Sample Preparation: A small amount of NbO powder is mounted on a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Instrumentation: An XPS system with a monochromatic Al Kα X-ray source is used.

  • Data Collection: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra of the Nb 3d and O 1s regions are then acquired.

  • Data Analysis: The high-resolution Nb 3d spectrum is deconvoluted to identify the different oxidation states of niobium. The binding energies for the Nb 3d₅/₂ peak are characteristic of the oxidation state:

    • Nb²⁺ (NbO): ~204.5 eV

    • Nb⁴⁺ (NbO₂): ~205.8 eV

    • Nb⁵⁺ (Nb₂O₅): ~206.5 eV The relative peak areas correspond to the proportion of each oxidation state on the surface.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Purity Assessment Sample Commercial NbO Powder XRD X-Ray Diffraction (XRD) Sample->XRD XPS X-Ray Photoelectron Spectroscopy (XPS) Sample->XPS EA Elemental Analysis (ICP-MS) Sample->EA XRD_Analysis Phase Identification (vs. ICDD Standard) XRD->XRD_Analysis XPS_Analysis Oxidation State Analysis (Binding Energy Shifts) XPS->XPS_Analysis EA_Analysis Trace Element Quantification EA->EA_Analysis Purity_Conclusion Determination of Overall Purity XRD_Analysis->Purity_Conclusion XPS_Analysis->Purity_Conclusion EA_Analysis->Purity_Conclusion

Caption: Workflow for the comprehensive purity assessment of NbO powder.

Performance Comparison: NbO vs. Tantalum in Capacitors

The primary application driving the demand for high-purity NbO powder is in the manufacturing of solid electrolytic capacitors, where it presents a compelling alternative to tantalum.

Table 2: Performance Comparison of NbO and Tantalum Capacitors

ParameterNiobium Oxide (NbO) CapacitorsTantalum (Ta) CapacitorsRationale
Safety (Failure Mode) Significantly safer; failure typically results in an open circuit due to a "self-arresting" mechanism.[2][3][4]Can fail as a short circuit, potentially leading to ignition.[3][5]NbO has a higher ignition energy and its failure mode is less catastrophic.[4][5]
Cost & Availability Lower cost and more abundant raw material.[4]Higher cost due to the relative scarcity of tantalum ore.[5]Niobium is more widely available than tantalum.[4]
Reliability Generally higher reliability, especially at temperatures up to 85°C.High reliability, but can be susceptible to failure under high reverse voltage.[5]The dielectric in NbO capacitors is formed with a greater thickness per volt, leading to lower electrical stress.[2]
Leakage Current Generally higher leakage current compared to tantalum capacitors under similar conditions.[6][7]Lower leakage current.[7]The properties of the Nb₂O₅ dielectric can lead to higher leakage.
Rated Voltage Limited to lower voltage ratings (typically up to 10V).[4][6]Available in a wider and higher range of voltage ratings.[6]The breakdown voltage of the Nb₂O₅ dielectric is lower than that of Ta₂O₅.[2][7]
Volumetric Efficiency (CV/g) Similar to slightly lower than tantalum.High capacitance per unit volume.While the dielectric constant of Nb₂O₅ is higher, the lower density of niobium and the need for a thicker dielectric offset this advantage.[2]

Logical Relationship for Material Selection

Material_Selection_Logic Application_Requirements Application Requirements High_Safety_Cost_Sensitive High Safety & Cost-Sensitive? Application_Requirements->High_Safety_Cost_Sensitive High_Voltage_Low_Leakage High Voltage & Low Leakage? High_Safety_Cost_Sensitive->High_Voltage_Low_Leakage No Select_NbO Select NbO Capacitor High_Safety_Cost_Sensitive->Select_NbO Yes High_Voltage_Low_Leakage->Select_NbO No Select_Tantalum Select Tantalum Capacitor High_Voltage_Low_Leakage->Select_Tantalum Yes

Caption: Decision logic for selecting between NbO and tantalum capacitors.

Conclusion

The assessment of commercially available NbO powder purity is a critical step in ensuring the quality and reliability of end-products. A combination of XRD and XPS is highly effective in identifying and quantifying the presence of other niobium oxides, which are the most common impurities. For a complete picture of purity, elemental analysis for trace metals is also recommended.

When compared to its primary alternative, tantalum, NbO offers significant advantages in terms of safety and cost, making it an excellent choice for a wide range of applications, particularly in the automotive and industrial sectors where reliability is paramount. However, for applications requiring very low leakage current or high operating voltages, tantalum capacitors currently maintain a performance edge. The choice between these materials should be guided by a thorough evaluation of the specific application requirements.

References

Evaluating the Environmental Footprint of Niobium(II) Oxide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium(II) oxide (NbO) is a material of growing interest across various scientific and technological fields. As its applications expand, so does the importance of understanding and mitigating the environmental impact of its production. This guide provides a comparative analysis of different production methods for niobium oxides, with a focus on their environmental footprint. Due to a scarcity of publicly available life cycle assessment (LCA) data specifically for NbO, this guide leverages data for Niobium Pentoxide (Nb2O5), a common precursor, to establish a baseline for conventional production and explore more sustainable alternatives.

Comparison of Environmental Impact Data

The following table summarizes the available quantitative data on the environmental impact of different niobium oxide production routes. It is important to note that direct, comparative LCA data for various NbO synthesis methods is limited. The data presented here is primarily for Nb2O5 and serves as the current best available information for comparison.

Production Route CategorySpecific MethodProductGlobal Warming Potential (kg CO2 eq./kg)Data Source Type
Conventional Production Mining of pyrochlore (B1171951) ore, beneficiation, and chemical processingNb2O54.70Life Cycle Assessment[1][2][3]
Recycling Hydrofluoric acid leaching of hard metal scrapTa2O5 and Nb2O5Data not specifiedProcess Simulation for LCA[4][5]
Recycling Prospective HF-free process using NaOH on hard metal scrapTa2O5 and Nb2O5Data not specifiedProcess Simulation for LCA[4][5]
Advanced Materials Synthesis of mixed niobium oxide anode material (ECA-302)Mixed Niobium Oxide51% lower than LTO anodeLife Cycle Assessment[6]

Note: The global warming potential for the conventional production of Nb2O5 is based on data from a major producer, representing a significant portion of the global market.[1][2] The recycling routes, while not providing specific CO2 equivalent values in the cited abstracts, are presented as more sustainable alternatives to primary production. The data for the mixed niobium oxide anode highlights the potential for niobium-based materials to offer environmental advantages in specific applications.

Overview of Production Methods and Their Environmental Considerations

Conventional Production from Pyrochlore Ore

The dominant industrial route for niobium oxide production begins with the mining of pyrochlore ore. This process involves several stages, each with an environmental impact:

  • Mining and Beneficiation: Extraction of the ore is energy-intensive. The subsequent concentration steps, including grinding, magnetic separation, and flotation, also consume significant energy and water. The process generates large volumes of tailings, which require careful management to prevent environmental contamination.[1][7]

  • Chemical Processing: The concentrated ore undergoes a series of chemical treatments to produce high-purity Nb2O5. These processes often involve the use of various chemicals, and the aluminum supply for the production of ferroniobium (B13753430) (a related product) has been identified as a major source of environmental impact.[2] For high-purity oxides, the processing chemicals themselves are the main contributors to the environmental footprint.[2]

The established global warming potential for this cradle-to-gate process for Nb2O5 is 4.70 kg of CO2 equivalent per kg of Nb2O5 .[1][2][3]

Recycling from Industrial Scrap

Recycling niobium from sources like hard metal scrap presents a promising avenue for reducing the environmental burden associated with primary production. Two main approaches have been evaluated:

  • Conventional Hydrometallurgical Recycling: This method often employs hydrofluoric acid (HF) for leaching. While effective, the use of HF poses significant health, safety, and environmental challenges due to its high toxicity and corrosivity.

  • Alternative Recycling Processes: Research is ongoing into more environmentally benign recycling methods, such as a prospective process that uses sodium hydroxide (B78521) (NaOH) instead of HF.[4][5] This approach aims to reduce the use of hazardous chemicals and the associated environmental risks.

Emerging Synthesis Routes

Several novel synthesis methods for niobium oxides are being explored at the laboratory scale. While detailed life cycle assessments for these methods are not yet available, their process characteristics suggest potential environmental benefits:

  • Solid-State Synthesis: Methods like high-energy ball milling can sometimes enable reactions at lower temperatures, potentially reducing energy consumption.[8] Modified solid-state reactions have been shown to produce sodium niobate at temperatures about 300°C lower than conventional methods, leading to cost, energy, and time savings.[9]

  • Electrochemical Synthesis: Electrochemical processes, particularly when powered by renewable electricity, offer a pathway to decarbonize chemical production.[10] These methods can potentially reduce the reliance on high temperatures and harsh chemical reductants. Research has been conducted on the electro-deoxidation of Nb2O5 to produce niobium metal and the synthesis of N-doped NbOx nanoparticles for electrocatalysis.[11]

  • Carbothermal Reduction: This method uses carbon as a reducing agent at high temperatures. While a common metallurgical process, its environmental impact is highly dependent on the energy source and the efficiency of capturing and utilizing off-gases.

  • Aluminothermic Reduction: This process utilizes the highly exothermic reaction between aluminum and a metal oxide. The self-propagating nature of this reaction can reduce the external energy input required.[12]

Experimental Protocols: A Generalized Framework for Life Cycle Assessment

A detailed experimental protocol for a full life cycle assessment (LCA) is extensive. The following provides a generalized workflow for conducting a "cradle-to-gate" LCA for a given NbO production method, based on established methodologies.[13][14]

1. Goal and Scope Definition:

  • Objective: To quantify the environmental impacts of producing 1 kg of NbO via a specific synthesis route.

  • System Boundaries: The assessment will begin with the extraction of raw materials ("cradle") and end with the final NbO product at the factory gate ("gate"). This includes all upstream processes for raw material and energy acquisition, transportation, and the manufacturing process itself.

  • Functional Unit: 1 kg of NbO of a specified purity.

2. Life Cycle Inventory (LCI) Analysis:

  • This phase involves the meticulous collection of data for all inputs and outputs within the system boundaries.

    • Inputs:

      • Mass and source of all raw materials (e.g., Nb2O5, reducing agents, solvents).

      • Energy consumption (electricity, natural gas, etc.) for each process step.

      • Water consumption.

      • Transportation distances and modes for all inputs.

    • Outputs:

      • Mass of the main product (NbO).

      • Mass and composition of all co-products and by-products.

      • Air emissions (e.g., CO2, SOx, NOx, particulate matter).

      • Waterborne emissions (e.g., dissolved solids, chemical residues).

      • Solid waste generation (e.g., slag, unreacted materials).

3. Life Cycle Impact Assessment (LCIA):

  • The LCI data is translated into potential environmental impacts. This is typically done using specialized LCA software and impact assessment methods (e.g., ReCiPe, TRACI).

  • Impact Categories to Assess:

    • Global Warming Potential (kg CO2 eq.)

    • Acidification Potential (kg SO2 eq.)

    • Eutrophication Potential (kg N eq.)

    • Ozone Depletion Potential (kg CFC-11 eq.)

    • Smog Formation Potential (kg O3 eq.)

    • Fossil Fuel Depletion (MJ)

    • Water Consumption (m³)

    • Human Toxicity and Ecotoxicity.

4. Interpretation:

  • The results of the LCIA are analyzed to identify the major "hotspots" in the production process – the stages or inputs that contribute most significantly to the environmental impact.

  • A comparative analysis is performed against other production methods.

  • Recommendations for improving the environmental performance of the process are formulated.

Visualizing the Evaluation Workflow

The following diagram illustrates a generalized workflow for evaluating the environmental impact of a given NbO production method.

cluster_0 Goal and Scope Definition cluster_1 Life Cycle Inventory (LCI) cluster_2 Life Cycle Impact Assessment (LCIA) cluster_3 Interpretation & Improvement a1 Define Functional Unit (e.g., 1 kg of NbO) b1 Data Collection: - Raw Materials - Energy Consumption - Water Usage a1->b1 a2 Set System Boundaries (Cradle-to-Gate) a2->b1 b2 Quantify Outputs: - Product & By-products - Emissions (Air, Water) - Solid Waste b1->b2 c1 Select Impact Categories (e.g., GWP, Acidification) b2->c1 c2 Characterization: Calculate Environmental Loads c1->c2 d1 Identify Hotspots (Key Contributors to Impact) c2->d1 d2 Comparative Analysis (vs. Alternative Methods) d1->d2 d3 Formulate Recommendations for Environmental Improvement d2->d3

Workflow for Environmental Impact Assessment of NbO Production.

Conclusion

The evaluation of the environmental impact of NbO production is a critical step towards sustainable technology development. While comprehensive, comparative data remains sparse, the existing life cycle assessments for Nb2O5 provide a valuable benchmark. The conventional production route, reliant on mining and extensive chemical processing, has a quantifiable carbon footprint. Emerging alternatives, particularly those focused on recycling and innovative electrochemical and solid-state synthesis pathways, hold the promise of significantly reducing this environmental burden.

For researchers and professionals in drug development and other advanced fields, considering the "cradle-to-gate" environmental impact of key materials like NbO is becoming increasingly important. Supporting and prioritizing research into greener synthesis methods will be essential for the long-term sustainability of technologies that rely on this versatile material. Further detailed life cycle assessments on specific NbO production routes are urgently needed to enable more direct and robust comparisons.

References

structural comparison of NbO, NbO2, and Nb2O5

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Comparison of Niobium Oxides: NbO, NbO₂, and Nb₂O₅

Niobium, a transition metal, forms a series of oxides with distinct crystal structures and electronic properties, making them suitable for a wide range of applications, from capacitors and catalysts to emerging electronic devices. This guide provides a detailed structural comparison of three key niobium oxides: Niobium(II) oxide (NbO), Niobium(IV) oxide (NbO₂), and Niobium(V) oxide (Nb₂O₅). The information presented is targeted towards researchers, scientists, and professionals in drug development who may utilize these materials in their work.

Crystal Structure Comparison

The crystal structures of NbO, NbO₂, and Nb₂O₅ exhibit significant differences in their atomic arrangements, which in turn dictate their physical and chemical properties.

This compound (NbO): NbO possesses an unusual cubic crystal structure.[1][2] It can be described as a defective rock-salt (NaCl) structure where 25% of both niobium and oxygen atoms are systematically missing, creating ordered vacancies.[2][3] This results in a square planar coordination for both Nb and O atoms.[1] The presence of Nb-Nb bonds with a length of approximately 298 pm is a notable feature of this structure.[1]

Niobium(IV) Oxide (NbO₂): NbO₂ most commonly adopts a distorted rutile (TiO₂) type tetragonal crystal structure.[4][5] In this arrangement, each niobium atom is octahedrally coordinated to six oxygen atoms. These NbO₆ octahedra share edges and corners to form a three-dimensional network.[4] The distortion from the ideal rutile structure is due to the formation of Nb-Nb pairs, leading to alternating short and long Nb-Nb distances along the c-axis. This pairing is a key feature influencing its electronic properties.[6] Several polymorphs of NbO₂ exist, including a high-temperature rutile phase and various high-pressure forms.[5][7]

Niobium(V) Oxide (Nb₂O₅): Niobium pentoxide is known for its extensive polymorphism, with numerous crystalline forms identified.[8] The most common and stable polymorph at ambient conditions is the H-Nb₂O₅, which has a complex monoclinic structure.[8] Other frequently encountered polymorphs include the orthorhombic (T-Nb₂O₅) and tetragonal forms.[9][10][11] The crystal structures of Nb₂O₅ polymorphs are generally built from NbO₆ octahedra and, in some cases, NbO₇ pentagonal bipyramids or NbO₄ tetrahedra, which share corners and edges in intricate ways.[12] This structural complexity gives rise to a wide range of properties among the different polymorphs.

Tabulated Structural Data
PropertyNbONbO₂ (distorted rutile)H-Nb₂O₅ (monoclinic)
Crystal System CubicTetragonalMonoclinic
Space Group Pm-3mP4₂/mnm or I4₁/aC2/c or P2/m
Lattice Parameters (a, b, c) a = 4.211 Åa ≈ 13.71 Å, c ≈ 5.99 Å (for I4₁/a)a ≈ 21.16 Å, b ≈ 3.82 Å, c ≈ 19.36 Å
β Angle 90°90°≈ 119.83°
Coordination Nb: 4 (sq. planar), O: 4 (sq. planar)Nb: 6 (octahedral), O: 3 (trigonal planar)Nb: 6 (distorted octahedral) and 7-coordinate
Key Structural Feature Ordered vacanciesNb-Nb pairingComplex network of shared NbO₆/NbO₇ polyhedra

Note: Lattice parameters can vary slightly depending on the specific polymorph and experimental conditions.

Electronic Structure

The differences in crystal structure directly impact the electronic band structure and density of states (DOS) of these oxides.

NbO: The metallic nature of NbO arises from the significant overlap of Nb 4d orbitals, leading to the absence of a band gap. The density of states at the Fermi level is primarily composed of Nb 4d states.

NbO₂: The distorted rutile structure of NbO₂ leads to a metal-insulator transition. In its low-temperature insulating state, a band gap of approximately 0.8 to 1.2 eV opens up.[4][13] This gap is a consequence of the Nb-Nb dimerization, which splits the Nb 4d bands into a filled bonding band and an empty antibonding band. The valence band is mainly composed of O 2p states, while the conduction band is dominated by Nb 4d states.[14]

Nb₂O₅: As a wide-bandgap semiconductor, Nb₂O₅ has a band gap that varies among its polymorphs but typically ranges from 3.1 to 3.8 eV. The valence band maximum is predominantly formed by O 2p orbitals, and the conduction band minimum is composed of empty Nb 4d orbitals.[10] This large band gap is responsible for its insulating and transparent properties.

Tabulated Electronic Properties
PropertyNbONbO₂H-Nb₂O₅
Electronic Nature MetallicSemiconductor (insulating at low temp.)Insulator
Band Gap (approx.) 0 eV0.8 - 1.2 eV[4][13]3.1 - 3.8 eV
Dominant States at Fermi Level/Conduction Band Minimum Nb 4dNb 4dNb 4d
Dominant States at Valence Band Maximum O 2p / Nb 4dO 2pO 2p

Experimental Protocols

Synthesis Methods

A variety of methods can be employed to synthesize these niobium oxides, with the choice of method influencing the resulting phase and morphology.

  • NbO: Typically synthesized by the reduction of Nb₂O₅ with H₂ at high temperatures or by a comproportionation reaction between Nb₂O₅ and Nb metal powder.[1]

  • NbO₂: Can be prepared by the controlled reduction of Nb₂O₅ with H₂ at temperatures between 800 and 1350 °C, or by reacting Nb₂O₅ with Nb powder at around 1100 °C.[5]

  • Nb₂O₅: Commonly synthesized through the calcination of niobium precursors such as niobium chloride or niobium ethoxide. Sol-gel and hydrothermal methods are also frequently used to produce various polymorphs and nanostructured forms of Nb₂O₅.[5][15][16]

Structural Characterization

X-Ray Diffraction (XRD): XRD is the primary technique for identifying the crystal structure and phase purity of niobium oxides.

  • Sample Preparation: Powders are typically mounted on a zero-background sample holder. Thin films are analyzed directly on their substrates.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection: Diffraction patterns are typically collected over a 2θ range of 10-80° with a step size of 0.02°.

  • Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

Raman Spectroscopy: This technique is sensitive to the local vibrational modes of the material and is highly effective in distinguishing between different polymorphs of NbO₂ and Nb₂O₅.

  • Sample Preparation: Samples can be in powder or thin-film form.

  • Instrumentation: A micro-Raman spectrometer equipped with a visible laser (e.g., 532 nm or 633 nm) is typically used.

  • Data Collection: Spectra are collected at room temperature. The laser power should be kept low to avoid sample heating and potential phase transitions.

  • Analysis: The positions and shapes of the Raman peaks are characteristic of the specific vibrational modes of each niobium oxide phase. For example, the Raman spectrum of the orthorhombic phase of Nb₂O₅ shows characteristic peaks around 235, 310, and 690 cm⁻¹.[1][9]

Visualizations

Crystal Structures

Crystal_Structures cluster_NbO NbO (Cubic, Defective Rock-Salt) cluster_NbO2 NbO₂ (Tetragonal, Distorted Rutile) cluster_Nb2O5 Nb₂O₅ (Monoclinic, Polymorphic) NbO_node Ordered Nb and O vacancies Square planar coordination NbO2_node NbO₆ octahedra Nb-Nb pairing Nb2O5_node Complex network of NbO₆ and NbO₇ polyhedra

Caption: Simplified representation of the key structural features of NbO, NbO₂, and Nb₂O₅.

Experimental Workflow for Structural Comparison

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparison S1 NbO (Reduction/Comproportionation) C1 X-Ray Diffraction (XRD) (Phase Identification, Lattice Parameters) S1->C1 C2 Raman Spectroscopy (Polymorph Identification, Vibrational Modes) S1->C2 C3 Electronic Structure Calculation (DFT) (Band Structure, DOS) S1->C3 S2 NbO₂ (Controlled Reduction) S2->C1 S2->C2 S2->C3 S3 Nb₂O₅ (Calcination/Sol-Gel) S3->C1 S3->C2 S3->C3 Comp Structural & Electronic Properties C1->Comp C2->Comp C3->Comp

Caption: A logical workflow for the synthesis and comparative structural analysis of niobium oxides.

References

A Comparative Guide to the Thermal Stability of Niobium Oxide Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium oxides are a class of materials exhibiting a rich polymorphism, with each phase possessing distinct physical and chemical properties. Their thermal stability is a critical parameter influencing their application in catalysis, electronics, and as biomaterials. This guide provides a comparative analysis of the thermal stability of various niobium oxide phases, supported by experimental data and detailed methodologies.

Comparative Thermal Stability of Niobium Oxide Phases

The thermal stability of niobium oxide phases is predominantly centered around the various polymorphs of niobium pentoxide (Nb₂O₅), the most thermodynamically stable oxide of niobium.[1][2] Lower oxides such as niobium monoxide (NbO) and niobium dioxide (NbO₂) are stable at high temperatures but will oxidize to Nb₂O₅ in an oxygen-containing atmosphere.[3]

The phase transformations of Nb₂O₅ are generally irreversible, with the high-temperature phases being more stable.[4] The sequence and temperature of these transformations can be influenced by factors such as the starting material, synthesis method, and atmospheric conditions.[2][5]

Quantitative Data on Thermal Transitions

The following table summarizes the key thermal transition temperatures for various niobium oxide phases. These values are collated from multiple experimental studies.

Niobium Oxide PhaseTransitionTransition Temperature (°C)AtmosphereNotes
Amorphous Nb₂O₅Crystallization to TT-Nb₂O₅ or T-Nb₂O₅~500 - 570[1][6]AirThe initial crystalline phase can depend on the precursor and synthesis method.
TT-Nb₂O₅ (Pseudohexagonal)Transformation to T-Nb₂O₅600 - 800[5]AirTT-Nb₂O₅ is thermodynamically the least stable crystalline phase.[5]
T-Nb₂O₅ (Orthorhombic)Transformation to H-Nb₂O₅~850 - 950[1]AirThis is a kinetically sluggish process.[1]
M-Nb₂O₅ (Monoclinic)Formation from other phases~800[6]-Can form at intermediate temperatures.
B-Nb₂O₅Synthesis Temperature750 - 850[2]-Synthesized via chemical transport reactions.[2]
H-Nb₂O₅ (Monoclinic)Formation from other phases≥ 950 - 1000[1][2][6]AirThe most thermodynamically stable form of Nb₂O₅.[2] Once formed, it does not revert to other phases at lower temperatures.[2]
NbO₂Oxidation to L-Nb₂O₅~486[3]Air
NbO₂Oxidation to Nb₂O₅~750[3]ArgonThe inert atmosphere postpones the oxidation.[3]
NbOMelting Point1945[7]-
NbO₂Melting Point1915[7]-
Nb₂O₅Melting Point1520[6]-

Experimental Protocols

The thermal stability and phase transitions of niobium oxides are primarily investigated using a combination of thermal analysis and structural characterization techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to determine phase transition temperatures and thermal stability.

  • Objective: To identify the temperatures at which phase transitions and mass changes occur.

  • Instrumentation: A simultaneous TGA/DSC instrument is typically used.

  • Sample Preparation: A small amount of the niobium oxide powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, commonly 5 or 10 °C/min, is applied.[1][8]

    • Temperature Range: The sample is heated from room temperature to a final temperature, often up to 1000 °C or higher, to ensure all major phase transitions of Nb₂O₅ are observed.[1][8]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or an inert gas like nitrogen or argon, at a specific flow rate (e.g., 20 mL/min).[1] The atmosphere is crucial as it influences oxidation states.

  • Data Analysis:

    • TGA Curve: A plot of mass change versus temperature. A stable weight indicates no loss of volatile components or reactions with the atmosphere.[1]

    • DSC Curve: A plot of heat flow versus temperature. Exothermic or endothermic peaks indicate phase transitions.[1] For instance, an exothermic peak around 570 °C corresponds to the crystallization of amorphous Nb₂O₅ to the T-phase.[1]

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present at elevated temperatures.

  • Objective: To determine the crystal structure of the niobium oxide phases as a function of temperature.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

  • Sample Preparation: The niobium oxide powder is mounted on the sample holder of the high-temperature stage.

  • Experimental Conditions:

    • Heating Program: The sample is heated to specific temperatures, and XRD patterns are collected at each temperature point. The heating can be done in steps or at a continuous rate.

    • Atmosphere: The atmosphere within the chamber is controlled (e.g., air, vacuum, or inert gas).

  • Data Analysis: The collected XRD patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the polymorphs present at each temperature. This allows for the direct observation of phase transformations.[1]

Visualizing Niobium Oxide Phase Transitions

The following diagrams illustrate the logical relationships in the thermal transformation of niobium pentoxide and a general experimental workflow for its characterization.

Niobium_Oxide_Phase_Transitions Amorphous Amorphous Nb₂O₅ TT_Nb2O5 TT-Nb₂O₅ (Pseudohexagonal) Amorphous->TT_Nb2O5 ~500-570°C T_Nb2O5 T-Nb₂O₅ (Orthorhombic) TT_Nb2O5->T_Nb2O5 600-800°C H_Nb2O5 H-Nb₂O₅ (Monoclinic) T_Nb2O5->H_Nb2O5 ~850-950°C

Caption: Thermal transformation pathway of Nb₂O₅ polymorphs.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_analysis Thermal & Structural Analysis cluster_results Data Interpretation start Niobium Precursor (e.g., Niobium Oxalate) tga_dsc TGA / DSC start->tga_dsc ht_xrd High-Temperature XRD start->ht_xrd transition_temp Transition Temperatures tga_dsc->transition_temp phase_id Phase Identification ht_xrd->phase_id stability Thermal Stability Profile phase_id->stability transition_temp->stability

Caption: Experimental workflow for thermal stability analysis.

References

Safety Operating Guide

Proper Disposal of Niobium(II) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of Niobium(II) Oxide Waste

This document provides comprehensive guidance on the proper disposal procedures for this compound (NbO), ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary and most critical directive is that all disposal must be conducted in accordance with local, state, and federal laws. For laboratory settings, this typically necessitates the use of a licensed hazardous waste disposal service.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS). Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the material in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust particles.

  • Containment: In case of a spill, avoid generating dust. Use a HEPA-filtered vacuum for cleanup and place the collected material in a sealed container for disposal.

Operational Plan for Waste Collection and Storage

The following step-by-step procedure outlines the safe collection and storage of this compound waste pending collection by a professional disposal service.

  • Designate a Waste Container:

    • Use a clean, dry, and clearly labeled container made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a glass container with a secure lid).

    • Ensure the container is in good condition, free from cracks or contamination.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Keep solid this compound waste separate from liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard warnings.

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup for the this compound waste.

    • Provide them with an accurate description of the waste material.

Quantitative Data

Currently, there is no standardized, publicly available quantitative data specifically for the disposal limits of this compound in a laboratory setting. Disposal regulations are typically based on the characteristics of the waste (e.g., reactivity, toxicity) as defined by regulatory bodies such as the Environmental Protection Agency (EPA). All this compound waste should be treated as hazardous waste and disposed of through official channels.

ParameterGuideline
Waste Classification Should be handled as a hazardous waste.
In-Lab Treatment Not recommended without validated procedures and approval from your institution's EHS department. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[1]
Environmental Release Discharge into the environment, including drains and sewer systems, must be avoided.[1]
Container Requirements Must be stored in suitable and closed containers for disposal.[1]

Experimental Protocols

In-lab treatment or neutralization of this compound waste is not a standard procedure and should not be attempted without specific, validated protocols. The industrial processes for niobium recovery often involve highly corrosive and hazardous reagents, such as hydrofluoric acid, and are not suitable for a laboratory waste disposal setting. The safest and most compliant method for laboratories is to transfer the waste to a specialized disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Documentation cluster_2 Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Select a Labeled, Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Seal the Container D->E F Store in Designated Hazardous Waste Area E->F G Update Waste Inventory Log F->G H Contact EHS or Certified Disposal Company G->H I Schedule Waste Pickup H->I J Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.